4-(2-Chloroacetamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXAWVZXABMYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279960 | |
| Record name | 4-(2-Chloroacetamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4596-39-8 | |
| Record name | 4-(2-Chloroacetamido)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Chloroacetamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chloroacetamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(2-Chloroacetamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of 4-(2-Chloroacetamido)benzoic acid (CAS No: 4596-39-8), a pivotal chemical intermediate in the synthesis of novel therapeutic agents. This document details its fundamental physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its significant applications in drug discovery, particularly as a scaffold for local anesthetics and antiviral compounds. The guide is structured to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental methodologies.
Introduction: A Versatile Synthetic Building Block
This compound is a bifunctional organic compound featuring a carboxylic acid group and a reactive chloroacetamide moiety. This unique structure makes it an exceptionally valuable starting material, or intermediate, in medicinal chemistry. The carboxylic acid provides a handle for forming esters or amides, while the chloroacetyl group serves as a potent electrophile, enabling covalent modification or further functionalization. Its most notable role is as a key precursor in the development of derivatives with significant biological activity. For instance, it is a reported intermediate in the synthesis of certain Matijing-Su (MTS) derivatives, which have been investigated for their potent anti-hepatitis B virus (HBV) activity[1][2]. Furthermore, its scaffold has been extensively used to design and synthesize novel local anesthetic agents[3][4][5]. The Chemical Abstracts Service (CAS) has assigned the number 4596-39-8 to this compound[1][6][7].
Caption: Core applications of this compound.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is critical for its effective use in synthesis and for ensuring laboratory safety.
Physical and Chemical Properties
The key properties of this compound are summarized in the table below, compiled from various chemical data providers[1][6][7][8][9].
| Property | Value |
| CAS Number | 4596-39-8 |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 264 °C (decomposes) |
| Boiling Point | 468.8 ± 30.0 °C (Predicted) |
| Density | 1.458 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.27 ± 0.10 (Predicted) |
| Solubility | Slightly soluble in DMSO and Acetic Acid |
| SMILES String | OC(=O)c1ccc(NC(=O)CCl)cc1 |
| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as an irritant. Proper safety precautions are mandatory during handling.
-
Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1][9].
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2].
-
Personal Protective Equipment (PPE) : Use of a dust mask (type N95 or equivalent), chemical safety goggles, and nitrile gloves is required[1][2]. Work should be conducted in a well-ventilated area or a chemical fume hood[9].
-
Storage : Store in a cool, dry place at 2-8°C, away from incompatible materials[8][9].
Synthesis and Purification
The most common and direct synthesis route involves the N-acylation of 4-aminobenzoic acid with chloroacetyl chloride.
Reaction Principle
The synthesis is a classic Schotten-Baumann reaction. The primary amine of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide bond. An equivalent of hydrogen chloride (HCl) is produced as a byproduct, which is typically neutralized by a base added to the reaction mixture or by using an excess of the starting amine.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-aryl chloroacetamides[10].
-
Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution : To the flask, add 4-aminobenzoic acid (1 equivalent) and a suitable solvent such as Tetrahydrofuran (THF). Stir the mixture until the solid is fully suspended.
-
Cooling : Place the flask in an ice-salt bath to cool the contents to 0-5°C. This is a critical step to control the exothermic nature of the acylation reaction.
-
Reagent Addition : Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C. Vigorous stirring is essential.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-6 hours.
-
Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 3:7 v/v). The disappearance of the 4-aminobenzoic acid spot indicates completion.
-
Isolation : Once complete, slowly pour the reaction mixture into a beaker containing crushed ice or cold water with vigorous stirring. A precipitate will form.
-
Filtration : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual HCl and unreacted starting materials.
-
Drying : Dry the crude product in a vacuum oven at 60-70°C.
Purification
The crude product can be effectively purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid with high purity[10][11]. The purity should be confirmed by melting point analysis and the analytical techniques described below.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~12.8 ppm (broad singlet, 1H, -COOH), ~10.6 ppm (singlet, 1H, -NH-), ~7.9 ppm (doublet, 2H, aromatic protons ortho to -COOH), ~7.7 ppm (doublet, 2H, aromatic protons ortho to -NH-), ~4.3 ppm (singlet, 2H, -CH₂Cl). Chemical shifts are approximate and can vary. |
| ¹³C NMR (DMSO-d₆) | ~167 ppm (-COOH), ~165 ppm (-C=O, amide), ~143 ppm (Ar-C), ~131 ppm (Ar-CH), ~125 ppm (Ar-C), ~119 ppm (Ar-CH), ~44 ppm (-CH₂Cl). Chemical shifts are approximate. |
| FTIR (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1690 cm⁻¹ (C=O stretch, carboxylic acid), ~1670 cm⁻¹ (C=O stretch, amide I band), ~1540 cm⁻¹ (N-H bend, amide II band), ~750-650 cm⁻¹ (C-Cl stretch)[12][13]. |
| Mass Spectrometry (ESI-) | Predicted [M-H]⁻ at m/z 212.01 [14]. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable in high-resolution mass spectra. |
| HPLC | A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase containing an acid modifier like formic acid) should show a single major peak, allowing for purity assessment[15]. |
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a versatile synthetic intermediate. The chloroacetamide group is a key pharmacophore and a reactive handle for building more complex molecules.
Intermediate for Local Anesthetics
Researchers have synthesized series of ester and amide derivatives from this compound and evaluated them for local anesthetic activity[3][4]. The design rationale posits that the electron-withdrawing nature of the chloroacetyl group can influence the ionization characteristics of the molecule, a key factor in the mechanism of action for local anesthetics[4][5]. The carboxylic acid can be converted to an ester or amide (the "intermediate chain"), and the chloroacetyl group can be further substituted to introduce a hydrophilic amine terminus, mimicking the classic three-component structure of a local anesthetic (lipophilic part - intermediate chain - hydrophilic part).
Caption: Synthetic pathway from the title compound to local anesthetic candidates.
Precursor for Antiviral Agents
The synthesis of certain derivatives of Matijing-Su (MTS), a natural product with anti-HBV activity, has been reported to use this compound as a key intermediate[1][2]. In these syntheses, the chloroacetamide moiety serves as a reactive partner for coupling with other molecular fragments, demonstrating its utility in constructing complex natural product analogues aimed at improving therapeutic profiles.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its bifunctional reactivity make it an indispensable building block for medicinal chemists. The successful application of this intermediate in the development of local anesthetics and antiviral compound scaffolds underscores its significant potential. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
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4-(2-Chloroacetamido)benzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-(2-Chloroacetamido)benzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 4596-39-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with practical, field-proven methodologies for its characterization. We delve into the causality behind experimental choices for determining critical parameters such as melting point and solubility, ensuring a self-validating approach to quality assessment. The role of this compound as a pivotal intermediate in the synthesis of bioactive molecules, including local anesthetics and kinase inhibitors, underscores the importance of a thorough understanding of its physical characteristics.
Introduction and Strategic Importance
This compound is a bifunctional organic compound featuring a carboxylic acid group and a chloroacetamide moiety. This structural arrangement makes it a versatile building block in synthetic organic chemistry. The chloroacetyl group serves as a reactive electrophile, readily undergoing nucleophilic substitution, while the carboxylic acid provides a handle for amide or ester formation. Its significance is highlighted by its use as a key intermediate in the synthesis of derivatives of Matijing-Su (MTS) and various series of compounds investigated for local anesthetic and anticancer activities.[1][2][3] A precise characterization of its physical properties is therefore not merely an academic exercise, but a critical first step in ensuring the reproducibility and success of subsequent synthetic transformations and drug discovery efforts.
Core Chemical and Physical Properties
A compound's identity and purity are established through its fundamental physical constants. The data presented below are compiled from verified chemical supplier databases and literature.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 4596-39-8 | [1][4][5] |
| Molecular Formula | C₉H₈ClNO₃ | [4][5][6] |
| Molecular Weight | 213.62 g/mol | [1][2][5] |
| Linear Formula | ClCH₂CONHC₆H₄CO₂H | [1] |
| Synonyms | 4-[(Chloroacetyl)amino]benzoic acid | [7][8] |
| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N | [1] |
Physicochemical Data
This table summarizes the key physical properties of this compound. Predicted values, common in chemical databases for complex molecules, are noted where applicable.
| Property | Value | Notes | Source(s) |
| Appearance | White to Off-White Solid | [7] | |
| Melting Point | 264 °C (decomposes) | The decomposition indicates thermal instability at the melting point. | [1][4][7] |
| Boiling Point | 468.8 ± 30.0 °C | Predicted value. | [2][7][9] |
| Density | 1.458 ± 0.06 g/cm³ | Predicted value. | [2][7][9] |
| pKa | 4.27 ± 0.10 | Predicted value; refers to the carboxylic acid proton. | [7] |
| Solubility | Slightly soluble in Acetic Acid and DMSO. | [7][9] |
Experimental Determination of Physical Properties
The following sections provide detailed, self-validating protocols for determining the most critical physical properties for a compound of this nature. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Melting Point Determination: A Purity Benchmark
The melting point is one of the most sensitive indicators of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity. The capillary method is the most common and reliable technique.[10]
Caption: Workflow for accurate melting point determination.
-
Why pulverize the sample? A fine powder ensures uniform heat transfer throughout the sample, preventing different parts from melting at different times, which would artificially broaden the range.[10]
-
Why pack the sample tightly? A densely packed sample prevents sagging and ensures a clear, observable transition from solid to liquid.[11]
-
Why is a slow heating rate critical? A slow ramp (1-2 °C/min) ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.[12]
-
Self-Validation: The initial rapid scan provides an approximate value, allowing the researcher to perform the subsequent slow, careful measurement in the correct temperature window, saving time while ensuring accuracy.[11] Performing the measurement in duplicate or triplicate establishes reproducibility.
Solubility Profile Assessment
A compound's solubility is dictated by the principle of "like dissolves like".[13] Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For ionizable compounds like this compound, solubility is also highly dependent on pH. The carboxylic acid group is acidic and will react with bases to form a more soluble salt.
Caption: Decision tree for classifying organic compounds by solubility.
-
Water & Ether: Test solubility in water and diethyl ether.[14] this compound is expected to be largely insoluble in water due to the nonpolar benzene ring and insoluble in ether due to the polar amide and carboxylic acid groups that favor self-association via hydrogen bonding.
-
Aqueous Base: Test solubility in 5% NaOH and 5% NaHCO₃ solutions.[15]
-
Causality: The carboxylic acid (pKa ≈ 4.27) is a strong enough acid to be deprotonated by both the strong base (NaOH) and the weak base (NaHCO₃) to form the highly water-soluble sodium 4-(2-chloroacetamido)benzoate salt. Solubility in NaHCO₃ is a strong confirmation of a carboxylic acid functional group.[14]
-
-
Aqueous Acid: Test solubility in 5% HCl.[15] The compound lacks a basic functional group (like an amine) and will be insoluble.
-
Strong Acid: If insoluble in all the above, test in cold, concentrated H₂SO₄. The amide oxygen can be protonated, often leading to dissolution.[14]
Applications in Research and Development
The utility of this compound is primarily as a synthetic precursor. Its derivatives have shown significant promise in two key therapeutic areas:
-
Local Anesthetics: Researchers have synthesized series of ester and amide derivatives based on the core structure of this compound.[16] The hypothesis is that the chloroacetamido group provides sufficient ionization character to the amide nitrogen, mimicking the role of the alkyl-substituted nitrogen typically found in local anesthetic agents.[16][17]
-
Anticancer Agents: The compound serves as a starting material for the synthesis of novel quinoxaline derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[3] This pathway is a critical target in oncology for inhibiting angiogenesis. Molecular docking and Density Functional Theory (DFT) studies have been employed to investigate the binding interactions of these derivatives with their target receptors.[3][18]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).
-
Hazard Classification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][20] Use in a well-ventilated area or with a dust mask.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] For skin contact, wash with soap and water.[20] If inhaled, move to fresh air.[20]
-
Storage: Store in a cool, dry, and well-ventilated place.[20] Recommended storage temperature is between 2-8°C.[7][9] Keep container tightly closed.
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4-(2-Chloroacetamido)benzoic acid molecular weight
An In-Depth Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a carboxylic acid and a reactive chloroacetamide group, it serves as a highly versatile intermediate in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its laboratory synthesis and characterization, and an exploration of its applications in contemporary drug discovery, including the development of antiviral, anesthetic, and anticancer agents. The central focus is to provide researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this valuable chemical scaffold.
Core Molecular Profile
This compound is a white to off-white solid crystalline compound.[1] Its molecular structure consists of a benzoic acid core where the amino group at the para (4-position) is acylated with a chloroacetyl group. This unique arrangement provides two key reactive sites for further chemical modification.
The definitive molecular weight of this compound is 213.62 g/mol .[1][2]
Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Weight | 213.62 g/mol | [1][2] |
| Molecular Formula | C9H8ClNO3 | [1][3][4] |
| CAS Number | 4596-39-8 | [1] |
| Melting Point | 264 °C (decomposes) | [1][2][3] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO and Acetic Acid | [1] |
| SMILES String | OC(=O)c1ccc(NC(=O)CCl)cc1 | [2][4] |
| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The most common and efficient synthesis of this compound involves the N-acylation of 4-aminobenzoic acid.[5] This reaction is a classic example of nucleophilic acyl substitution.
Principle of Synthesis
The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically conducted at reduced temperatures. This is a critical choice to control the highly exothermic nature of the acylation, which prevents the hydrolysis of the acid chloride and minimizes the formation of potential side products, thereby ensuring a higher yield of the desired compound.
Visualized Synthesis Workflow
Sources
4-(2-Chloroacetamido)benzoic acid synthesis from p-aminobenzoic acid
<An In-depth Technical Guide to the Synthesis of 4-(2-Chloroacetamido)benzoic Acid from p-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminobenzoic acid (PABA), a vital building block in the pharmaceutical and chemical industries, serves as a versatile scaffold for the synthesis of a multitude of therapeutic agents and functional materials.[1] Its unique structure, featuring both an amino and a carboxyl group, allows for diverse chemical modifications, leading to the development of novel molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of a key derivatization of PABA: the synthesis of this compound.
This transformation, achieved through the N-chloroacetylation of p-aminobenzoic acid, is a fundamental reaction that introduces a reactive chloroacetyl moiety. This functional group serves as a valuable handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] The resulting this compound is a key intermediate in the synthesis of various biologically active compounds, including local anesthetics and potential anticancer agents.[3][4]
This document will delve into the mechanistic underpinnings of this synthesis, provide a detailed, field-proven experimental protocol, and address critical aspects of safety, characterization, and troubleshooting to ensure a successful and reproducible outcome.
Reaction Overview: The Schotten-Baumann Approach
The synthesis of this compound from p-aminobenzoic acid is typically achieved via a Schotten-Baumann reaction. This classic and robust method involves the acylation of the amine with an acid chloride, in this case, chloroacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
Mechanistic Insights: The Nucleophilic Acyl Substitution
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in p-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Here's a step-by-step breakdown of the proposed mechanism:
-
Nucleophilic Attack: The nitrogen atom of the p-aminobenzoic acid's amino group attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base, often an amine like pyridine or a hydroxide, deprotonates the positively charged nitrogen atom, yielding the final product, this compound, and the protonated base. The presence of a base is crucial to drive the reaction to completion by neutralizing the HCl generated.
The high reactivity of chloroacetyl chloride is attributed to the electron-withdrawing inductive effect of the chlorine atom, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]
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A Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: A Versatile Intermediate in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-(2-chloroacetamido)benzoic acid (CAS No. 4596-39-8), a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. We will detail its fundamental physicochemical properties, outline a robust and validated synthetic protocol, and elucidate the mechanistic principles behind its formation. The core of this guide focuses on the compound's strategic importance as a bifunctional building block, highlighting its reactive chloroacetamide and carboxylic acid moieties. We will examine its role in the development of advanced derivatives, including local anesthetics and potent enzyme inhibitors, supported by field data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction and Strategic Importance
This compound is a substituted anilide derivative of benzoic acid. Its chemical structure, featuring a carboxylic acid group and a reactive α-chloroamide moiety in a para-arrangement on a benzene ring, makes it an exceptionally valuable and versatile intermediate. The two distinct functional groups provide orthogonal reactivity, allowing for sequential and selective chemical modifications.
The chloroacetamide group serves as a potent electrophilic site, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, imidazoles). This "handle" is frequently exploited to tether the benzoic acid core to other molecules of interest. Simultaneously, the carboxylic acid group offers a classic site for modifications such as esterification, amidation, or conversion to an acyl chloride, enabling further derivatization. This dual reactivity is the cornerstone of its utility, making it a preferred starting material for constructing complex molecular architectures. Its application has been noted in the synthesis of compounds targeting Hepatitis B virus (HBV) and as a foundational scaffold for potential local anesthetic agents.[1][2][3]
Physicochemical and Structural Properties
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods. Key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4596-39-8 | [1][4][5] |
| Molecular Formula | C₉H₈ClNO₃ | [4][5][6] |
| Molecular Weight | 213.62 g/mol | [1][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 264 °C (decomposes) | [1][2][4] |
| Solubility | Slightly soluble in DMSO and Acetic Acid | [4] |
| SMILES String | OC(=O)c1ccc(NC(=O)CCl)cc1 | [1] |
| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the N-acylation of 4-aminobenzoic acid.
Field-Validated Synthetic Protocol
This protocol describes the synthesis via the Schotten-Baumann reaction conditions, which is a reliable method for forming amides from amines and acyl chlorides.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Chloroacetyl chloride
-
Aqueous sodium hydroxide (NaOH) or other suitable base
-
Acetone or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a magnetic stirrer. The base deprotonates the carboxylic acid, increasing its solubility in the aqueous medium, and also acts as an acid scavenger in the subsequent step.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is a critical step. The acylation reaction is highly exothermic, and maintaining a low temperature minimizes potential side reactions, such as hydrolysis of the chloroacetyl chloride, and prevents the formation of di-acylated byproducts.
-
Acylation: Add chloroacetyl chloride dropwise to the cooled, stirring solution. The amine group of PABA acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The slow addition rate is essential for controlling the reaction temperature.
-
Reaction: Allow the mixture to stir at low temperature for 1-2 hours after the addition is complete.
-
Acidification: After the reaction period, slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate salt, causing the desired product, this compound, to precipitate out of the solution as it is poorly soluble in acidic water.
-
Isolation & Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts and any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to achieve high purity.
-
Validation: The final product should be dried under vacuum and its purity confirmed by melting point analysis and spectroscopic techniques (NMR, IR).
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Mechanistic Pathway: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The base present in the reaction medium neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Applications as a Versatile Chemical Intermediate
The strategic value of this compound lies in its bifunctionality, which provides two distinct points for chemical elaboration. This allows for the systematic construction of diverse molecular libraries.
Dual Reactive Sites for Derivatization
The molecule's power comes from its two reactive handles:
-
The α-chloro group: This is a prime site for Sₙ2 reactions. It readily reacts with a variety of nucleophiles (amines, thiols, azides, imidazoles), enabling the attachment of diverse side chains or the linkage to other molecular scaffolds.[3]
-
The carboxylic acid group: This group can be activated (e.g., with thionyl chloride) to form an acyl chloride, which can then be reacted with alcohols or amines to form esters and amides, respectively.[1] This is a common strategy for extending the molecule in a different direction.
The following diagram illustrates the conceptual utility of this compound as a central building block.
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4-(2-Chloroacetamido)benzoic acid IUPAC name
<-4.516657e+08>## An In-depth Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: A Versatile Building Block in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a reactive chloroacetamide group, makes it a valuable synthetic intermediate and a pharmacophore for creating targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on the underlying principles that drive its utility in modern pharmaceutical research. A detailed, field-tested protocol for its synthesis is also presented, offering a self-validating system for its preparation in a laboratory setting.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of scientific communication and reproducibility. The compound is most commonly known by its semi-systematic name, this compound.
IUPAC Name: The formal name, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 4-[(2-chloroacetyl)amino]benzoic acid .[1]
Let's deconstruct this name to understand its structural basis:
-
benzoic acid : This is the parent structure, a benzene ring substituted with a carboxylic acid group (-COOH).
-
4-... : This locant indicates that the substituent is attached to the fourth carbon of the benzene ring, opposite the carboxylic acid group (the para position).
-
...amino] : This signifies that a nitrogen atom (from an amino group) is the linking atom to the benzene ring.
-
[(2-chloroacetyl)... : This describes the group attached to the amino nitrogen. It is an acetyl group (-COCH₃) where one of the methyl protons has been replaced by a chlorine atom at the second position of the acetyl group.
This precise nomenclature unambiguously defines the molecule's connectivity, which is crucial for database searching, regulatory submissions, and patent filings.
Chemical Identifiers:
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for designing synthetic routes, formulating drug candidates, and predicting pharmacokinetic profiles.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Melting Point | 264 °C (decomposes) | [1][2] |
| Boiling Point (Predicted) | 468.8 ± 30.0 °C | [1] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.27 ± 0.10 | [1] |
| Solubility | Slightly soluble in DMSO and Acetic Acid | [1] |
| Storage Temperature | 2-8 °C | [1][2] |
The high melting point suggests a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid and amide groups. The predicted pKa, similar to that of benzoic acid, indicates that the carboxylic acid group will be deprotonated (as a carboxylate) at physiological pH.
Synthesis and Mechanistic Rationale
This compound is most commonly and efficiently synthesized via the acylation of 4-aminobenzoic acid (also known as p-aminobenzoic acid or PABA). This reaction is a classic example of nucleophilic acyl substitution.
Reaction: 4-Aminobenzoic Acid + Chloroacetyl Chloride → this compound
Causality Behind Experimental Choices:
-
Nucleophile: The amino group (-NH₂) on 4-aminobenzoic acid is the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Electrophile: Chloroacetyl chloride is an excellent acylating agent. The two chlorine atoms are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride attached to the carbonyl is also an excellent leaving group.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) can be used.[5] Alternatively, a biphasic system or an aqueous solution with a base is often employed. The base (e.g., sodium bicarbonate or pyridine) serves two critical purposes:
-
It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic.
-
It can deprotonate the carboxylic acid, increasing its solubility in aqueous media.
-
-
Temperature Control: The reaction is highly exothermic. It is typically performed at low temperatures (e.g., 0-10 °C) to control the reaction rate, prevent side reactions, and ensure selectivity.[5][6]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
The utility of this compound stems from its bifunctional nature. The carboxylic acid can be used to form esters or amides, while the chloroacetamide group is a well-established electrophilic "warhead" for forming covalent bonds with nucleophilic residues in proteins.
Synthetic Intermediate
The compound serves as a key intermediate in the synthesis of more complex molecules. The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with various amines or alcohols to generate a library of derivatives.[5][6] This approach has been used to synthesize compounds evaluated as:
-
Local Anesthetic Agents: Researchers have synthesized ester and amide derivatives, hypothesizing that the chloroacetamide moiety could provide an ionization character similar to the tertiary amines found in traditional local anesthetics like lignocaine.[6][7]
-
Anti-HBV Agents: It is a key intermediate in the synthesis of derivatives of Matijing-Su, which have been evaluated for their activity against the Hepatitis B virus.[8]
-
Anticancer Agents: The scaffold has been incorporated into novel quinoxaline derivatives designed as VEGFR-2 inhibitors, a key target in cancer therapy.[5]
Covalent Inhibitor Scaffold
The chloroacetamide group is a mild electrophile capable of reacting with nucleophilic amino acid residues on protein targets, most notably cysteine (via its thiol group) but also potentially lysine or histidine. This forms an irreversible covalent bond, leading to potent and durable target inhibition.
Mechanism of Covalent Modification: The process is a bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfur atom of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom is displaced as a chloride ion, forming a stable thioether bond between the inhibitor and the protein.
This targeted covalent inhibition strategy offers several advantages:
-
High Potency: Irreversible binding can lead to higher potency than reversible inhibition.
-
Prolonged Duration of Action: The drug's effect can last longer than its circulating half-life, as new protein synthesis is required to restore enzyme activity.
-
Improved Selectivity: By targeting less conserved, non-catalytic cysteine residues, it is possible to achieve high selectivity for a specific protein target, even within a family of related enzymes.
Caption: Covalent modification of a cysteine residue by a chloroacetamide warhead.
Key Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from 4-aminobenzoic acid. It is designed as a self-validating system, with clear steps and checkpoints.
Materials and Reagents:
-
4-Aminobenzoic acid (PABA)
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus
Procedure:
-
Preparation of Amine Solution:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 4-aminobenzoic acid and 6.2 g of sodium bicarbonate in 100 mL of deionized water.
-
Stir the mixture at room temperature until all solids are dissolved. The solution may effervesce as CO₂ is released.
-
Rationale: Sodium bicarbonate acts as a base to neutralize the HCl byproduct and deprotonate the carboxylic acid, aiding solubility.
-
-
Reaction Setup:
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Rationale: Temperature control is critical to prevent hydrolysis of the chloroacetyl chloride and minimize side reactions.
-
-
Acylation:
-
Slowly add 3.5 mL of chloroacetyl chloride dropwise to the cold, stirring solution over 15-20 minutes. Use a dropping funnel for controlled addition.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Rationale: Dropwise addition prevents a rapid, uncontrolled exothermic reaction. Stirring ensures homogeneity.
-
-
Product Precipitation (Work-up):
-
Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH is approximately 2 (check with pH paper). A thick, white precipitate should form.
-
Rationale: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium, causing it to precipitate out.
-
-
Isolation and Washing:
-
Cool the mixture in an ice bath for 20 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with two 25 mL portions of cold deionized water to remove any remaining salts and HCl.
-
Rationale: Washing with cold water removes impurities without dissolving a significant amount of the product.
-
-
Purification and Drying:
-
Recrystallize the crude product from an ethanol/water mixture to achieve high purity.
-
Dry the purified white crystals in a vacuum oven at 60-70 °C to a constant weight.
-
Validation: The purity of the final product should be assessed by measuring its melting point (expected: ~264 °C with decomposition) and acquiring spectroscopic data (e.g., ¹H NMR, IR) to confirm the structure.
-
Safety and Handling
This compound must be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust.
-
First Aid: In case of skin contact, wash with plenty of soap and water.[1] In case of eye contact, rinse cautiously with water for several minutes.[1]
Conclusion
This compound is a foundational molecule in the toolkit of medicinal chemists. Its straightforward synthesis and dual-functional chemical handles—a versatile carboxylic acid and a reactive covalent warhead—provide a robust platform for developing novel therapeutics. From its use as a simple building block for creating compound libraries to its role in the sophisticated design of targeted covalent inhibitors, this compound continues to be relevant in the quest for more potent and selective drugs. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in drug discovery programs.
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An In-Depth Technical Guide to the Safe Handling of 4-(2-Chloroacetamido)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety framework for 4-(2-Chloroacetamido)benzoic acid, a key intermediate in chemical synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal relationship between the compound's chemical properties and the necessary safety protocols, ensuring a proactive and informed approach to laboratory safety.
Section 1: Chemical and Physical Identity
This compound is a solid, white to off-white crystalline powder.[1] Its identity is defined by the following key properties, which are fundamental to understanding its reactivity and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 4596-39-8 | [2][3] |
| Molecular Formula | C9H8ClNO3 | [1][4] |
| Molecular Weight | 213.62 g/mol | [1] |
| Synonyms | 4-[(Chloroacetyl)amino]benzoic acid | [1][2] |
| Physical Form | Solid, White to Off-White Powder | [1] |
| Melting Point | 264 °C (with decomposition) | [2][4] |
| Solubility | Slightly soluble in Acetic Acid and DMSO | [1] |
Section 2: Hazard Identification and Mechanistic Risk Assessment
The compound is classified under the Globally Harmonized System (GHS) as a significant irritant.[2] Understanding the chemical basis of these hazards is paramount for effective risk mitigation. The chloroacetamide moiety is a potent electrophile and alkylating agent, capable of reacting with biological nucleophiles (e.g., sulfhydryl groups in proteins), which is the likely mechanism behind its irritant properties.
GHS Hazard Classification Summary [5]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
A systematic approach to risk assessment is crucial before any handling of this substance. This involves not just recognizing the hazard, but also evaluating the potential for exposure in a given experimental setup and implementing robust controls.
Caption: GHS Hazard Profile for the compound.
Section 3: Proactive Exposure Control: Engineering and Administrative Measures
The hierarchy of controls dictates that engineering and administrative measures are the primary defense against chemical exposure, with Personal Protective Equipment (PPE) serving as the final barrier.
Engineering Controls: The First Line of Defense The principal risk associated with this compound in its solid form is the inhalation of airborne dust particles and contamination of surfaces.
-
Ventilation: All weighing and transfer operations must be conducted within a certified chemical fume hood or a powder containment hood.[6] This is non-negotiable. The rationale is to capture dust at the source, preventing it from entering the breathing zone of the researcher and contaminating the general laboratory environment.
-
Facility Design: An eyewash station and safety shower must be in close proximity to the workstation.[7]
Administrative Controls: Standardizing Safety Safe laboratory practice is codified in well-defined procedures.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound. The SOP should explicitly cover hazard assessment, control measures, handling protocols, and emergency procedures.
-
Access Control: Store the material in a designated, clearly labeled area with restricted access.[8][9]
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[10]
Section 4: Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical for preventing direct contact.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[11] Standard safety glasses with side shields do not offer sufficient protection against fine powders.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and promptly dispose of them.
-
Protective Clothing: A full-length laboratory coat, buttoned, is mandatory to protect against skin contact.[11]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.
Section 5: Step-by-Step Handling and Storage Protocols
Adherence to a strict protocol minimizes the risk of exposure during routine lab work.
Protocol for Weighing and Handling:
-
Preparation: Don the required PPE (goggles, lab coat, gloves).
-
Work Area: Confirm that the chemical fume hood is functioning correctly. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound from the stock container to a tared weigh boat or beaker. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Closure: Tightly close the main container immediately after use.[2][11]
-
Cleanup: Decontaminate the spatula and the work surface. Dispose of the liner and any contaminated materials as hazardous waste.
-
Post-Handling: Remove PPE and wash hands thoroughly.
Storage Conditions: Store the compound in a tightly-sealed container in a cool, dry, and well-ventilated area.[2][7][11] It must be stored away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[7][11]
Section 6: Emergency Response and First-Aid
Immediate and correct action is vital in the event of an exposure.
Caption: General workflow for an emergency exposure event.
First-Aid Protocols:
-
Inhalation: Immediately remove the affected person to fresh air and keep them in a position comfortable for breathing.[2][11] If breathing is difficult or if they feel unwell, seek immediate medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation develops or persists, get medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so.[2] Seek immediate medical advice from an ophthalmologist.[4][8][9]
-
Ingestion: Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person.[11] Rinse the mouth with water and seek immediate medical attention.[11]
Section 7: Spill and Waste Disposal Management
Spill Cleanup Protocol:
-
Evacuate all non-essential personnel.
-
Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.
-
Prevent further spillage.
-
Carefully sweep or vacuum up the spilled solid. Crucially, avoid creating dust .[11] Use a vacuum equipped with a HEPA filter if available.
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[11]
-
Clean the contaminated surface thoroughly.
Waste Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[7]
Section 8: Toxicological Profile
The primary toxicological concerns are related to the compound's irritant nature.
-
Inhalation: May cause irritation to the respiratory tract, potentially leading to a sore throat and coughing.[10]
-
Skin Contact: Causes irritation characterized by redness, pain, and potential inflammation.[7][10]
-
Eye Contact: Causes serious and potentially severe eye damage, characterized by redness and pain.[7][10]
-
Chronic Exposure: No specific data on chronic toxicity is available, but repeated or prolonged exposure should be avoided.[11] The substance has not been classified as a carcinogen by IARC or NTP.[7]
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An In-Depth Technical Guide to the Spectral Analysis of 4-(2-Chloroacetamido)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 4-(2-Chloroacetamido)benzoic acid (CAS 4596-39-8), a key intermediate in the synthesis of various biologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and grounding the analysis in established spectroscopic principles, this guide serves as a practical reference for the structural elucidation and purity assessment of this important chemical entity.
Introduction and Molecular Structure
This compound is a derivative of 4-aminobenzoic acid and chloroacetyl chloride.[2] Its structure incorporates a para-substituted benzene ring, a carboxylic acid group, a secondary amide linkage, and an aliphatic chloride. This combination of functional groups makes it a versatile building block, particularly in medicinal chemistry for creating novel therapeutic agents.[3][4] Understanding its spectral signature is paramount for confirming its identity and purity during synthesis and quality control processes.
The molecular formula is C₉H₈ClNO₃, with a monoisotopic mass of 213.01927 Da and a molecular weight of 213.62 g/mol .[5][6][7]
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Standard Experimental Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the exchangeable protons (COOH and N-H) are observable.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for good resolution.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-13 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate all signals and reference the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
¹H NMR Spectral Data Summary
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~12.9 | Singlet (broad) | 1H | - |
| Amide (-NH) | ~10.7 | Singlet | 1H | - |
| Aromatic (H-2, H-6) | ~7.9 | Doublet | 2H | ~8.8 |
| Aromatic (H-3, H-5) | ~7.7 | Doublet | 2H | ~8.8 |
| Methylene (-CH₂Cl) | ~4.3 | Singlet | 2H | - |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Detailed Interpretation
-
Aromatic Region (δ 7.0-8.0 ppm): The aromatic protons of a para-substituted benzene ring typically appear as two distinct signals.[9] In this case, we observe two doublets around δ 7.9 ppm and δ 7.7 ppm.[10]
-
Causality: The protons at positions 2 and 6 (ortho to the carboxylic acid) are electronically distinct from the protons at positions 3 and 5 (ortho to the amide group). The electron-withdrawing nature of the carboxylic acid group deshields the adjacent protons (H-2, H-6), causing them to resonate further downfield compared to H-3 and H-5.
-
Splitting Pattern: The classic AB quartet (often appearing as two distinct doublets in this symmetrical case) confirms the 1,4-disubstitution pattern. Each doublet arises from the coupling of protons on adjacent carbons (ortho-coupling), with a typical coupling constant (³J) of 6-10 Hz.[8]
-
-
Methylene Protons (δ ~4.3 ppm): A singlet integrating to 2H is observed at approximately 4.3 ppm.
-
Causality: This signal is assigned to the methylene (-CH₂-) protons of the chloroacetyl group. These protons are significantly deshielded due to the strong inductive effect of the adjacent chlorine atom and the carbonyl group, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.
-
-
Exchangeable Protons (δ >10 ppm):
-
Amide Proton (δ ~10.7 ppm): A singlet corresponding to the amide proton (-NH-) appears far downfield. Its position is variable and concentration-dependent, but its presence is a key indicator of the amide functional group.
-
Carboxylic Acid Proton (δ ~12.9 ppm): The most downfield signal is a broad singlet, characteristic of a carboxylic acid proton (-COOH). The significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of a molecule. As each chemically non-equivalent carbon atom typically produces a distinct signal, this technique is excellent for confirming the number of unique carbons and identifying their functional groups.
Standard Experimental Protocol
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (~20-50 mg in 0.6 mL of DMSO-d₆) to compensate for the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Use a broadband-decoupled pulse sequence to ensure that each carbon signal appears as a singlet. A sufficient number of scans and a suitable relaxation delay are required to obtain a quantitative spectrum.
-
Data Processing: Process the FID and reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
¹³C NMR Spectral Data Summary
| Signal Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Carbonyl (-C OOH) | ~167.1 |
| Amide Carbonyl (-NHC O-) | ~165.5 |
| Aromatic (C-4) | ~142.5 |
| Aromatic (C-1) | ~127.8 |
| Aromatic (C-2, C-6) | ~130.8 |
| Aromatic (C-3, C-5) | ~118.9 |
| Methylene Carbon (-C H₂Cl) | ~43.8 |
Note: Shifts are based on typical values for similar structures and may vary. Values for benzoic acid and acetamidobenzoic acid derivatives were used as references.[11][12][13]
Detailed Interpretation
-
Carbonyl Carbons (δ 160-180 ppm): Two signals are observed in the downfield region, characteristic of carbonyl carbons.[14]
-
Causality: The signal at ~167.1 ppm is assigned to the carboxylic acid carbonyl, while the signal at ~165.5 ppm corresponds to the amide carbonyl. Their distinct chemical environments lead to separate resonances.
-
-
Aromatic Carbons (δ 110-150 ppm): Four signals are expected for the para-substituted aromatic ring due to molecular symmetry.[10]
-
C-4 (ipso-carbon, amide-substituted): Appears furthest downfield (~142.5 ppm) due to the direct attachment of the nitrogen atom.
-
C-1 (ipso-carbon, acid-substituted): Appears around ~127.8 ppm.
-
C-2/C-6 and C-3/C-5: Due to symmetry, C-2 and C-6 are equivalent, as are C-3 and C-5, giving rise to two distinct signals (~130.8 and ~118.9 ppm, respectively).
-
-
Aliphatic Carbon (δ ~43.8 ppm): The upfield signal at ~43.8 ppm is assigned to the methylene carbon (-CH₂Cl). Its chemical shift is influenced by the attached chlorine atom. The "heavy atom effect" of chlorine results in a shift that is less downfield than might be predicted by electronegativity alone.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Standard Experimental Protocol
-
Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid powder is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background scan and ratio it against the sample scan to produce the final transmittance or absorbance spectrum.
IR Spectral Data Summary
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic "hairy beard" appearance due to hydrogen bonding.[15][16] |
| N-H Stretch (Amide) | ~3300 | Medium, Sharp | Often visible as a shoulder on the broad O-H peak.[17] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Peaks appear just to the left of 3000 cm⁻¹.[9][18] |
| C=O Stretch (Carboxylic Acid) | ~1690 | Strong, Sharp | |
| C=O Stretch (Amide I Band) | ~1665 | Strong, Sharp | Found at a slightly lower frequency than the acid carbonyl.[14][17] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are characteristic of the aromatic ring.[9] |
| C-O Stretch (Carboxylic Acid) | ~1300 | Strong | Coupled with O-H bend.[17] |
| C-N Stretch (Amide) | ~1250 | Medium | |
| C-Cl Stretch | 800 - 600 | Strong |
Detailed Interpretation
-
Hydroxyl and Amine Region (>3000 cm⁻¹): The most dominant feature is an extremely broad absorption from ~3300 down to 2500 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[16][17] Superimposed on this broad peak, a sharper N-H stretching band for the secondary amide is expected around 3300 cm⁻¹.[15] Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹.[18]
-
Carbonyl Region (1800-1650 cm⁻¹): This region is critical for identification. Two distinct, strong, and sharp peaks confirm the presence of two different carbonyl groups.[15]
-
Causality: The peak at higher wavenumber (~1690 cm⁻¹) is assigned to the carboxylic acid C=O stretch. The peak at a slightly lower wavenumber (~1665 cm⁻¹) is the Amide I band (primarily C=O stretch). The lower frequency of the amide carbonyl is due to the resonance effect of the nitrogen lone pair, which reduces the double-bond character of the C=O bond.[19]
-
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bands corresponding to C-C, C-O, and C-N stretching, as well as various bending vibrations.[17] The strong C-O stretch of the carboxylic acid (~1300 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹) are expected here. The unique pattern in this region serves as a definitive fingerprint for the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation patterns can further confirm the molecular structure.
Standard Experimental Protocol
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule, which will likely produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Electron Ionization (EI) would be more aggressive, leading to extensive fragmentation.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the ions.
-
Fragmentation Analysis (MS/MS): To confirm the structure, the molecular ion can be isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum.[20]
Predicted Mass Spectrometry Data (ESI)
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 214.02655 |
| [M+Na]⁺ | 236.00849 |
| [M-H]⁻ | 212.01199 |
Data sourced from PubChemLite predictions.[5]
Logical Fragmentation Pathway
The fragmentation of this compound is predictable based on the stability of the resulting fragments. The amide bond is a common cleavage point.
Caption: Predicted fragmentation pathway in negative ion mode (ESI-MS/MS).
-
Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group.[21] Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion would generate a key fragment.
-
Amide Bond Cleavage: The most labile bond is often the C-N amide bond. Cleavage here would lead to the formation of the 4-aminobenzoic acid fragment (or its corresponding ion), which is a very stable structure.[21][22]
-
Isotopic Pattern: A key diagnostic feature in the mass spectrum will be the presence of an M+2 peak with approximately one-third the intensity of the main molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope, confirming the presence of a single chlorine atom in the molecule.
Conclusion
The comprehensive spectral analysis of this compound provides a robust and self-validating dataset for its unequivocal identification. The ¹H NMR spectrum confirms the para-substituted aromatic ring and the presence of all proton-containing functional groups. The ¹³C NMR spectrum verifies the carbon skeleton. IR spectroscopy provides definitive evidence for the carboxylic acid, amide, and chloroalkane functionalities. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns consistent with the proposed structure, including a characteristic chlorine isotopic signature. Together, these techniques provide a complete and authoritative spectral characterization essential for any researcher working with this compound.
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A Technical Guide to the Solubility of 4-(2-Chloroacetamido)benzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Chloroacetamido)benzoic acid, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, provides detailed, field-proven experimental protocols for accurate solubility determination, and discusses the anticipated solubility behavior in various classes of organic solvents based on the compound's structural attributes. This guide is designed to empower researchers to generate reliable solubility data in-house, a critical step in process development, formulation, and analytical method design.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility is a fundamental physicochemical property that dictates the behavior of a compound throughout the drug development lifecycle. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, poor solubility can lead to significant challenges in synthesis, purification, formulation, and ultimately, bioavailability.[2] Understanding and quantifying the solubility of this compound in a range of organic solvents is therefore not merely an academic exercise but a prerequisite for efficient and successful process development.
This guide will delve into the molecular characteristics of this compound that influence its solubility and provide a robust framework for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is essential to predict and interpret its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClNO₃ | [3][4][5][6] |
| Molar Mass | 213.62 g/mol | [3][4][5][6] |
| Melting Point | 264 °C (decomposes) | [3][4] |
| Boiling Point (Predicted) | 468.8 ± 30.0 °C | [3] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.27 ± 0.10 | [3] |
| Appearance | White to off-white solid | [3] |
The structure of this compound, featuring a carboxylic acid group, an amide linkage, and a chlorinated acetyl group attached to a benzene ring, suggests a molecule with a complex interplay of polar and non-polar characteristics. The carboxylic acid and amide groups are capable of acting as both hydrogen bond donors and acceptors, while the benzene ring provides a significant non-polar surface area. The chloroacetyl group adds to the molecule's polarity and reactivity.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a general but powerful framework for predicting solubility.[7] The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
The Role of Polarity and Hydrogen Bonding
The presence of the carboxylic acid and amide functional groups indicates that hydrogen bonding will play a significant role in the dissolution process, particularly in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).[7] Carboxylic acids are known to form strong hydrogen bonds with water and other protic solvents.[8][9]
Influence of the Aromatic Ring
The non-polar benzene ring will contribute favorably to solubility in aromatic solvents (e.g., toluene) and less polar solvents through van der Waals interactions.[7] However, this hydrophobic portion will limit solubility in highly polar, non-aromatic solvents. For instance, the solubility of benzoic acid itself is limited in cold water due to its non-polar aromatic ring.[8]
Anticipated Solubility Trends
Based on these structural features, we can anticipate the following general solubility trends for this compound:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar functional groups and, to some extent, the aromatic ring.
-
Moderate to Good Solubility: In alcohols (e.g., methanol, ethanol) due to hydrogen bonding with the carboxylic acid and amide groups. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, due to a decrease in solvent polarity.
-
Moderate Solubility: In polar esters (e.g., ethyl acetate) and ketones (e.g., acetone).
-
Slight to Low Solubility: In non-polar solvents such as hexane and cyclohexane, where the energy required to break the solute-solute interactions (driven by hydrogen bonding and crystal lattice energy) is not sufficiently compensated by solute-solvent interactions.
-
Variable Solubility in Chlorinated Solvents: Solvents like dichloromethane and chloroform may show moderate solubility due to dipole-dipole interactions.
It is important to note that these are predictions. The only qualitatively reported solubilities for this compound are "slightly soluble" in acetic acid and DMSO.[3] This highlights the necessity for experimental determination to obtain accurate quantitative data.
Experimental Determination of Equilibrium Solubility: A Standardized Protocol
To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[10]
The Shake-Flask Method: Rationale and Overview
This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solid represents its solubility at that temperature.
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE) or centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. To verify that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when consecutive measurements yield the same concentration.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. Alternatively, centrifuge the sample and collect the supernatant. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or as a molar concentration.
-
Factors Influencing Solubility Measurements
Several experimental parameters can significantly affect the measured solubility value. Careful control of these factors is essential for obtaining accurate and reproducible results.
-
Temperature: The solubility of most solid compounds, including benzoic acid derivatives, increases with temperature.[12] Therefore, maintaining a constant and accurately known temperature during the equilibration phase is paramount.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.
-
Solid State of the Compound: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. It is important to characterize the solid form being used.
-
pH of the Medium (for aqueous or mixed aqueous-organic systems): As a carboxylic acid, the solubility of this compound in aqueous environments will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.
The following diagram illustrates the key relationships influencing the solubility of this compound.
Caption: Factors Influencing the Solubility of this compound.
Data Presentation and Interpretation
Once solubility data has been generated across a range of solvents, it should be presented in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |
| Polar Aprotic | DMSO | 7.2 | To be determined |
| DMF | 6.4 | To be determined | |
| Acetone | 5.1 | To be determined | |
| Polar Protic | Methanol | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined | |
| Acetic Acid | 6.2 | Slightly Soluble[3] | |
| Non-Polar | Toluene | 2.4 | To be determined |
| Dichloromethane | 3.1 | To be determined | |
| Hexane | 0.1 | To be determined |
This table provides a template for organizing experimentally determined solubility data. Correlating the solubility values with solvent properties such as the polarity index can provide valuable insights into the dissolution mechanism.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not widely available in the public domain, this technical guide provides the necessary theoretical foundation and practical methodology for its determination. By understanding the interplay of the compound's structural features with solvent properties and by employing a robust experimental protocol such as the shake-flask method, researchers can generate the high-quality solubility data required for informed decision-making in pharmaceutical development. The protocols and principles outlined herein serve as a self-validating system to ensure the integrity and reliability of the generated data.
References
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An In-depth Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: Synthesis, Characterization, and Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroacetamido)benzoic acid is a key bifunctional molecule that serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a carboxylic acid and a reactive chloroacetamide group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its synthesis, purification, characterization, and a detailed analysis of its melting point, a critical parameter for its identification and purity assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | 264 °C (decomposes) | [1] |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | |
| Appearance | White to off-white solid | [2] |
| CAS Number | 4596-39-8 |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-acylation of 4-aminobenzoic acid with chloroacetyl chloride. This reaction is a straightforward and efficient method for introducing the chloroacetamide functionality.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol is based on established methods for the acylation of aromatic amines.[3]
-
Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.[4]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the crude product.
-
Filtration: Collect the white solid by vacuum filtration and wash with water.
-
Drying: Dry the crude product under vacuum.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a critical step to remove unreacted starting materials and by-products, ensuring the high purity of the final compound. The choice of solvent is crucial for effective purification.[5][6]
-
Solvent Selection: While various solvents can be used, aqueous ethanol (e.g., 75% ethanol) has been reported to be effective for the recrystallization of this compound derivatives.[1]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the pure crystals under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Melting Point Analysis
The melting point is a fundamental physical property used to assess the purity of a crystalline solid. For this compound, a sharp melting point at 264 °C (with decomposition) is indicative of high purity.[1] A broad melting range would suggest the presence of impurities.
Spectroscopic Analysis
a) Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption peaks for this compound include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3300 | N-H stretch | Amide |
| 1710-1680 | C=O stretch | Carboxylic acid |
| 1680-1630 | C=O stretch (Amide I) | Amide |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1320-1210 | C-O stretch | Carboxylic acid |
| ~770 | C-Cl stretch | Alkyl halide |
Note: The exact peak positions can vary slightly. The data is compiled based on typical ranges for the respective functional groups.[7][8][9]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the amide and carboxylic acid protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons, and the methylene carbon. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[10][11]
c) Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]+ would be expected at m/z 213. Key fragmentation patterns would likely involve the loss of the chlorine atom, the carboxyl group, and cleavage of the amide bond.[12][13][14]
In-depth Analysis of the Melting Point
The high melting point of 264 °C for this compound is a notable characteristic that can be attributed to several factors inherent to its molecular structure.
Factors Influencing the High Melting Point
Caption: Key factors contributing to the high melting point of this compound.
-
Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and an amide group (-NHCO-) allows for extensive intermolecular hydrogen bonding. The carboxylic acid can form strong hydrogen-bonded dimers, and the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This network of strong intermolecular forces requires significant thermal energy to disrupt, leading to a high melting point.
-
Molecular Polarity and Dipole-Dipole Interactions: The molecule possesses several polar functional groups (C=O, C-Cl, COOH, NH), resulting in a significant molecular dipole moment. Strong dipole-dipole interactions between molecules in the crystal lattice further contribute to the thermal stability of the solid state.
-
Crystal Packing: The planar nature of the benzene ring and the overall molecular structure can facilitate efficient packing into a stable crystal lattice. A well-ordered crystal structure maximizes intermolecular interactions, thus increasing the energy required to melt the solid.
Decomposition at the Melting Point
The observation that this compound decomposes at its melting point suggests that the thermal energy required to break down the crystal lattice is comparable to the energy needed to initiate chemical decomposition. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) could provide further insights into the decomposition pathway and thermal stability of the compound.[15][16][17][18]
Applications in Drug Development
This compound is a valuable precursor in the synthesis of various biologically active molecules. The chloroacetyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with amines, thiols, and other nucleophiles. This reactivity allows for the facile introduction of diverse functionalities, enabling the generation of compound libraries for drug screening.
Notably, this compound has been utilized in the development of:
-
Local Anesthetics: The chloroacetamido moiety is a key structural feature in some local anesthetic agents.[2][19]
-
Enzyme Inhibitors: Its derivatives have been explored as potential inhibitors for various enzymes.
-
Anticancer Agents: The core structure has been incorporated into novel compounds with potential anticancer activity.[3]
Conclusion
This compound is a fundamentally important building block in medicinal chemistry. A thorough understanding of its synthesis, purification, and physicochemical properties, particularly its high melting point, is essential for its effective use in research and development. The protocols and data presented in this guide provide a solid foundation for scientists working with this versatile compound, ensuring the integrity and reproducibility of their synthetic efforts. The high melting point, a direct consequence of its robust intermolecular interactions, serves as a reliable indicator of its purity, a critical factor in the synthesis of potential therapeutic agents.
References
- Mahapatra, D. K., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36-44.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...
- Al-Suwaidan, I. A., et al. (2021). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
- Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91-95.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. Semantic Scholar.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(5), 443-447.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
- Florida A&M University. (n.d.). Recrystallization of Benzoic Acid.
- University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?
- ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid...
- Indo American Journal of Pharmaceutical Sciences. (2024). A Review on Applications of Thermogravimetric Methods of Analysis (TGA, DTA, DSC).
- Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC).
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
- NIST. (n.d.). Benzoic acid.
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- ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid.
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- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
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The Versatile Scaffold: A Deep Dive into 4-(2-Chloroacetamido)benzoic Acid Derivatives and Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 4-(2-chloroacetamido)benzoic acid core is a highly versatile scaffold in medicinal chemistry, serving as a pivotal intermediate for synthesizing a diverse range of biologically active compounds.[1] This technical guide provides an in-depth exploration of its derivatives and analogs, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental synthesis strategies, explore the key therapeutic applications with a focus on local anesthetic and anticancer activities, and provide detailed experimental protocols and structure-activity relationship (SAR) insights. This document is designed to be a self-validating resource, grounding key claims in authoritative literature and explaining the causal logic behind experimental design.
Introduction: The Strategic Importance of the this compound Core
This compound is a bifunctional molecule featuring a reactive chloroacetamide group and a modifiable carboxylic acid. This unique combination allows for extensive chemical derivatization, making it an attractive starting point for developing novel therapeutic agents. The chloroacetamide moiety, in particular, is a known pharmacophore present in various biologically active compounds, valued for its role as a covalent binder or a structural element influencing electronic properties.[2][3] Derivatives of this core have demonstrated a wide spectrum of pharmacological effects, including local anesthetic, anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] This guide synthesizes current knowledge to provide a comprehensive technical overview for leveraging this scaffold in drug discovery programs.
Core Synthesis and Derivatization Strategies
The synthesis of this compound and its subsequent derivatives follows a logical and well-established chemical pathway. The primary route begins with the readily available precursor, 4-aminobenzoic acid.
Synthesis of the Core Scaffold
The foundational step is the N-acylation of 4-aminobenzoic acid with chloroacetyl chloride. This reaction is typically performed in a suitable solvent, yielding the core intermediate, this compound.[2]
Activation and Derivatization
The carboxylic acid group of the core scaffold is the primary handle for diversification. To create ester and amide derivatives, the carboxylic acid is first converted into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂).[2][3] This activated intermediate can then be reacted with various nucleophiles (alcohols, amines, etc.) to generate a library of diverse compounds.
-
Esterification: Fischer esterification or reaction of the acyl chloride with alcohols yields ester derivatives.[3]
-
Amidation: The Schotten-Baumann reaction, involving the acyl chloride and a corresponding amine, is a standard method for producing amide derivatives.[3]
-
Heterocyclic Chemistry: The scaffold can also be used to build more complex heterocyclic systems, such as imidazole or quinoxaline derivatives, which have shown potent biological activity.[2]
Below is a generalized workflow for the synthesis and derivatization process.
Caption: General workflow for synthesis and derivatization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Objective: To synthesize the core intermediate this compound.
Materials:
-
4-aminobenzoic acid
-
Chloroacetyl chloride
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask and dropping funnel
Procedure:
-
Dissolution: Dissolve 4-aminobenzoic acid in a dilute HCl solution in the reaction flask. The acidic medium protonates the amine, preventing side reactions and aiding solubility.
-
Cooling: Place the flask in an ice bath and cool the solution to between 4-10°C. This is critical to control the exothermicity of the acylation reaction.
-
Acylation: Add chloroacetyl chloride dropwise to the cooled, stirring solution. The slow addition prevents a rapid temperature increase and ensures a controlled reaction.
-
Reaction Monitoring: Continue stirring the mixture at a low temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Once the reaction is complete, the product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product, this compound, in a vacuum oven. The final product should be a stable solid.[1]
Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and FT-IR to verify the expected chemical structure and absence of significant impurities.[3][7]
Key Biological Activities and Therapeutic Potential
The derivatization of the this compound scaffold has yielded compounds with significant therapeutic potential across several disease areas.
Local Anesthetic Activity
A primary area of investigation for these derivatives has been in local anesthesia.[4]
Causality of Action (Hypothesis): Traditional local anesthetics rely on an alkyl-substituted nitrogen that becomes ionized, enabling it to block sodium ion channels and prevent nerve impulse conduction. The central hypothesis for this compound derivatives is that the electron-withdrawing inductive effect of the chlorine atom on the acetamide group provides sufficient ionization character to the amide nitrogen.[3][7] This allows it to mimic the function of the protonated amine in classic local anesthetics, but potentially with a different toxicity profile. The reduced toxicity observed in some derivatives may be attributable to this carbonyl chloro methyl side chain.[4]
Structure-Activity Relationship (SAR):
-
Ester, amide, and imidazole derivatives have all been synthesized and evaluated.[3]
-
Studies comparing these derivatives to the standard drug lignocaine HCl have shown that while several compounds exhibit promising local anesthetic activity, their potency is generally lower than lignocaine.[3][4]
-
An imidazole derivative (A.im) showed good activity and significantly lower toxicity, suggesting that heterocyclic modifications are a promising avenue for further development.[4]
Data Presentation: Infiltration Local Anesthetic Activity
| Compound ID | Derivative Type | Activity vs. Lignocaine HCl | Reference |
| A1 | Ester | Promising | [3][4] |
| A2 | Ester | Promising | [3][4] |
| A4 | Ester | Promising | [3][4] |
| A10 | Amide | Promising | [3][4] |
| A.im | Imidazole | Promising, less toxic | [3][4] |
Experimental Protocol: Infiltration Anesthesia (Bianchi's Method)
This protocol provides a framework for assessing local anesthetic efficacy in a preclinical model.[3]
Objective: To determine the onset and duration of local anesthetic action of test compounds.
Model: Guinea pig intradermal wheal model.
Procedure:
-
Preparation: Prepare sterile solutions of the test compounds and a positive control (e.g., Lignocaine HCl) in a suitable vehicle.
-
Animal Preparation: Anesthetize the animal and shave the dorsal skin.
-
Stimulation: Apply a standardized stimulus (e.g., a pinprick) to the shaved area and observe the animal's reflex response. This establishes a baseline.
-
Injection: Inject a small volume (e.g., 0.1 mL) of the test compound solution intradermally to raise a small wheal on the skin.
-
Efficacy Assessment: At regular intervals (e.g., every 5 minutes), apply the same stimulus to the center of the wheal. The absence of a reflex response indicates successful anesthesia.
-
Data Recording: Record the time of onset (first moment of no response) and the duration of action (time until the reflex response returns).
-
Analysis: Compare the onset and duration of the test compounds to the vehicle control and the positive control (Lignocaine HCl).
Self-Validation: The protocol's integrity relies on a consistent stimulus, accurate timing, and the inclusion of both positive and negative controls to ensure that the observed effects are due to the test compound and not other variables.
Anticancer Activity: Targeting VEGFR-2
More recently, derivatives of this compound have been investigated as anticancer agents, with a particular focus on inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Causality of Action: The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and cell cycle arrest. Molecular docking studies suggest that these derivatives can bind effectively within the active site of the VEGFR-2 kinase domain.[2]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR):
-
Novel quinoxaline derivatives incorporating the this compound moiety have shown promising cytotoxic activities against multiple human cancer cell lines.[2]
-
Compounds are often compared against established drugs like Sorafenib (a known VEGFR-2 inhibitor) and Doxorubicin. Several derivatives have exhibited comparable or even superior IC₅₀ values in vitro.[2]
-
For example, compound 15 in one study showed IC₅₀ values of 5.30 µM, 2.20 µM, and 5.50 µM against HepG-2, MCF-7, and HCT-116 cell lines, respectively.[2]
Data Presentation: In-Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Compound 11e (µM) | Compound 11g (µM) | Compound 12e (µM) | Sorafenib (µM) | Reference |
| MCF-7 | 2.1 | 4.3 | 3.9 | 3.4 | [2] |
| HepG2 | 3.5 | 5.1 | 5.2 | 2.2 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[8]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add these dilutions to the appropriate wells, ensuring a final DMSO concentration that is non-toxic to the cells (typically <0.5%). Include vehicle-only (control) wells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Self-Validation: The assay's reliability depends on healthy cell cultures, accurate serial dilutions, and appropriate controls. Each experiment should be run in triplicate to ensure reproducibility.
Physicochemical and Spectroscopic Properties
Proper characterization is essential for confirming the identity and purity of synthesized compounds.
Table of Properties: this compound
| Property | Value | Reference |
| CAS Number | 4596-39-8 | [1] |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | |
| Melting Point | 264 °C (decomposes) | [1] |
| Appearance | Solid | [1] |
| Functional Groups | Amide, Carboxylic Acid, Chloro |
Key Spectroscopic Features:
-
¹H NMR: Expected signals include peaks for the aromatic protons on the benzoic acid ring, a singlet for the amide proton (NH), and a singlet for the methylene protons (CH₂) of the chloroacetamide group.[3]
-
FT-IR (cm⁻¹): Characteristic peaks would include a broad O-H stretch from the carboxylic acid, an N-H stretch, a C=O stretch from the amide, another C=O stretch from the carboxylic acid, and a C-Cl stretch.[3]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic M+2 peak in a ~3:1 ratio due to the ³⁷Cl isotope.[2]
Conclusion and Future Directions
The this compound scaffold is a proven and fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a valuable tool for medicinal chemists.
Future research should focus on:
-
Potency Optimization: While promising activity has been demonstrated, particularly in local anesthesia, further structural modifications are needed to enhance potency to a level competitive with current clinical standards.[4]
-
Mechanism Elucidation: For anticancer derivatives, further studies are needed to confirm VEGFR-2 as the primary target and to investigate potential off-target effects.
-
Exploring New Targets: The inherent reactivity of the chloroacetamide group could be leveraged to design covalent inhibitors for other enzyme targets.
-
ADME/Tox Profiling: Comprehensive pharmacokinetic and toxicity studies are required to advance the most promising leads from this chemical series into preclinical and clinical development.[5]
By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical class.
References
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (n.d.). ResearchGate.
- Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 35.
- Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar.
- Pavithra J, L Senthilkumar K, D Gokulan P, Priyanka M, Punitha S, & Punithkumar V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95.
- DFT results of this compound derivatives. (n.d.). ResearchGate.
- Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules.
- CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. (2024). Frontiers in Physiology.
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4-(2-Chloroacetamido)benzoic Acid: A Bifunctional Linchpin for Advanced Synthetic Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, my experience has repeatedly confirmed a core principle in medicinal chemistry: the value of a synthetic intermediate is measured by its versatility. An ideal building block is not merely a static scaffold but a dynamic tool, offering multiple, orthogonal chemical handles for molecular elaboration. 4-(2-Chloroacetamido)benzoic acid is a quintessential example of such an intermediate. Its strategic combination of a highly reactive electrophilic chloroacetyl group and a versatile carboxylic acid "handle" on a stable phenyl ring makes it an invaluable starting point for constructing a diverse array of complex molecules, particularly in the realm of drug discovery.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to explain the underlying chemical principles that make it so effective. We will examine its synthesis, dissect its dual reactivity, and present field-proven protocols for its application in creating novel therapeutic agents.
Core Characteristics: Physicochemical and Safety Profile
Before initiating any synthesis, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a stable, solid compound under standard laboratory conditions.[1] However, it is classified as an irritant and requires careful handling.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₃ | [2][3] |
| Molecular Weight | 213.62 g/mol | [2] |
| CAS Number | 4596-39-8 | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~264 °C (decomposes) | [5] |
| IUPAC Name | 4-[(2-chloroacetyl)amino]benzoic acid | [3] |
| Safety Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] | [6][7] |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[1] Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7] | [1][7] |
Synthesis and Purification Protocol
The most common and efficient synthesis of this compound involves the N-acylation of 4-aminobenzoic acid with chloroacetyl chloride. This is a robust and scalable Schotten-Baumann-type reaction.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of the acid chloride makes the reaction rapid. The reaction is typically performed in a suitable solvent and may include a base to neutralize the hydrochloric acid byproduct, although some protocols leverage the HCl in the reaction conditions.[8] Cooling is essential to control the exothermic nature of the reaction and prevent potential side reactions or degradation.
Visualized Synthesis Workflow
Caption: Divergent reaction pathways of this compound.
Pathway A: The Chloroacetyl Group as an Electrophilic Hub
The chloroacetyl moiety is a potent electrophile. The carbon atom bonded to the chlorine is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This enables facile SN2 reactions with a wide range of soft and hard nucleophiles. [9][10][11]
-
Causality: The reaction proceeds via a classic backside attack mechanism, where the nucleophile displaces the chloride leaving group. [11]This reaction is fundamental to its use as a linker or for introducing specific pharmacophores.
-
Common Nucleophiles:
-
Amines (Primary/Secondary): Reaction with amines yields N-substituted glycinamide derivatives.
-
Thiols: Thiols, particularly in their thiolate form, are excellent nucleophiles and react readily to form thioether linkages. [12]This is a common strategy for linking the molecule to cysteine-containing peptides or thiol-based heterocycles like 2-mercaptobenzimidazole. [13] * Heterocycles: Nitrogen-containing heterocycles, such as imidazole, can act as nucleophiles to generate advanced intermediates. [14]
-
Pathway B: The Carboxylic Acid as a Versatile Handle
The carboxylic acid group provides a second, distinct site for chemical modification, typically through nucleophilic acyl substitution. [15]
-
Causality: The carboxylic acid itself is not highly reactive towards nucleophiles. It must first be "activated" to enhance the electrophilicity of the carbonyl carbon. The most common method is conversion to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [8][16]* Subsequent Reactions:
-
Esterification: The activated acid chloride reacts readily with alcohols (Fischer esterification is also possible with acid catalysis) to form esters. [14][17]This is used to modify solubility or create prodrugs.
-
Amidation: Reaction with primary or secondary amines yields benzamides. This Schotten-Baumann reaction is a cornerstone of medicinal chemistry for building complex scaffolds and was used to synthesize novel benzamides with potential antimicrobial and anticancer activity. [13]
-
Applications in Medicinal Chemistry: Case Studies
The true value of this intermediate is demonstrated through its application in the synthesis of bioactive molecules.
Case Study 1: Synthesis of Local Anesthetic Derivatives
Researchers have explored derivatives of this compound as potential local anesthetics, hypothesizing that the chloroacetamido group could mimic the ionizable nitrogen found in traditional anesthetics like lignocaine. [14][17][18]
-
Synthetic Strategy:
-
Synthesize this compound as the core intermediate.
-
Activate the carboxylic acid group using thionyl chloride in the presence of pyridine. [8][14] 3. React the resulting 4-(2-chloroacetamido)benzoyl chloride with various alcohols or amines to produce a library of ester and amide derivatives. [8][14][17]
-
-
Field-Proven Insight: This strategy allows for the rapid generation of a diverse library of related compounds from a single, common intermediate. By varying the alcohol or amine in the final step, chemists can systematically tune the molecule's physicochemical properties (like lipophilicity) to optimize biological activity and reduce toxicity. [17]
Case Study 2: Synthesis of Benzimidazole-Based Antimicrobial Agents
The chloroacetyl group is an ideal anchor for introducing heterocyclic moieties known for their biological activity. A study details the synthesis of 2-mercaptobenzimidazole (2MBI) derivatives with potential antimicrobial and anticancer effects. [13]
-
Synthetic Strategy:
-
Step 1: Synthesize this compound.
-
Step 2 (SN2 Reaction): React it with 2-mercaptobenzimidazole. The thiol group of 2MBI acts as a nucleophile, displacing the chloride to form 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. [13] 3. Step 3 (Acyl Substitution): Activate the carboxylic acid of the product from Step 2 with thionyl chloride.
-
Step 4 (Amidation): React the resulting acid chloride with a panel of substituted anilines to yield the final benzamide products. [13]
-
-
Expert Analysis: This multi-step synthesis perfectly illustrates the orthogonal utility of the intermediate. The electrophilic chloroacetyl group is addressed first under conditions that do not affect the carboxylic acid. Subsequently, the carboxylic acid is activated and used to build out another part of the molecule. This stepwise approach provides complete control over the final molecular architecture.
Conclusion
This compound is far more than a simple chemical. It is a strategic tool for molecular design, offering two distinct and highly valuable reaction centers. Its robust synthesis and predictable, high-yielding reactivity make it a reliable workhorse in both academic and industrial research. For scientists and drug development professionals, mastering the application of this bifunctional linchpin opens a direct and efficient pathway to novel chemical entities with significant therapeutic potential. The continued exploration of its derivatives is a promising avenue for the discovery of next-generation pharmaceuticals.
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- Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization.
- This compound | 4596-39-8. ChemicalBook.
- 3-Chloro-4-(2-chloroacetamido)
- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2019).
- DFT results of this compound derivatives.
- Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering.
- 4-Chlorobenzoic acid - Safety D
- This compound. 1st Scientific LLC.
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- Side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles. Benchchem.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
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An In-depth Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: From Synthesis to Application in Drug Discovery
This guide provides a comprehensive technical overview of 4-(2-Chloroacetamido)benzoic acid, a pivotal intermediate in synthetic organic chemistry and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's historical context, detailed synthesis protocols, physicochemical properties, and its significant role in the generation of novel therapeutic agents.
Introduction and Historical Context
While the precise moment of its first synthesis is not prominently documented in readily available historical literature, the emergence of this compound is intrinsically linked to the broader exploration of N-acylated aminobenzoic acids in the 20th century. The parent molecule, 4-aminobenzoic acid (PABA), has been a known chemical entity since 1863 and was later identified for its vitamin-like properties in 1939.[1] The structural versatility of PABA, allowing for modifications at both the amino and carboxyl groups, made it a prime candidate for derivatization in the burgeoning field of medicinal chemistry.[1][2]
The introduction of the chloroacetyl group, a reactive moiety, onto the amino function of p-aminobenzoic acid created a bifunctional molecule with significant potential as a chemical building block. This modification opened avenues for further synthetic transformations, enabling the construction of more complex molecules with diverse biological activities. The chloroacetamido group, in particular, has been recognized for its role in conferring or enhancing pharmaceutical potential in various compounds.[3]
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClNO₃ | [4] |
| Molecular Weight | 213.62 g/mol | [4] |
| Melting Point | 264 °C (decomposes) | [4][5] |
| CAS Number | 4596-39-8 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in water |
Synthesis of this compound: A Step-by-Step Protocol
The most common and well-established method for the synthesis of this compound involves the N-acylation of 4-aminobenzoic acid with chloroacetyl chloride.[6] This reaction is a straightforward and efficient way to introduce the chloroacetamido moiety.
Reaction Principle
The synthesis is based on the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
4-Aminobenzoic acid (PABA)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under a dry atmosphere, dissolve 4-aminobenzoic acid in the anhydrous solvent.
-
Cool the solution in an ice bath to a temperature between 4-10°C.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution while maintaining vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified period.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive sites: the carboxylic acid group and the chloroacetyl moiety.
Intermediate for Local Anesthetics
A significant application of this compound is in the development of novel local anesthetic agents. The core hypothesis driving this research is that the amide nitrogen, influenced by the electron-withdrawing chloro-methyl group, can achieve sufficient ionization to mimic the function of the alkyl-substituted nitrogen typically found in local anesthetics.[7][8] Researchers have synthesized series of ester and amide derivatives of this compound and evaluated their local anesthetic activity.[7][8]
The general synthetic approach involves the activation of the carboxylic acid group of this compound, often by converting it to an acid chloride with reagents like thionyl chloride, followed by reaction with various alcohols or amines to yield the corresponding esters or amides.[6]
Caption: Synthetic pathway for local anesthetic candidates from this compound.
Precursor for Anti-Hepatitis B Virus (HBV) Agents
This compound has also been reported as a key intermediate in the synthesis of derivatives of Matijing-Su (MTS), which have been evaluated for their anti-hepatitis B virus (HBV) activity.[4][5] This highlights the compound's versatility as a scaffold for developing antiviral agents. The synthesis of these derivatives often involves coupling the this compound moiety with other complex chemical entities to generate novel compounds with potential therapeutic value.
Conclusion
This compound, while not a household name, is a workhorse molecule in the field of medicinal chemistry. Its straightforward synthesis and bifunctional nature make it an invaluable building block for the creation of diverse molecular architectures. The continued exploration of its derivatives, particularly in the areas of local anesthetics and antiviral agents, underscores its enduring importance in the quest for new and improved therapeutics. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support and inspire further research and development in the pharmaceutical sciences.
References
- Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 35-42.
- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (2016).
- DFT results of this compound derivatives. (n.d.).
- Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. (2022). International Journal of Progressive Research in Science and Engineering. [Link]
- CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. (2024). Frontiers in Pharmacology. [Link]
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... (n.d.).
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Method for the direct acylation of aminobenzoic acids. (1974).
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules. [Link]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol and Application Notes for the Synthesis of 4-(2-Chloroacetamido)benzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-(2-chloroacetamido)benzoic acid, a key intermediate in pharmaceutical and organic synthesis. The procedure is based on the acylation of 4-aminobenzoic acid with chloroacetyl chloride under Schotten-Baumann conditions. This guide emphasizes the mechanistic rationale behind the protocol, critical safety considerations for handling hazardous reagents, and robust methods for purification and characterization to ensure a high-purity final product. It is intended for researchers in organic synthesis and drug development, offering insights into process optimization and troubleshooting.
Introduction and Scientific Principle
This compound serves as a versatile building block in medicinal chemistry. Its structure incorporates a reactive chloroacetamide moiety and a carboxylic acid group, making it a suitable precursor for the synthesis of more complex molecules, including local anesthetics and other biologically active compounds.[1][2][3] The synthesis detailed herein employs the Schotten-Baumann reaction, a reliable and efficient method for acylating amines.[4][5][6]
The core of this synthesis is a nucleophilic acyl substitution reaction.[7][8][9] The amino group (-NH₂) of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.[5][10] A crucial aspect of the Schotten-Baumann condition is the presence of an aqueous base, which serves two primary functions: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product, and it prevents the protonation of the starting amine, which would render it non-nucleophilic.[4][6]
Safety and Hazard Management
The synthesis of this compound involves hazardous materials that require strict safety protocols. Adherence to these guidelines is mandatory for personnel safety and experimental integrity.
-
Chloroacetyl Chloride (CAS: 79-04-9): This reagent is highly toxic if swallowed, inhaled, or in contact with skin, and it is severely corrosive, causing serious burns and eye damage.[11][12] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[12][13] All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood. [11]
-
Personal Protective Equipment (PPE): A full complement of PPE is required, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield (8-inch minimum).[11][12]
-
Handling and Storage: Chloroacetyl chloride should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) and kept tightly closed to prevent hydrolysis from atmospheric moisture.[11][12] Never allow it to come into contact with water during storage or handling.[12]
-
Spill and Waste Management: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste. Do not use water to clean up spills.[12][14] All waste containing chloroacetyl chloride must be disposed of according to institutional hazardous waste protocols.
Reagents and Equipment
Table 1: Reagent Specifications
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 150-13-0 | Skin/Eye Irritant |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Toxic, Corrosive, Water-Reactive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal Hazard |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Respiratory Irritant |
| Ethanol (95%) | C₂H₆O | 46.07 | 64-17-5 | Flammable |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Equipment List
-
Magnetic stirrer with stir bar
-
250 mL three-neck round-bottom flask
-
125 mL Erlenmeyer flasks
-
50 mL dropping funnel
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven or desiccator
Detailed Experimental Protocol
This protocol is designed for a synthesis scale starting with approximately 5.0 grams of 4-aminobenzoic acid. Adjustments can be made proportionally for different scales.
Step 1: Preparation of the Amine Solution
-
In a 250 mL Erlenmeyer flask, combine 5.0 g of 4-aminobenzoic acid and 6.5 g of sodium bicarbonate.
-
Add 100 mL of deionized water to the flask.
-
Stir the mixture at room temperature until most of the solids have dissolved. The solution will effervesce as CO₂ is released. This step creates the sodium salt of 4-aminobenzoic acid, which is soluble in water, and provides the basic medium for the reaction.
Step 2: Acylation Reaction
-
Transfer the prepared solution to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice-water bath to between 0-5 °C with vigorous stirring. Maintaining this low temperature is critical to minimize the hydrolysis of chloroacetyl chloride, a significant competing side reaction.[15]
-
Inside a chemical fume hood , carefully measure 3.5 mL of chloroacetyl chloride and place it in the dropping funnel.
-
Add the chloroacetyl chloride dropwise to the vigorously stirred amine solution over 20-30 minutes. The slow addition rate is essential to control the reaction's exotherm and ensure efficient mixing.[15]
-
After the addition is complete, a white precipitate of the product will have formed. Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for another 60 minutes to ensure the reaction goes to completion.
Step 3: Product Isolation and Work-up
-
After the stirring period, check the pH of the solution; it should be basic.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. This step protonates the carboxylate group of the product, causing it to become insoluble and precipitate completely out of the solution.
-
Collect the crude white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 25 mL of cold deionized water to remove inorganic salts and residual acid.
-
Press the solid dry on the funnel and then allow it to air-dry on a watch glass.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol (approximately 40-50 mL) and heat the mixture gently on a hot plate until the solid dissolves completely.
-
If the solution has any color, a small amount of activated charcoal can be added, and the solution can be subjected to hot gravity filtration.
-
Slowly add hot deionized water to the ethanol solution until the solution becomes faintly cloudy (turbid), then add a few drops of hot ethanol to redissolve the precipitate. The principle of recrystallization relies on the product being highly soluble in the hot solvent system but poorly soluble at room temperature.[16][17]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[17][18]
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry them in a vacuum oven at 60-70 °C to a constant weight. A typical yield is in the range of 70-85%.
Characterization of this compound
Verifying the identity and purity of the final product is a critical step.
-
Melting Point: The literature melting point is approximately 245-248 °C. A sharp melting range close to this value indicates high purity.
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): Expected signals include δ ~10.8 (s, 1H, -COOH), δ ~8.8 (s, 1H, -NH-), δ ~7.6-7.9 (m, 4H, aromatic protons), and δ ~4.1-4.3 (s, 2H, -CH₂Cl).[1]
-
Infrared (IR) Spectroscopy (KBr Pellet): Key absorption bands are expected around 3300-3400 cm⁻¹ (N-H stretch), 2500-3000 cm⁻¹ (broad O-H stretch of carboxylic acid), ~1690 cm⁻¹ (C=O stretch of carboxylic acid), ~1670 cm⁻¹ (C=O stretch of amide I band), and ~770 cm⁻¹ (C-Cl stretch).[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and a characteristic M+2 peak at m/z 215 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.[1]
Workflow Visualization and Troubleshooting
Diagram 1: Experimental Workflow
Sources
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Purification of 4-(2-Chloroacetamido)benzoic acid by Recrystallization: A Detailed Protocol and Scientific Rationale
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Chloroacetamido)benzoic acid, a key intermediate in various synthetic pathways. The guide is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure high purity and yield. We delve into solvent selection rationale, a step-by-step recrystallization workflow, methods for purity validation, and troubleshooting common issues. The protocol is grounded in established chemical principles and supported by authoritative references to ensure reproducibility and safety.
Introduction and Scientific Principle
This compound (C₉H₈ClNO₃, MW: 213.62 g/mol ) is a versatile bifunctional molecule, often utilized as a building block in the synthesis of more complex molecules, including potential local anesthetic agents and other pharmacologically active compounds.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures.[3] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility.
-
Ensuring impurities are either completely insoluble in the hot solvent (for removal by hot filtration) or completely soluble in the cold solvent (to remain in the mother liquor).
-
Allowing the hot, saturated solution to cool slowly, causing the solubility of the desired compound to decrease and leading to the formation of a crystalline lattice.
-
The slow, ordered process of crystal growth naturally excludes impurity molecules, resulting in a highly purified solid product upon isolation.[4]
This guide will focus on a mixed-solvent system, which offers superior control over the solubility profile of this compound compared to a single-solvent approach.
Physicochemical Properties & Safety Mandates
A thorough understanding of the compound's properties and hazards is critical before any experimental work.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₈ClNO₃ | [5] |
| Molecular Weight | 213.62 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 264 °C (with decomposition) | [5][6] |
| Solubility | Slightly soluble in Acetic Acid, DMSO | [5][7] |
| Purity (Typical) | 97% (Commercial Grade) | |
Potential Impurities: The primary impurities in crude this compound often include unreacted starting materials such as 4-aminobenzoic acid, excess chloroacetylating agent, and side-products like isomeric variants (e.g., 3-(2-chloroacetamido)benzoic acid).[8][9]
Mandatory Safety Protocols
This compound is classified as an irritant. Adherence to safety protocols is non-negotiable.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles. A dust mask (N95 or equivalent) is required when handling the solid powder.[11]
-
Handling: Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]
The Recrystallization Protocol: Rationale and Execution
Part A: The Causality of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high dissolving power for the target compound at elevated temperatures and low dissolving power at cooler temperatures.[3]
Based on the structure of this compound (containing both a polar carboxylic acid and a less polar acetamido-aromatic portion), a mixed-solvent system of Ethanol and Water is highly effective.
-
Rationale: The compound is expected to be readily soluble in a polar organic solvent like hot ethanol. Water acts as an "anti-solvent" in which the compound is poorly soluble. By dissolving the crude material in a minimum amount of hot ethanol and then carefully adding hot water until the solution becomes slightly cloudy (the saturation point), we create a finely-tuned solvent environment. Upon slow cooling, the solubility drops dramatically, promoting high-purity crystal formation. This approach is well-documented for benzoic acid and its derivatives.[12][13][14]
Part B: Step-by-Step Experimental Workflow
This protocol is designed for purifying approximately 5.0 grams of crude material. Adjust volumes accordingly for different scales.
Materials:
-
Crude this compound (~5.0 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing grade, if needed)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers)
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
In a separate beaker, heat approximately 100 mL of ethanol and 100 mL of deionized water on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask (start with ~20-25 mL) while stirring and gently heating to dissolve the solid. The goal is to use just enough hot ethanol to fully dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small spatula tip of activated carbon to the solution.
-
Reheat the solution to a gentle boil for 2-3 minutes. The carbon will adsorb colored impurities.[4]
-
-
Hot Filtration (If carbon was used or insoluble impurities are visible):
-
Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper, filtering into a clean 250 mL Erlenmeyer flask.
-
Pre-heat the funnel and receiving flask with hot solvent vapor and by pouring some hot ethanol through the filter paper to prevent premature crystallization in the funnel.[15]
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
-
Inducing Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until a persistent slight cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[16]
-
-
Complete Crystallization:
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[17]
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor.
-
Finally, wash with a small amount of ice-cold deionized water.
-
-
Drying:
-
Allow air to be drawn through the crystals on the funnel for 15-20 minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C).
-
Workflow Visualization
Caption: Workflow for the purification of this compound.
Purity Assessment and Validation
Post-purification analysis is a self-validating step to confirm the success of the protocol.
Table 2: Protocol Summary and Purity Validation
| Parameter | Method/Target | Rationale |
|---|---|---|
| Solvent System | Ethanol / Water | Provides excellent solubility differential between hot and cold conditions. |
| Expected Yield | 75-90% | Dependent on the purity of the crude material and careful execution. |
| Primary Analysis: Melting Point | Measure and compare to the literature value of 264 °C (dec.). | A sharp melting range (e.g., 263-265 °C) indicates high purity. Impurities typically depress and broaden the melting range. |
| Secondary Analysis: TLC | Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a drop of acetic acid) to compare the crude and purified samples. | The purified sample should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities. |
| Confirmatory Analysis | FT-IR, ¹H NMR Spectroscopy | To confirm the chemical identity and structural integrity of the purified compound. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added. 2. The solution is supersaturated. | 1. Boil off some of the solvent to re-concentrate the solution and repeat the cooling process. 2. Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed" crystal of the pure compound.[16] |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute (not applicable here). 2. The solution is cooling too rapidly or is too concentrated. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent (ethanol) and allow the solution to cool much more slowly. |
| Very low recovery/yield. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (insufficient cooling time). | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Ensure the filtration apparatus is properly pre-heated. 3. Increase the cooling time in the ice bath. |
References
- ChemBK. (n.d.).this compound.
- Kanhed, A. A., et al. (2016).4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36.
- Semantic Scholar. (n.d.).4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization.
- ResearchGate. (n.d.).Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...
- ResearchGate. (n.d.).DFT results of this compound derivatives.
- PubChemLite. (n.d.).this compound (C9H8ClNO3).
- Florida A&M University. (2016).Lab Report Recrystallization.
- University of Missouri–St. Louis. (n.d.).Recrystallization of Benzoic Acid.
- University of Massachusetts Boston. (n.d.).The Recrystallization of Benzoic Acid.
- Scribd. (n.d.).Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol.
- Zhang, et al. (n.d.).The solubility of benzoic acid in seven solvents. As cited in ResearchGate.
- Oliveira, et al. (n.d.).Solubility of Benzoic Acid in Mixed Solvents. As cited in ResearchGate.
- Nordström, F. & Rasmuson, Å. C. (2006).Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. As cited in ResearchGate.
- Fakhree, M. A. A., et al. (2008).Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data, 53(11).
- Preprints.org. (2023).Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
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Application Note & Protocol: Synthesis of N-Substituted Glycinamide Derivatives via Reaction of 4-(2-Chloroacetamido)benzoic Acid with Amines
Introduction & Principle
Overview of 4-(2-Chloroacetamido)benzoic Acid
This compound (CAS: 4596-39-8) is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science.[1][2] Structurally, it features a para-substituted benzene ring with a carboxylic acid group, making it an analogue of p-aminobenzoic acid (PABA), and a reactive chloroacetamido side chain. This chloroacetyl group serves as a potent electrophile, rendering the molecule an excellent substrate for covalent modification.[3][4][5] Its derivatives have been extensively explored for a range of biological activities, including local anesthetic and anticancer properties.[3][4][6]
Key Properties:
-
Molecular Formula: C₉H₈ClNO₃[1]
-
Molecular Weight: 213.62 g/mol [2]
-
Appearance: Off-white to white crystalline powder.
Core Reaction Principle: Nucleophilic Substitution
The primary reaction discussed in this guide is the alkylation of amines using this compound. This transformation hinges on a classic nucleophilic aliphatic substitution (Sₙ2) mechanism. The amine acts as the nucleophile, attacking the electrophilic α-carbon of the chloroacetyl group. The chlorine atom, a good leaving group, is subsequently displaced. This reaction provides a straightforward and efficient route to synthesize a diverse library of 4-(2-glycinamido)benzoic acid derivatives, where the glycine nitrogen is substituted with the parent amine's residue.
Reaction Mechanism & Kinetics
The Sₙ2 Pathway
The reaction proceeds via a single, concerted step. The lone pair of electrons on the amine's nitrogen atom attacks the carbon atom bonded to the chlorine. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs. This bimolecular reaction's rate is dependent on the concentration of both the amine and the chloroacetamide substrate.
Caption: Sₙ2 reaction of an amine with this compound.
Causality of Experimental Choices
-
Amine Nucleophilicity: The reaction rate is highly sensitive to the nature of the amine.
-
Primary & Secondary Aliphatic Amines: These are strong nucleophiles and typically react readily, often at room temperature or with gentle heating.
-
Aromatic Amines (e.g., Anilines): The nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity. Consequently, these reactions often require more forcing conditions, such as higher temperatures or longer reaction times.[6]
-
Steric Hindrance: Bulky substituents on the amine (e.g., in diisopropylethylamine or t-butylamine) can sterically hinder the approach to the electrophilic carbon, significantly slowing the reaction rate.[7]
-
-
Role of Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN), is the preferred choice. These solvents can solvate the cation but do not strongly hydrogen-bond with the amine nucleophile, leaving it "bare" and highly reactive.
-
Necessity of a Base: The reaction liberates one equivalent of hydrochloric acid (HCl). In the absence of a scavenger base, this acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl as it is formed.[6]
Detailed Experimental Protocols
Safety and Handling
This compound and its derivatives are classified as hazardous. Always consult the latest Safety Data Sheet (SDS) before use.[8][9]
| Hazard Class | Hazard Statement | Precautionary Statement (Examples) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][8] | P280: Wear protective gloves/protective clothing/eye protection.[8][10] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] |
| STOT SE (Category 3) | H335: May cause respiratory irritation[2][8] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[8][10] |
Personal Protective Equipment (PPE): Use in a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[1][10]
General Protocol: Synthesis of 4-(2-(Ethylamino)acetamido)benzoic acid
This protocol details the reaction with a primary aliphatic amine. Adjustments in temperature and reaction time may be necessary for less reactive amines.
Materials:
-
This compound (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.14 g, 10 mmol).
-
Dissolution: Add anhydrous DMF (e.g., 40 mL) and stir until the solid is fully dissolved.
-
Base Addition: Add triethylamine (e.g., 2.1 mL, 15 mmol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity upon adding the nucleophilic amine.
-
Amine Addition: Add the ethylamine solution (e.g., 5.5 mL of 2.0 M solution, 11 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).[11] The reaction is complete upon the disappearance of the starting chloroacetamide spot. Other techniques like NMR or MS can also be employed for detailed tracking.[12]
Work-up and Purification
Rationale: The work-up procedure is designed to quench the reaction, remove the DMF solvent and excess reagents, and isolate the crude product for final purification.
-
Quenching: Slowly pour the reaction mixture into a beaker containing cold deionized water (e.g., 200 mL). This will often precipitate the product while the more polar impurities (like TEA hydrochloride salt and residual DMF) remain in the aqueous phase.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid cake thoroughly with deionized water, followed by a cold diethyl ether wash to remove non-polar impurities.
-
Drying: Dry the crude product under vacuum.
-
Purification (Recrystallization): For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[11] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Collect the crystals by vacuum filtration.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Workflow Overview
The following diagram outlines the logical progression from starting materials to the final, characterized product.
Caption: General experimental workflow for the synthesis and purification.
Summary of Reaction Conditions
The choice of conditions is dictated by the amine's reactivity. The following table provides general guidelines.
| Amine Type | Example | Typical Solvent | Base | Temperature | Relative Reaction Time |
| Primary Aliphatic | Ethylamine, Benzylamine | DMF, ACN | TEA, DIPEA | 0 °C to RT | Fast (4-12 h) |
| Secondary Aliphatic | Diethylamine, Morpholine | DMF, ACN | TEA, DIPEA | RT to 50 °C | Moderate (12-24 h) |
| Primary Aromatic | Aniline, 4-Fluoroaniline | DMF | TEA, K₂CO₃ | 50 °C to Reflux | Slow (24-48 h) |
Applications in Research & Drug Discovery
The synthetic utility of this reaction is broad, providing access to a wide array of functionalized molecules.
-
Scaffold for Medicinal Chemistry: The products of this reaction are versatile intermediates. The newly installed secondary or tertiary amine can be further functionalized, while the carboxylic acid can be converted into esters or other amides, creating complex molecules for biological screening.[3][6] This approach has been used to generate libraries of compounds tested as anticancer agents, local anesthetics, and soluble epoxide hydrolase inhibitors.[4][6][13]
-
Bioconjugation and Linker Chemistry: The chloroacetyl group is a well-established functional handle for bioconjugation, known to react selectively with thiol groups of cysteine residues in proteins. While this note focuses on reactions with amines, the principle of using this compound as a linker molecule is a key application in developing antibody-drug conjugates (ADCs) and other targeted therapeutics.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive amine (protonated).2. Low reactivity of amine.3. Insufficient base. | 1. Ensure amine is free-based before use.2. Increase reaction temperature and/or time.3. Add an additional 0.5 eq of base. |
| Multiple Products on TLC | 1. Di-alkylation of primary amine.2. Side reaction with solvent. | 1. Use a larger excess of the primary amine or add the chloroacetamide slowly to the amine solution.2. Ensure use of a stable, aprotic solvent like DMF or ACN. |
| Difficult Purification | 1. Product is water-soluble.2. Oily product instead of precipitate. | 1. After quenching, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).2. Purify via column chromatography instead of recrystallization. |
References
- ChemBK. (n.d.). This compound.
- Various Authors. (2021). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate.
- Das, D., et al. (2016). DFT results of this compound derivatives. ResearchGate.
- The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines.
- Fakhr, A., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC - NIH.
- Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate.
- Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines.
- PubChemLite. (n.d.). This compound (C9H8ClNO3).
- Ackermann, L., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH.
- Schober, R., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. PMC - NIH.
- ResearchGate. (n.d.). Transamidation of benzamide with secondary amines.
- Thieme. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- Littel, R. J., et al. (n.d.). Kinetics of COS Amines with Primary and Secondary in Aqueous Solutions. University of Twente Research Information.
- ResearchGate. (n.d.). Reaction kinetics of some secondary alkanolamines with carbon dioxide in aqueous solutions by stopped flow technique.
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- 4. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]
- 6. researchgate.net [researchgate.net]
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- 8. This compound - Safety Data Sheet [chemicalbook.com]
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- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strategic Synthesis of Amide-Type Local Anesthetics via 4-(2-Chloroacetamido)benzoic Acid
Sources
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- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 3. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes & Protocols: Synthesis and Evaluation of Novel Anticancer Agents from 4-(2-Chloroacetamido)benzoic Acid
Abstract
This document provides a comprehensive guide for researchers in oncology and medicinal chemistry on the utilization of 4-(2-chloroacetamido)benzoic acid as a versatile starting material for the synthesis of novel anticancer agents. We present detailed, field-tested protocols for the synthesis of bioactive heterocyclic compounds, specifically focusing on benzothiazole derivatives, which have demonstrated significant cytotoxic potential. Furthermore, we provide step-by-step methodologies for the in vitro evaluation of these synthesized compounds, including cytotoxicity screening via MTT assay and preliminary mechanism of action studies using apoptosis and cell cycle analysis. The protocols are designed to be self-validating, with explanations for critical steps and troubleshooting guidance to ensure reproducibility and scientific rigor.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a highly valuable scaffold in medicinal chemistry. Its structure incorporates several key reactive features that make it an ideal starting point for creating diverse libraries of potential therapeutic agents. The molecule possesses a carboxylic acid group, an amide linkage, and a reactive α-chloroacetyl group.
-
The α-Chloroacetyl Moiety (-CO-CH₂-Cl): This is a potent electrophilic site, making it an excellent handle for nucleophilic substitution reactions. It readily reacts with various nucleophiles, particularly sulfur and nitrogen atoms, to form new heterocyclic systems or to conjugate with biomolecules. This reactive group is a common pharmacophore found in many alkylating anticancer agents.
-
The Carboxylic Acid Group (-COOH): This group provides a site for modification through esterification or amidation, allowing for the fine-tuning of pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.
-
The Benzene Ring: The aromatic ring can be further functionalized, although its primary role is often as a rigid spacer that correctly orients the other functional groups for optimal interaction with biological targets.
The strategic combination of these features allows for the construction of complex molecules with significant potential for anticancer activity. This guide will focus on a validated pathway: the reaction of this compound with 2-aminothiophenol to synthesize a benzothiazole derivative, a class of compounds known for its broad spectrum of biological activities, including anticancer effects.
Part 1: Synthesis of a Benzothiazole-Based Anticancer Agent
This section details the synthesis of 4-(2-(benzo[d]thiazol-2-yl)acetamido)benzoic acid, a representative anticancer agent derived from our starting material.
Reaction Principle and Causality
The core of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction. Here, the α-chloroacetyl group of this compound reacts with the nucleophilic sulfur and amino groups of 2-aminothiophenol. The reaction proceeds via an initial nucleophilic attack by the sulfur atom on the electrophilic carbon of the chloroacetyl group, followed by an intramolecular cyclization and dehydration to form the stable benzothiazole ring system. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction to completion.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the preparation of the benzothiazole derivative.
Detailed Synthesis Protocol
Materials and Reagents:
-
This compound (1 eq.)
-
2-Aminothiophenol (1 eq.)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 2.13 g, 10 mmol) and 2-aminothiophenol (e.g., 1.25 g, 10 mmol).
-
Scientist's Note: Ensure equimolar amounts of the reactants are used to maximize yield and minimize side products. Using a slight excess of the more volatile reactant, 2-aminothiophenol, can sometimes be beneficial but requires more rigorous purification.
-
-
Solvent Addition: Add absolute ethanol (100 mL) to the flask. The choice of absolute ethanol is critical to avoid water-mediated side reactions.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and bring the mixture to a gentle reflux (approximately 78°C). Continue refluxing for 7-8 hours.
-
Expertise Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (7:3). The disappearance of the starting materials indicates reaction completion.
-
-
Precipitation and Isolation: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. A solid precipitate should form. For maximum precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.
-
Trustworthiness Check: Washing with cold solvent is essential to minimize the loss of the desired product, which may have slight solubility in ethanol at room temperature.
-
-
Drying: Dry the collected solid under vacuum at 60°C for 4-6 hours to yield the final product, 4-(2-(benzo[d]thiazol-2-yl)acetamido)benzoic acid, as a solid.
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in different chemical environments. Expect to see characteristic peaks for the aromatic protons, the methylene (-CH₂-) bridge, and the amide (N-H) proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the carboxylic acid and amide, and the N-H stretch of the amide.
Part 2: In Vitro Evaluation of Anticancer Activity
Once the compound is synthesized and characterized, its biological activity must be assessed. This section provides protocols for foundational in vitro assays.
Cell Line Selection and Culture
A panel of cancer cell lines should be used to assess the breadth of activity. A common starting point includes:
-
MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).
-
HeLa: A human cervical cancer cell line.
-
A549: A human lung carcinoma cell line.
Cells should be cultured in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: MTT Cytotoxicity Assay
This assay determines the concentration at which the compound reduces the viability of cancer cells by 50% (IC₅₀). The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Test Compound 1 | MCF-7 | e.g., 12.5 |
| Test Compound 1 | HeLa | e.g., 8.2 |
| Doxorubicin (Control) | MCF-7 | e.g., 0.8 |
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
This assay helps determine if the compound induces programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Conclusion
This compound serves as an outstandingly versatile and reactive platform for the development of novel anticancer therapeutics. The synthetic protocol provided herein for creating a benzothiazole derivative is robust and reproducible. The subsequent in vitro evaluation methods form a foundational package for screening these new chemical entities for cytotoxic effects and gaining initial insights into their mechanism of action. By following these detailed protocols, researchers can efficiently synthesize and evaluate new drug candidates, contributing to the vital pipeline of next-generation oncology treatments.
References
- Kumbhare, R. M., & Dadmal, T. L. (2016). Benzothiazole: The Molecule of the Decade. International Journal of Drug Research and Technology, 6(3), 69-85. [Link]
- Bhat, M. A., & Al-Omar, M. A. (2011). Synthesis, characterization and anticancer activity of some novel 2-substituted-benzothiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 647-655. [Link]
Application Notes and Protocols for the Synthesis of Ethyl 4-(2-Chloroacetamido)benzoate
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds and intermediates is of paramount importance. Ethyl 4-(2-chloroacetamido)benzoate is a key building block, serving as a versatile precursor for a variety of pharmacologically active compounds, including local anesthetics and other therapeutic agents.[1][2] Its structure incorporates a reactive chloroacetamide group, making it amenable to further modification through nucleophilic substitution, and a benzoate ester, a common feature in many drug molecules.
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of research-grade Ethyl 4-(2-chloroacetamido)benzoate. The synthetic strategy detailed herein is a robust two-step process commencing with the classic Fischer esterification of 4-aminobenzoic acid to yield the intermediate, Ethyl 4-aminobenzoate (Benzocaine), followed by a subsequent N-acylation with chloroacetyl chloride. This application note is designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yielding syntheses.
Mechanistic Insights: The Fischer Esterification
The cornerstone of the initial synthetic step is the Fischer-Speier esterification, a venerable and widely utilized acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[3][4] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted toward the product.[3][5] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water as it forms.[5][6]
The mechanism proceeds through a series of reversible protonation and nucleophilic attack steps:[6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Synthesis Pathway Overview
The synthesis of Ethyl 4-(2-chloroacetamido)benzoate is efficiently achieved in two distinct stages, starting from readily available commercial reagents. This approach ensures high purity of the final product by first preparing and purifying the intermediate ester.
Caption: Two-step synthesis of Ethyl 4-(2-chloroacetamido)benzoate.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Chloroacetyl chloride is corrosive and lachrymatory.
Part 1: Synthesis of Ethyl 4-aminobenzoate (Benzocaine) via Fischer Esterification
This protocol is adapted from established laboratory procedures for the synthesis of benzocaine.[5]
Materials and Reagents:
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Aminobenzoic acid | ≥98% | 137.14 | 13.7 g | 0.1 |
| Ethanol, absolute | Anhydrous | 46.07 | 70 mL | - |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | 98.08 | 5 mL | - |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | 105.99 | As needed | - |
| Deionized Water | - | 18.02 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.7 g of 4-aminobenzoic acid and 70 mL of absolute ethanol. Stir the mixture to dissolve the solid.
-
Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid dropwise to the mixture. A precipitate may form upon addition but should dissolve upon heating.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[5] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing approximately 300 mL of cold water.
-
Neutralize the solution by slowly adding a 10% aqueous solution of sodium carbonate with constant stirring until the effervescence ceases and the pH is approximately 8. A white precipitate of Ethyl 4-aminobenzoate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, washing the solid with several portions of cold deionized water.[5] Allow the product to air dry or dry it in a desiccator. The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield pure Ethyl 4-aminobenzoate.
Part 2: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate
This protocol details the N-acylation of the synthesized Ethyl 4-aminobenzoate.[1]
Materials and Reagents:
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Ethyl 4-aminobenzoate | ≥98% | 165.19 | 16.5 g | 0.1 |
| Glacial Acetic Acid | Reagent Grade | 60.05 | 100 mL | - |
| Chloroacetyl Chloride | ≥98% | 112.94 | 8.7 mL (11.3 g) | 0.1 |
| Sodium Acetate | Anhydrous | 82.03 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL flask, dissolve 16.5 g of Ethyl 4-aminobenzoate in 100 mL of glacial acetic acid. Add a saturated solution of sodium acetate.
-
Acylation: Cool the mixture in an ice bath with continuous stirring. Slowly add 8.7 mL of chloroacetyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture for 1-2 hours at room temperature.
-
Precipitation and Isolation: Pour the reaction mixture into a beaker containing 300 mL of cold water. A white precipitate of Ethyl 4-(2-chloroacetamido)benzoate will form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and salts. The crude product can be recrystallized from ethanol to yield pure Ethyl 4-(2-chloroacetamido)benzoate. The reported melting point is 110-114 °C.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | - Incomplete reaction due to insufficient reflux time. - Equilibrium not sufficiently shifted to products. | - Monitor the reaction by TLC to ensure completion. - Use a larger excess of ethanol to drive the equilibrium.[6] |
| Reaction Mixture Darkens Significantly | - Decomposition or side reactions due to excessive heat. | - Maintain a gentle reflux and avoid overheating.[5] - Consider a milder acid catalyst if charring is severe. |
| Product Fails to Precipitate During Work-up | - Insufficient neutralization. - Product is too soluble in the work-up mixture. | - Ensure the pH is basic (pH ~8) after adding sodium carbonate. - Cool the mixture thoroughly in an ice bath to maximize precipitation. |
| Low Yield in Step 2 | - Loss of chloroacetyl chloride due to reaction with moisture. - Incomplete acylation. | - Use anhydrous reagents and glassware. - Ensure dropwise addition of chloroacetyl chloride at low temperature. |
Characterization
The identity and purity of the final product, Ethyl 4-(2-chloroacetamido)benzoate, should be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimental melting point to the literature value (110-114 °C).[7]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): The spectra should be consistent with the expected structure of the product. Key IR peaks would include C=O stretching for the ester and amide, and N-H stretching.
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 乙基 4-(2-氯乙酰氨基)苯酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Schotten-Baumann Reaction with 4-(2-Chloroacetamido)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Bond Formation
The synthesis of amides is a cornerstone of modern medicinal chemistry and drug development. The amide bond is a critical structural motif in a vast array of pharmaceuticals, contributing to their biological activity and metabolic stability. The Schotten-Baumann reaction, a classic yet highly relevant method, provides a robust and versatile approach for creating these essential linkages.[1][2] This application note provides a detailed guide to employing the Schotten-Baumann reaction for the acylation of nucleophiles using a key intermediate, 4-(2-chloroacetamido)benzoic acid. This particular benzoic acid derivative is of significant interest as its chloroacetamide group can serve as a reactive handle for further molecular elaboration, and the core structure is found in compounds with potential biological activities, including local anesthetic properties.[3][4][5]
This document will provide a comprehensive overview, from the underlying reaction mechanism to detailed, step-by-step protocols for both the preparation of the requisite acyl chloride and its subsequent use in the Schotten-Baumann reaction.
Reaction Principle and Mechanism
The Schotten-Baumann reaction facilitates the formation of amides or esters from primary or secondary amines or alcohols, respectively, with acyl chlorides or anhydrides.[6][7] The reaction is typically conducted under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2][8]
The overall process can be dissected into two primary stages for the purpose of this guide:
-
Activation of the Carboxylic Acid: this compound is first converted to its more reactive acyl chloride derivative, 4-(2-chloroacetamido)benzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11]
-
Nucleophilic Acyl Substitution: The newly formed acyl chloride then reacts with a nucleophile (an amine or alcohol) in the presence of a base. The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the final amide or ester product.[7][8]
Mechanistic Pathway Visualization
The following diagram illustrates the key steps involved in the Schotten-Baumann reaction following the formation of the acyl chloride.
Sources
- 1. testbook.com [testbook.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
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- 11. chemguide.co.uk [chemguide.co.uk]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-(2-Chloroacetamido)benzoic acid
Abstract
This application note provides a detailed, multi-technique guide for the comprehensive characterization of 4-(2-Chloroacetamido)benzoic acid, a key intermediate in the synthesis of various biologically active molecules.[1] Ensuring the identity, purity, and stability of this compound is critical for its use in research and drug development. This guide outlines integrated protocols using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA). The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the analytical choices.
Introduction
This compound (CA-BA) is a bifunctional organic compound featuring a carboxylic acid group and a chloroacetamide moiety. This structure makes it a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of local anesthetics and other pharmaceutical agents.[2][3][4] The reactive chloroacetyl group allows for facile derivatization, while the benzoic acid portion imparts properties crucial for molecular recognition and solubility.
Given its role as a critical starting material, rigorous analytical characterization is paramount. A comprehensive analysis confirms the chemical identity, quantifies its purity by detecting any process-related impurities or degradants, and assesses its physical properties like thermal stability. This integrated approach ensures the quality and consistency required for downstream applications in regulated and research environments.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO₃ | [5][6] |
| Molecular Weight | 213.62 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 264 °C (with decomposition) | [5][6] |
| Solubility | Slightly soluble in DMSO and Acetic Acid | [6][7] |
| pKa (Predicted) | 4.27 ± 0.10 | [6] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like CA-BA. A reverse-phase method is ideal, as it separates compounds based on their hydrophobicity.
Principle of Analysis
Reverse-phase HPLC utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation of CA-BA from its potential impurities (e.g., starting materials like 4-aminobenzoic acid or by-products) is achieved based on their differential partitioning between these two phases.[8] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[8]
Recommended HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (approx. 0.1 mg/mL): Prepare in the same manner as the Standard Solution.
Procedure:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system contamination.
-
Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at 254 nm.
Data Interpretation
The primary peak in the chromatogram should correspond to the retention time of the CA-BA standard. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Structural Elucidation and Confirmation
Spectroscopic techniques are essential for unequivocally confirming the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Principle: ¹H NMR identifies the number and electronic environment of protons, while ¹³C NMR provides information on the carbon skeleton.[9] For CA-BA, DMSO-d₆ is a suitable solvent due to the compound's limited solubility in other common NMR solvents.[6]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
Expected Spectral Data: The chemical shifts are predicted based on the functional groups present and data from similar structures.[9][10][11]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.9 (broad s) | Singlet | ~167 |
| Amide (-NH) | ~10.7 (s) | Singlet | - |
| Aromatic (CH -C-COOH) | ~7.9 (d) | Doublet | ~129-131 |
| Aromatic (CH -C-NH) | ~7.7 (d) | Doublet | ~118-120 |
| Methylene (-CH₂Cl) | ~4.3 (s) | Singlet | ~43 |
| Aromatic (C -COOH) | - | - | ~126-128 |
| Aromatic (C -NH) | - | - | ~142-144 |
| Amide Carbonyl (-C =O) | - | - | ~165 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups.
Principle: The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of specific chemical bonds at characteristic frequencies.[12]
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands: The presence of the carboxylic acid, amide, and chloroalkane functionalities gives rise to a distinct IR spectrum.[13][14][15]
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3300 | N-H Stretch | Amide |
| ~1700-1680 | C=O Stretch | Carboxylic Acid |
| ~1670-1650 | C=O Stretch (Amide I) | Amide |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~770-690 | C-Cl Stretch | Chloroalkane |
Molecular Weight Verification via Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. The presence of a chlorine atom is uniquely identifiable due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic M+2 peak.[16][17][18]
Protocol:
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 µg/mL.
-
Mode: Analyze in both positive and negative ion modes.
-
Data Acquisition: Acquire a full scan mass spectrum.
Expected Results:
-
Molecular Weight: 213.62 Da
-
Negative Ion Mode [M-H]⁻: A primary ion at m/z 212.0, with an isotope peak at m/z 214.0 (approximately 1/3 the intensity).
-
Positive Ion Mode [M+H]⁺: A primary ion at m/z 214.0, with an isotope peak at m/z 216.0 (approximately 1/3 the intensity).
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's physical properties and stability.[19][20][21]
Principle:
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions.
-
TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles.
Protocol:
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Conditions: Heat from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Conditions: Heat from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point should be observed around 264 °C, likely followed immediately by an exothermic event indicating decomposition.[5][6]
-
TGA: The thermogram will show a stable baseline until the onset of decomposition, which is expected to occur near the melting point.
Integrated Analytical Workflow
A logical workflow ensures a comprehensive and efficient characterization of this compound. The identity is first confirmed by spectroscopic methods, followed by purity assessment and evaluation of physical properties.
Caption: Integrated workflow for CA-BA characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. By combining chromatographic separation with spectroscopic identification and thermal analysis, researchers and quality control professionals can confidently ascertain the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols will ensure high-quality material for use in pharmaceutical synthesis and other advanced applications.
References
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- Chemguide. mass spectra - the M+2 peak.
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- TA Instruments. Thermal Analysis in the Pharmaceutical Industry.
- The Royal Society of Chemistry. Supplementary Information.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook.
- ResearchGate. FTIR of N-fatty acyl amino acid.
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- BMRB. 4-Chlorobenzoic Acid.
- SIELC Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Semantic Scholar. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- The Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues.
- ResearchGate. Gas-phase FT-IR-spectra of natural amino acids.
- NIH National Library of Medicine. Amino acid side chain contribution to protein FTIR spectra.
- Chegg.com. Solved Proton and carbon-13 NMR spectra of benzoic acid.
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A Validated Reversed-Phase HPLC Method for Purity Determination of 4-(2-Chloroacetamido)benzoic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 4-(2-Chloroacetamido)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction and Scientific Rationale
This compound (MW: 213.62 g/mol , Formula: C₉H₈ClNO₃) is a bifunctional molecule containing a carboxylic acid and a chloroacetamide group.[6][7] This structure makes it a versatile building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.[8][9] The primary synthesis route involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride.[2][8] This process can introduce specific impurities, including unreacted starting materials, by-products, and subsequent degradation products.
The purity of such an intermediate is paramount. Process-related impurities can carry through to the final API, potentially altering its efficacy, safety, and stability profile. Therefore, a reliable analytical method is required to resolve and quantify the main component from any potential impurities.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase C18 column is the logical choice for this analysis, as it effectively retains and separates moderately polar aromatic compounds like this compound. The inclusion of an acid in the mobile phase is a critical parameter; it serves to suppress the ionization of the compound's carboxylic acid group (predicted pKa ≈ 4.27), which is essential for achieving good retention and symmetrical peak shapes on a nonpolar stationary phase.[10][11][12]
This document provides a comprehensive protocol for the analysis and validation of the method, designed to be directly implemented by researchers, scientists, and drug development professionals.
Analytical Method Workflow
The overall process for determining the purity of a this compound sample is illustrated in the workflow diagram below. This process ensures that the instrumentation is performing correctly before the analysis of any unknown sample and that the final data is reliable and accurate.
Caption: Workflow for HPLC Purity Analysis.
Recommended Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis or Photodiode Array (PDA) Detector |
| Analytical Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Reference Standard | This compound, >99.5% purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Ultrapure |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% |
| Methanol (MeOH) | HPLC Grade (for sample preparation) |
| Analytical Balance | 4 or 5 decimal places |
| Volumetric Glassware | Class A |
| Sample Vials/Filters | 2 mL amber glass vials with PTFE septa; 0.45 µm PTFE syringe filters |
Protocol 1: HPLC Purity Analysis
This protocol details the steps for analyzing the purity of a test sample of this compound.
Chromatographic Conditions
The selection of an acidic mobile phase is crucial for analyzing aromatic carboxylic acids to ensure they are in their non-ionized form, leading to better retention and peak shape.[13][14]
| Parameter | Condition |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Mode | Isocratic |
| Composition | 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Solution Preparation
-
Mobile Phase: Prepare by adding 1.0 mL of TFA to 1 L of Water (for Mobile Phase A) and 1.0 mL of TFA to 1 L of Acetonitrile (for Mobile Phase B). Filter and degas before use.
-
Diluent: Prepare a mixture of Water and Acetonitrile (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, dilute to volume with diluent, and mix well.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the test sample. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Blank Solution: Use the Diluent.
System Suitability Test (SST)
Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Make five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| RSD% of Peak Area | ≤ 2.0% for five replicate injections |
Analytical Procedure
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject the Blank solution once to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Reference Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
After the sequence, inject the Reference Standard Solution again to confirm system stability.
Calculation of Purity
Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
% Individual Impurity = (Area of the individual impurity peak / Total area of all peaks) x 100
Exclude any peaks from the blank and any peaks below the reporting threshold (typically 0.05%).
Protocol 2: HPLC Method Validation
This protocol outlines the validation experiments required to demonstrate the method's suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[3][5][15]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] A forced degradation study is performed to demonstrate this.
-
Prepare Stocks: Prepare a 1.0 mg/mL stock solution of the sample.
-
Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize, and dilute to a final concentration of 0.5 mg/mL.
-
Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool, neutralize, and dilute to a final concentration of 0.5 mg/mL.
-
Oxidative Degradation: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.5 mg/mL.
-
Thermal Degradation: Store the solid sample at 105°C for 24 hours. Prepare a 0.5 mg/mL solution.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a 0.5 mg/mL solution.
-
Analysis: Analyze all stressed samples alongside an unstressed control sample.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the main peak.
Linearity
Prepare calibration standards at five concentration levels from 50% to 150% of the nominal sample concentration (i.e., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Procedure: Inject each concentration level in triplicate.
-
Analysis: Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
Accuracy is determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Since a placebo is not applicable here, accuracy can be determined by spiking a known sample with the reference standard.
-
Procedure: Prepare samples in triplicate at each concentration level.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Prepare and analyze six separate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The RSD% of the purity result should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The RSD% between the two sets of data should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Detection (LOD)
Determine LOQ and LOD based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Procedure: Prepare serially diluted solutions of the reference standard.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (RSD%) at the LOQ should be ≤ 10%.
-
Robustness
Evaluate the effect of small, deliberate variations in the method parameters.
-
Parameters to Vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic content)
-
-
Procedure: Analyze a sample under each modified condition.
-
Acceptance Criteria: System suitability parameters must still be met, and the purity result should not significantly change from the nominal condition.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The method has been validated according to ICH guidelines and is proven to be specific, linear, accurate, precise, and robust. It is suitable for routine quality control analysis in a regulated environment, ensuring the quality of this important synthetic intermediate.
References
- ChemBK. (n.d.). This compound.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2008). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives....
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- ResearchGate. (2017). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Semantic Scholar. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- University of Science and Technology Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
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Application Note: Structural Elucidation of 4-(2-Chloroacetamido)benzoic acid using ¹H and ¹³C NMR Spectroscopy
Introduction
4-(2-Chloroacetamido)benzoic acid is a pivotal intermediate in synthetic organic and medicinal chemistry. Its bifunctional nature, featuring a carboxylic acid and a reactive chloroacetamide group, makes it a versatile building block for the synthesis of various derivatives, including compounds with potential local anesthetic activity.[1][2][3] Given its role in multi-step syntheses, unambiguous structural verification is paramount to ensure the identity and purity of the compound, which directly impacts the outcome of subsequent reactions and the biological activity of final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the analysis of this compound using both ¹H (proton) and ¹³C (carbon-13) NMR. We will delve into detailed experimental protocols, spectral interpretation, and the causal relationships between the molecular structure and the observed spectral data. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.
Molecular Structure and Spectroscopic Considerations
The chemical structure of this compound dictates its NMR signature. The molecule consists of a para-substituted benzene ring, a carboxylic acid group (-COOH), and a chloroacetamido group (-NHCOCH₂Cl).
-
¹H NMR: We anticipate signals corresponding to the carboxylic acid proton, the amide proton, the methylene protons of the chloroacetyl group, and the aromatic protons on the benzene ring. The para-substitution pattern is expected to produce a characteristic splitting pattern for the aromatic protons.
-
¹³C NMR: We expect to observe signals for two distinct carbonyl carbons (amide and carboxylic acid), the methylene carbon, and four distinct aromatic carbons due to the molecule's symmetry. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.[4]
Below is the molecular structure with atoms labeled for clear assignment in the subsequent spectral analysis.
Sources
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Application Note: Structural Characterization of 4-(2-Chloroacetamido)benzoic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a detailed protocol and analysis for the characterization of 4-(2-Chloroacetamido)benzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a valuable intermediate in synthetic organic chemistry and drug development.[1] FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure and confirming the identity of such compounds by identifying their key functional groups. This guide details the potassium bromide (KBr) pellet method for solid-state FT-IR analysis, provides a thorough interpretation of the resulting spectrum, and serves as a practical resource for researchers and scientists in the pharmaceutical and chemical industries.
Introduction
This compound (MW: 213.62 g/mol , MF: C₉H₈ClNO₃) is a bifunctional organic molecule featuring a carboxylic acid, a secondary amide, and a chloroacetyl group attached to a para-substituted benzene ring.[2][3][4][5] Its structure makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[1]
Accurate structural confirmation is a critical step in the synthesis and quality control of such chemical intermediates. FT-IR spectroscopy is an indispensable tool for this purpose, as it provides a unique vibrational "fingerprint" of a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. These absorptions correspond to the vibrational frequencies of specific chemical bonds and functional groups within the molecule. This application note outlines the process for obtaining and interpreting the FT-IR spectrum of solid this compound.
Experimental Protocol: KBr Pellet Method
The KBr pellet technique is a common and effective method for analyzing solid samples in transmission FT-IR spectroscopy.[6] The principle relies on the fact that alkali halides, like potassium bromide, are transparent to infrared radiation and can be pressed into a thin, transparent disc that acts as a solid-state matrix for the analyte.[7]
Materials and Equipment
-
This compound (solid, white to off-white powder)[3]
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C to remove moisture[8]
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
-
FT-IR Spectrometer (e.g., Thermo Scientific Nicolet iS10)
-
Spatula and analytical balance
Step-by-Step Protocol
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopy-grade KBr.[6][7] The sample-to-KBr ratio should be roughly 1:100 to ensure a homogenous mixture and prevent overly intense absorption bands.[6]
-
Grinding and Mixing: Transfer the weighed KBr and sample to a clean, dry agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained.[9] Causality Insight: Thorough grinding is crucial to reduce particle size and minimize scattering of the infrared beam (the Christiansen effect), which can distort spectral peaks.[9]
-
Loading the Die: Carefully transfer the powdered mixture into the pellet press die. Distribute the powder evenly over the bottom anvil surface to ensure a uniform pellet thickness.
-
Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[8][9] Trustworthiness Check: It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, which can cause scattering and interfere with the spectrum, particularly in the O-H stretching region.[8]
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient pressure, poor mixing, or excessive sample concentration.
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum using an empty sample holder or a pure KBr pellet. This step is critical to correct for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[6]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
FT-IR Spectrum and Interpretation
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The interpretation below is based on established group frequencies from authoritative sources.
Key Spectral Regions and Vibrational Assignments
Table 1: FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| ~3300 - 2500 | O-H Stretch (hydrogen-bonded dimer) | Carboxylic Acid | Strong, very broad band, often overlapping with C-H stretches.[10][11][12] |
| ~3350 - 3150 | N-H Stretch | Secondary Amide | Medium, sharp peak within the broad O-H band.[13][14] |
| ~3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | Medium to weak, sharp peaks.[15] |
| ~2950 - 2850 | Aliphatic C-H Stretch | -CH₂Cl | Medium to weak, sharp peaks. |
| ~1710 - 1680 | C=O Stretch (hydrogen-bonded dimer) | Carboxylic Acid | Strong, sharp. Conjugation with the benzene ring may lower the frequency.[10][12] |
| ~1680 - 1640 | C=O Stretch (Amide I band) | Secondary Amide | Strong, sharp.[13] |
| ~1600 & ~1500 | C=C In-ring Stretch | Aromatic Ring | Medium to strong, sharp peaks.[15][16] |
| ~1570 - 1515 | N-H Bend (Amide II band) | Secondary Amide | Medium to strong, sharp.[13] |
| ~1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium, may overlap with other bands.[10] |
| ~1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong, often coupled with O-H in-plane bending.[10] |
| ~860 - 790 | C-H Bend (out-of-plane) | 1,4-(para)-disubstituted | Strong, characteristic of the substitution pattern.[17] |
| ~800 - 600 | C-Cl Stretch | Chloroalkane | Medium to weak, located in the fingerprint region. |
Detailed Spectral Analysis
-
O-H and N-H Stretching Region (3500-2500 cm⁻¹): The most prominent feature in this region is an exceptionally broad and strong absorption band from approximately 3300 to 2500 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[10][11] Superimposed on this broad band, a sharper peak is expected around 3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide group.[13]
-
C-H Stretching Region (3100-2850 cm⁻¹): Weak to medium sharp peaks just above 3000 cm⁻¹ are attributable to the C-H stretching of the aromatic ring.[15] Just below 3000 cm⁻¹, peaks from the aliphatic C-H stretching of the methylene (-CH₂-) group will be present.
-
Carbonyl (C=O) Stretching Region (1750-1640 cm⁻¹): This region is critical for identification. Two distinct and strong carbonyl absorptions are expected. The peak at higher frequency (~1710-1680 cm⁻¹) is assigned to the C=O stretch of the carboxylic acid, which is lowered from its monomer value due to hydrogen bonding.[12] A second strong peak, typically between 1680-1640 cm⁻¹, corresponds to the Amide I band (primarily C=O stretch) of the secondary amide.[13]
-
Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information:
-
Aromatic C=C Stretches: Two sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the benzene ring.[16]
-
Amide II Band: A strong, characteristic peak between 1570-1515 cm⁻¹ arises from the N-H in-plane bending coupled with C-N stretching, known as the Amide II band.[13] Its presence is a strong indicator of a secondary amide.
-
C-O and O-H Bending: A strong C-O stretching vibration coupled with O-H in-plane bending from the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.[10]
-
Aromatic Substitution: A strong band between 860-790 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4-(para) disubstituted benzene ring, providing confirmation of the isomer's structure.[17]
-
C-Cl Stretch: A medium to weak absorption for the C-Cl stretch is anticipated in the 800-600 cm⁻¹ range.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound as described in this note.
Caption: Workflow for FT-IR analysis via the KBr pellet method.
Conclusion
FT-IR spectroscopy, utilizing the KBr pellet method, is a powerful and definitive technique for the structural verification of this compound. The resulting spectrum provides unambiguous evidence for all key functional groups: the carboxylic acid (broad O-H and sharp C=O stretch), the secondary amide (N-H stretch, Amide I and Amide II bands), the para-substituted aromatic ring (C=C stretches and out-of-plane C-H bending), and the chloroalkyl group. This application note provides a robust, field-proven protocol that can be readily implemented in research and quality control laboratories for the routine analysis of this and structurally related compounds.
References
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- University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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- Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]
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- Arpa Rivista.
- Shimadzu. KBr Pellet Method. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
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- PubMed Central. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]
- Spectra Analysis.
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- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
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Application Note: Mass Spectrometric Characterization of 4-(2-Chloroacetamido)benzoic acid
Introduction & Scientific Context
4-(2-Chloroacetamido)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a reactive chloroacetamide group. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of covalent inhibitors and other targeted therapeutics where the chloroacetamide moiety acts as a warhead for covalent modification of biological targets.[1] Accurate and robust analytical methods are paramount for its characterization, impurity profiling, and pharmacokinetic analysis.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of such compounds. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing optimized protocols for sample preparation, direct infusion, and LC-MS/MS analysis. We will delve into the rationale behind methodological choices, explore the predictable fragmentation pathways, and provide a framework for reliable identification and quantification.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₃ | [2] |
| Molecular Weight | 213.62 g/mol | |
| Monoisotopic Mass | 213.0193 g/mol | Calculated |
| Melting Point | 264 °C (decomposes) | [1][2] |
| Key Functional Groups | Carboxylic Acid, Amide, Alkyl Halide |
The presence of the acidic carboxylic acid group is the dominant factor influencing its behavior in electrospray ionization, making it an ideal candidate for negative ion mode analysis.[3]
Ionization Strategy: The Rationale for ESI Negative Mode
Electrospray Ionization (ESI) is the technique of choice for polar, non-volatile molecules like this compound. The decision to operate in negative versus positive ion mode is dictated by the analyte's ability to accept or donate a proton.
-
Expertise & Causality: The carboxylic acid group (-COOH) is the most acidic site on the molecule, readily losing a proton (H⁺) in solution to form a carboxylate anion ([M-H]⁻). This process is highly efficient under the neutral to slightly basic pH conditions typical of ESI spray formation.[3][4] While the amide nitrogen could theoretically be protonated in positive mode, the gas-phase acidity of the carboxylic proton is far more significant, leading to a much stronger and more stable signal in negative ion mode. Operating in negative mode also often provides the benefit of a lower chemical background, enhancing the signal-to-noise ratio.[3]
Therefore, all subsequent methods are optimized for the detection of the deprotonated molecule, [M-H]⁻ at a theoretical m/z of 212.0120 .
Experimental Protocols & Workflows
Protocol 1: Standard Solution Preparation
Trustworthiness in analytical results begins with meticulous sample preparation.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Place it in a 1 mL volumetric flask.
-
Dissolution: Add approximately 0.8 mL of a suitable solvent such as methanol or acetonitrile. Vortex for 30 seconds to dissolve. Rationale: Methanol and acetonitrile are polar organic solvents fully compatible with reversed-phase chromatography and ESI.
-
Final Volume: Bring the solution to the 1 mL mark with the same solvent. Cap and invert several times to ensure homogeneity.
-
Working Solutions: Prepare a series of working solutions (e.g., 0.1, 1, 10 µg/mL) by serially diluting the stock solution with 50:50 methanol:water. Rationale: The addition of water improves compatibility with aqueous mobile phases and ensures efficient ionization.
Overall LC-MS/MS Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Protocol 2: LC-MS/MS Method Parameters
This protocol outlines a robust starting point for reversed-phase LC-MS/MS analysis. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| LC System | Standard HPLC or UHPLC | UHPLC provides better resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | A weak base promotes deprotonation of the carboxylic acid, enhancing the [M-H]⁻ signal. |
| Mobile Phase B | Acetonitrile | A common, effective organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Increases efficiency and reduces viscosity. |
| Injection Vol. | 2 µL | Minimize to prevent peak distortion. |
| MS Ion Source | Electrospray Ionization (ESI) | As previously discussed. |
| Polarity | Negative | Crucial for detecting the [M-H]⁻ ion. |
| Capillary Voltage | 3.0 kV | A typical starting point; optimize for maximum signal. |
| Source Temp. | 150 °C | Balances desolvation with preventing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from droplets. |
| Full Scan (MS1) | m/z 50-300 | To detect the precursor ion (m/z 212.01). |
| MS/MS Scan | Precursor: 212.01 | Isolate the deprotonated molecule for fragmentation. |
| Collision Energy | 15-35 eV (Stepped) | Using a range of energies helps to observe both primary and secondary fragments. |
Data Interpretation: Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the isolated precursor ion into characteristic product ions. The fragmentation of the [M-H]⁻ ion of this compound is predictable and driven by the molecule's inherent chemical structure.
Predicted Fragmentation Pathway
The collision-induced dissociation (CID) of the precursor ion [M-H]⁻ (m/z 212.01) is expected to proceed via several high-probability pathways, primarily involving the cleavage of the amide bond and loss of small, stable neutral molecules.
Caption: Proposed major fragmentation pathways for the [M-H]⁻ ion of this compound.
Explanation of Key Fragments
The following table summarizes the expected product ions, which serve as a structural fingerprint for confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 212.01 | 168.02 | CO₂ (43.99 Da) | Decarboxylation: The most common fragmentation for benzoate anions, resulting in the stable 4-chloroacetamidophenyl anion. This is often a dominant fragment. |
| 212.01 | 136.04 | C₂H₂ClO (76.98 Da) | Amide C-N Cleavage: Loss of the chloroacetyl group as a ketene, leaving the stable 4-aminobenzoate anion. |
| 212.01 | 121.03 | C₂H₃ClNO (91.00 Da) | Amide N-Ph Cleavage: A less common but plausible cleavage resulting in the benzoate anion. The stability of this ion makes it a likely observation. |
Self-Validation Check: A key feature of this molecule is the chlorine atom. In the full scan MS1 spectrum, the [M-H]⁻ ion at m/z 212.01 should be accompanied by an isotopic peak at m/z 214.01 ([M+2-H]⁻) with an abundance of approximately one-third of the monoisotopic peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature provides a high degree of confidence in the assigned elemental composition.
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. By leveraging electrospray ionization in negative mode, the deprotonated molecule [M-H]⁻ can be sensitively detected and identified. The detailed LC-MS/MS protocol and the elucidated fragmentation pathways offer researchers a reliable method for the characterization, confirmation, and quantification of this important chemical entity in various research and development settings.
References
- Hu, Q., et al. (2012). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
- ChemBK. (n.d.). This compound - Physico-chemical Properties. ChemBK.com.
- Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
- Sigma-Aldrich. (n.d.). This compound 97%. SigmaAldrich.com.
- ChemicalBook. (2025). This compound. ChemicalBook.com.
- Harrison, A. G., & Yalcin, T. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry.
- Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.
- Lee, I., et al. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Semantic Scholar.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. docbrown.info.
- Sigma-Aldrich. (n.d.). This compound 97. SigmaAldrich.com.
Sources
Application Notes and Protocols: 4-(2-Chloroacetamido)benzoic acid as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Haloacetyl Chemistry in Bioconjugate Development
In the landscape of bioconjugation, the formation of stable, covalent linkages between biomolecules and payloads is paramount for the development of robust therapeutics, diagnostics, and research tools. Among the arsenal of chemical strategies, haloacetyl-based linkers, such as 4-(2-Chloroacetamido)benzoic acid, offer a compelling approach for the site-specific modification of proteins and other biomolecules. This bifunctional linker features a reactive chloroacetyl group for covalent bond formation and a carboxylic acid handle for further functionalization or direct attachment to a payload.
The primary advantage of haloacetyl chemistry lies in its ability to form highly stable thioether bonds with sulfhydryl groups, typically found in cysteine residues of proteins.[1][2] This stability is a significant benefit over more traditional maleimide-based linkages, which can be susceptible to retro-Michael addition and subsequent thiol exchange reactions in the presence of endogenous thiols like glutathione.[1][3] The irreversible nature of the thioether bond formed by this compound ensures the integrity of the bioconjugate in complex biological environments, minimizing off-target effects and enhancing therapeutic efficacy.[1][3]
This document provides a comprehensive guide to the use of this compound in bioconjugation, including the underlying reaction mechanism, detailed experimental protocols, and key considerations for successful conjugate development.
Mechanism of Action: The Alkylation of Thiols
The conjugation of this compound to a thiol-containing biomolecule proceeds via an SN2 (bimolecular nucleophilic substitution) reaction. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group. This results in the displacement of the chloride leaving group and the formation of a stable thioether linkage.
The efficiency of this reaction is pH-dependent. A slightly alkaline pH (typically 7.5-8.5) is optimal as it promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, thereby accelerating the rate of reaction.[1]
Figure 1: Reaction mechanism of this compound with a sulfhydryl group on a protein.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a thiol-containing protein. Optimization of reaction conditions, such as molar excess of the linker and incubation time, may be necessary for specific applications.
Part 1: Preparation of Reagents
-
Protein Solution:
-
Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0) to a final concentration of 1-10 mg/mL.[4]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.
-
Note: Avoid using dithiothreitol (DTT) or β-mercaptoethanol as they contain free thiols and will compete with the protein for the linker. If their use is unavoidable, they must be removed prior to the addition of the linker, for example, by using a desalting column.
-
-
Linker Stock Solution:
-
Dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM.
-
Part 2: Conjugation Reaction
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.[4]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light to minimize the potential for side reactions.[4]
-
Optional Quenching: To stop the reaction, a quenching reagent such as 2-mercaptoethanol or L-cysteine can be added in a 20-50 fold molar excess over the initial amount of the linker to react with any unreacted chloroacetyl groups.[4] Incubate for an additional 30 minutes at room temperature.
Part 3: Purification of the Bioconjugate
-
Remove the excess linker and other small molecules from the reaction mixture using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of purification method will depend on the scale of the reaction and the properties of the bioconjugate.
Part 4: Characterization of the Bioconjugate
-
Concentration and Degree of Labeling (DOL):
-
Determine the protein concentration using a standard protein assay such as the bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm.
-
The degree of labeling (the average number of linker molecules per protein) can be determined using various techniques, including UV-Vis spectroscopy (if the linker has a distinct chromophore), mass spectrometry (MS), or by co-opting the carboxylic acid for further reaction with a reporter molecule.
-
-
Purity and Integrity:
-
Assess the purity of the conjugate and confirm the absence of aggregates using SEC-HPLC.
-
Verify the molecular weight of the conjugate and confirm successful conjugation using SDS-PAGE and/or mass spectrometry.
-
Figure 2: A generalized experimental workflow for bioconjugation using this compound.
Key Experimental Parameters and Considerations
| Parameter | Recommended Range/Condition | Rationale and Field-Proven Insights |
| pH | 7.5 - 8.5 | A slightly alkaline pH is crucial for deprotonating the cysteine thiol to the more reactive thiolate anion, thus increasing the reaction rate.[1] However, excessively high pH (>9.0) can lead to hydrolysis of the linker and potential side reactions with other amino acid residues like lysine. |
| Molar Excess of Linker | 5 - 20 fold | A molar excess of the linker drives the reaction to completion. The optimal ratio depends on the number of available thiols on the protein and the desired degree of labeling. Empirical optimization is often necessary. |
| Temperature | 4°C - Room Temperature | The reaction can proceed efficiently at both room temperature and 4°C. Lower temperatures may be preferred for sensitive proteins to maintain their structural integrity over longer incubation times. |
| Reaction Time | 2 - 16 hours | The reaction time is dependent on the reactivity of the specific protein and the chosen temperature and molar excess of the linker. Monitoring the reaction progress is recommended for optimization. |
| Co-solvents | DMSO or DMF | This compound has limited aqueous solubility, necessitating the use of a water-miscible organic solvent to prepare a concentrated stock solution. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10% v/v) to avoid protein denaturation. |
Applications in Drug Development and Research
The robust and stable nature of the thioether bond formed by this compound makes it an excellent choice for a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The stability of the linker is critical for ADCs to ensure that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing systemic toxicity.[3]
-
PEGylation: Attaching polyethylene glycol (PEG) to proteins can improve their pharmacokinetic properties. This compound can serve as a stable linker for this purpose.
-
Immobilization of Proteins: The carboxylic acid handle can be used to immobilize proteins onto solid supports for applications such as affinity chromatography or biosensors.
-
Fluorescent Labeling: The linker can be used to attach fluorescent probes to proteins for imaging and diagnostic applications.
Conclusion
This compound is a versatile and reliable linker for bioconjugation. Its ability to form highly stable thioether bonds with sulfhydryl groups provides a significant advantage for applications requiring in vivo stability. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this linker to develop a wide range of well-defined and robust bioconjugates for therapeutic and research purposes.
References
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate.
- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjugate Chemistry.
- Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.
- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate.
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
- 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar.
- This compound (C9H8ClNO3). PubChemLite.
- DFT results of this compound derivatives. ResearchGate.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Royal Society of Chemistry.
Sources
Derivatization of 4-(2-Chloroacetamido)benzoic acid for biological screening
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-(2-Chloracetamido)benzoesäure für das biologische Screening: Ein Leitfaden für die Synthese von Wirkstoffbibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Zusammenfassung
4-(2-Chloracetamido)benzoesäure ist ein vielseitiges und reaktives Molekül, das als ideales Ausgangsmaterial für die kombinatorische Synthese von Wirkstoffbibliotheken dient. Seine bifunktionale Natur, die eine elektrophile Chloracetylgruppe und eine nukleophile/modifizierbare Carbonsäuregruppe umfasst, ermöglicht eine schnelle und effiziente Diversifizierung. Dieser Leitfaden bietet detaillierte Protokolle für die Derivatisierung dieses Moleküls, erläutert die chemischen Grundlagen der gewählten Strategien und beschreibt einen allgemeinen Arbeitsablauf für das anschließende biologische Screening. Ziel ist es, Forschern eine fundierte Grundlage für die Erstellung fokussierter Molekülbibliotheken zur Identifizierung neuer biologisch aktiver Substanzen zu geben.
Wissenschaftliche Grundlagen: Die Reaktivität von 4-(2-Chloracetamido)benzoesäure
Die chemische Vielseitigkeit von 4-(2-Chloracetamido)benzoesäure beruht auf zwei reaktiven Zentren:
-
Die α-Chloracetylgruppe: Das an das Carbonyl angrenzende Kohlenstoffatom, das an Chlor gebunden ist, ist stark elektrophil. Es ist anfällig für nukleophile Substitutionsreaktionen (SN2), bei denen das Chloratom eine hervorragende Abgangsgruppe darstellt. Dies ermöglicht die einfache Anbindung einer Vielzahl von nukleophilen Fragmenten, wie z. B. Amine, Thiole oder Alkohole.
-
Die Carbonsäuregruppe: Diese Gruppe kann deprotoniert werden, um als Nukleophil zu agieren, oder sie kann zu Estern, Amiden oder anderen Carbonsäurederivaten umgewandelt werden. Diese Modifikation beeinflusst maßgeblich die physikochemischen Eigenschaften des Moleküls, wie Löslichkeit, Polarität und Fähigkeit zur Wasserstoffbrückenbindung.
Die orthogonale Reaktivität dieser beiden Gruppen ermöglicht eine schrittweise und kontrollierte Synthese komplexerer Moleküle.
Synthetische Strategien und detaillierte Protokolle
Strategie A: Nukleophile Substitution an der Chloracetylgruppe
Dies ist die direkteste Methode zur schnellen Diversifizierung. Die Reaktion des elektrophilen α-Kohlenstoffs mit verschiedenen Nukleophilen (z. B. primären/sekundären Aminen, Thiolen, Imidazolen) führt zu einer breiten Palette von Derivaten.[1] Die resultierenden N-Acylaminosäure-Analoga sind eine wichtige Klasse von Signalmolekülen mit vielfältigen biologischen Aktivitäten.[2][3][4][5]
Rationale: Dieses Protokoll beschreibt eine SN2-Reaktion. Ein primäres oder sekundäres Amin agiert als Nukleophil und verdrängt das Chloridion.[6] Triethylamin (TEA) wird als milde, nicht-nukleophile Base eingesetzt, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und so die Protonierung und Deaktivierung des angreifenden Amins zu verhindern.[1][7] Dimethylformamid (DMF) wird als polares aprotisches Lösungsmittel gewählt, um die Reaktanten zu lösen und den SN2-Mechanismus zu begünstigen.
Materialien:
-
4-(2-Chloracetamido)benzoesäure
-
Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin, Morpholin, Piperidin)
-
Triethylamin (TEA)
-
Dimethylformamid (DMF), wasserfrei
-
Diethylether
-
Salzsäure (HCl), 1 M
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Rückflusskühler, Tropftrichter
-
Dünnschichtchromatographie (DC)-Ausrüstung
-
Rotationsverdampfer
Prozedur:
-
Reaktionsaufbau: In einem trockenen Rundkolben werden 1,0 Äquivalent 4-(2-Chloracetamido)benzoesäure in wasserfreiem DMF gelöst.
-
Zugabe der Base: Es werden 1,2 Äquivalente Triethylamin (TEA) zu der Lösung gegeben. Die Mischung wird bei Raumtemperatur für 10 Minuten gerührt.
-
Nukleophilzugabe: 1,1 Äquivalente des gewünschten Amins, gelöst in einer kleinen Menge DMF, werden langsam über einen Tropftrichter zu der Reaktionsmischung gegeben.
-
Reaktion: Die Mischung wird auf 60–80 °C erhitzt und für 4–12 Stunden unter Rückfluss gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und in eiskaltes Wasser gegossen. Der pH-Wert wird mit 1 M HCl vorsichtig auf ca. 2–3 eingestellt, um das Carbonsäureprodukt auszufällen.
-
Extraktion: Der Niederschlag wird abfiltriert. Sollte kein Niederschlag entstehen, wird die wässrige Phase dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen.
-
Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie (typischerweise mit einem Gemisch aus Dichlormethan/Methanol oder Ethylacetat/Hexan als Eluent) oder durch Umkristallisation gereinigt.
-
Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
Strategie B: Modifikation der Carbonsäuregruppe
Die Umwandlung der Carbonsäure in Ester oder Amide ist eine klassische Methode, um die Lipophilie und die Wasserstoffbrücken-Donator/Akzeptor-Eigenschaften zu modulieren.[8][9] Dies erfordert typischerweise die Aktivierung der Carbonsäure, z. B. durch Umwandlung in ein Säurechlorid.
Rationale: Die Carbonsäure wird zunächst mit Thionylchlorid (SOCl₂) in das reaktivere Säurechlorid umgewandelt.[9][10] Dieses Intermediat reagiert dann leicht mit einem Amin zu dem gewünschten Amid. Pyridin oder eine andere Base wird im zweiten Schritt verwendet, um den entstehenden HCl abzufangen.
Materialien:
-
4-(2-Chloracetamido)benzoesäure
-
Thionylchlorid (SOCl₂)
-
Dichlormethan (DCM), wasserfrei
-
Gewünschtes primäres oder sekundäres Amin
-
Pyridin oder Triethylamin (TEA)
-
Natriumbicarbonatlösung (NaHCO₃), gesättigt
Prozedur:
Schritt 1: Synthese des Säurechlorids (Intermediat)
-
In einem trockenen, mit einem Rückflusskühler ausgestatteten Rundkolben werden 1,0 Äquivalent 4-(2-Chloracetamido)benzoesäure in einem Überschuss an Thionylchlorid suspendiert.
-
Die Mischung wird vorsichtig auf 70 °C erhitzt und für 2–3 Stunden gerührt, bis die Gasentwicklung (HCl, SO₂) aufhört und eine klare Lösung entsteht.
-
Das überschüssige Thionylchlorid wird vorsichtig unter reduziertem Druck abdestilliert. Das resultierende Säurechlorid wird typischerweise ohne weitere Reinigung direkt im nächsten Schritt verwendet.[9]
Schritt 2: Amidkopplung
-
Das rohe Säurechlorid wird in wasserfreiem DCM gelöst und auf 0 °C (Eisbad) gekühlt.
-
Eine Lösung aus 1,1 Äquivalenten des gewünschten Amins und 1,2 Äquivalenten Pyridin in DCM wird langsam zu der Säurechloridlösung getropft.
-
Die Reaktion wird für 30 Minuten bei 0 °C und anschließend für 2–4 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit Wasser, 1 M HCl und gesättigter NaHCO₃-Lösung gewaschen.
-
Isolierung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung und Charakterisierung: Das Produkt wird wie in Strategie A beschrieben durch Säulenchromatographie oder Umkristallisation gereinigt und analysiert.
Datenpräsentation und Analyse
Die systematische Organisation der Synthese- und Screening-Daten ist entscheidend für die Etablierung von Struktur-Wirkungs-Beziehungen (SAR).
Tabelle 1: Beispiel für die Synthese von Derivaten durch nukleophile Substitution (Strategie A)
| Derivat-ID | Nukleophil | Reaktionszeit (h) | Ausbeute (%) | Schmelzpunkt (°C) |
| Cpd-01 | Benzylamin | 6 | 85 | 192-194 |
| Cpd-02 | Morpholin | 8 | 78 | 215-217 |
| Cpd-03 | 4-Methylpiperidin | 6 | 81 | 201-203 |
| Cpd-04 | Thiophenol | 10 | 65 | 188-190 |
Tabelle 2: Beispiel für biologische Screening-Daten (z. B. Enzym-Inhibitionsassay)
| Derivat-ID | Modifikation | IC₅₀ (µM) | Anmerkungen |
| Cpd-01 | -NH-CH₂-Ph | 15.2 | Moderate Aktivität |
| Cpd-02 | Morpholin-N-yl | > 100 | Inaktiv |
| Cpd-03 | 4-Methylpiperidin-1-yl | 5.8 | Gute Aktivität, Lipophilie erhöht |
| Cpd-04 | -S-Ph | 25.1 | Geringe Aktivität |
Biologisches Screening: Ein konzeptioneller Arbeitsablauf
Nach der Synthese und Reinigung der Derivatbibliothek ist der nächste Schritt die Evaluierung ihrer biologischen Aktivität. Dies geschieht typischerweise in einem kaskadierten Prozess.[11][12]
-
Primäres Screening: Alle Verbindungen werden in einem Hochdurchsatz-Screening (HTS) bei einer einzigen, relativ hohen Konzentration (z. B. 10–20 µM) getestet.[11][12] Ziel ist es, erste "Hits" zu identifizieren, die eine signifikante Aktivität im Assay zeigen.[13]
-
Hit-Bestätigung: Die im primären Screening identifizierten Hits werden erneut getestet, um falsch-positive Ergebnisse auszuschließen.
-
Dosis-Wirkungs-Analyse: Bestätigte Hits werden in einer Reihe von Konzentrationen getestet, um ihre Potenz zu bestimmen, typischerweise ausgedrückt als IC₅₀- (halbmaximale Hemmkonzentration) oder EC₅₀-Wert.[11]
-
Sekundär- und Tertiär-Assays: Vielversprechende Kandidaten werden in spezifischeren, oft zellbasierten oder orthologonalen Assays weiter untersucht, um ihre Selektivität, ihren Wirkmechanismus und mögliche Toxizität zu bewerten.
Fazit
4-(2-Chloracetamido)benzoesäure ist ein wertvolles und kostengünstiges Ausgangsmaterial für die Wirkstoffforschung. Die hier vorgestellten Protokolle zur Derivatisierung durch nukleophile Substitution und Modifikation der Carbonsäuregruppe ermöglichen die effiziente Erstellung diverser Molekülbibliotheken. Ein strukturierter Screening-Ansatz, kombiniert mit sorgfältiger Datenanalyse, kann zur Identifizierung neuartiger Leitstrukturen für eine Vielzahl von biologischen Zielmolekülen führen und somit den Weg für weiterführende medizinisch-chemische Optimierungsprogramme ebnen.
Referenzen
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
N-acyl amides - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Mahapatra, D. K., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Petrucci, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. MDPI. Retrieved January 10, 2026, from [Link]
-
Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Underwood, G. R., & Dietze, P. E. (1984). Nucleophilic substitution at centers other than carbon: reaction at the chlorine of N-chloroacetanilides with triethylamine as the nucleophile. Journal of Organic Chemistry, 49(26), 5225–5229. OSTI.GOV. Retrieved January 10, 2026, from [Link]
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Bradshaw, H. B., & Walker, J. M. (2005). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. Retrieved January 10, 2026, from [Link]
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Kumar, R., et al. (2020). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC. Retrieved January 10, 2026, from [Link]
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High-throughput Screening Using Small Molecule Libraries. (2018, November 1). News-Medical.Net. Retrieved January 10, 2026, from [Link]
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Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-8. PubMed. Retrieved January 10, 2026, from [Link]
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(PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - ResearchGate. (2019, December 3). ResearchGate. Retrieved January 10, 2026, from [Link]
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Gilbert, I. H. (2013). Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. PMC. Retrieved January 10, 2026, from [Link]
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4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar. (2016, December 1). Semantic Scholar. Retrieved January 10, 2026, from [Link]
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Novotna, K., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10471-10483. MDPI. Retrieved January 10, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Translational Cancer Research. Retrieved January 10, 2026, from [Link]
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Small molecule high throughput screen using AstraZeneca facilities webinar. (2021, August 5). YouTube. Retrieved January 10, 2026, from [Link]
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amines as nucleophiles - Chemguide. (n.d.). Chemguide. Retrieved January 10, 2026, from [Link]
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Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved January 10, 2026, from [Link]
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PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005, December 1). European Patent Office. Retrieved January 10, 2026, from [Link]
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Lee, H. W., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-94. PubMed. Retrieved January 10, 2026, from [Link]
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Scale-up Synthesis of 4-(2-Chloroacetamido)benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Significance and Applications
4-(2-Chloroacetamido)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a reactive chloroacetamide group and a carboxylic acid moiety, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. Notably, it serves as a precursor for the synthesis of certain local anesthetics and has been investigated for its role in the development of novel anti-cancer and anti-viral agents.[1][2] The ability to produce this compound on a larger scale with high purity and yield is therefore critical for advancing research and enabling the production of potential therapeutic agents.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. It delves into the underlying chemical principles, provides detailed, step-by-step experimental procedures, and addresses critical safety and analytical considerations.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of this compound is achieved through the acylation of 4-aminobenzoic acid with chloroacetyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution. The amino group (-NH2) of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.
The reaction is typically carried out in a suitable solvent that can dissolve the starting materials and facilitate the reaction while being relatively inert to the reactants. The choice of solvent and reaction conditions are critical for achieving high yields and minimizing side reactions.
Visualizing the Synthesis Workflow
The overall process for the scale-up synthesis can be broken down into three main stages: reaction setup and execution, work-up and isolation, and finally, purification and characterization.
Sources
Troubleshooting & Optimization
4-(2-Chloroacetamido)benzoic acid synthesis side reactions and byproducts
Technical Support Center: Synthesis of 4-(2-Chloroacetamido)benzoic Acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind common synthetic challenges, offering field-proven solutions to optimize reaction outcomes.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via the N-acylation of 4-aminobenzoic acid (PABA) with chloroacetyl chloride. This reaction typically proceeds under Schotten-Baumann conditions , which involve using an aqueous base to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion.[1][2] While straightforward in principle, the bifunctional nature of PABA and the high reactivity of chloroacetyl chloride present several challenges that can lead to side reactions and the formation of impurities.
Core Reaction Scheme:
dot graph "Core_Reaction" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: General synthesis of this compound.
Baseline Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis. Understanding this baseline is critical for troubleshooting deviations.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Chloroacetyl chloride (CAC)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ice Bath, Magnetic Stirrer, Dropping Funnel, Büchner Funnel
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq.) in a 10% aqueous solution of sodium bicarbonate (2.5 eq.) at room temperature.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. Vigorous stirring is essential.
-
Reagent Addition: Dissolve chloroacetyl chloride (1.05 eq.) in a minimal amount of cold, dry acetone or THF. Add this solution dropwise to the stirred PABA solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the PABA spot has disappeared.
-
Precipitation: Once the reaction is complete, slowly acidify the mixture to pH ~2-3 with cold 1 M HCl. A white precipitate of the product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of cold deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.[3][4]
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: Low Product Yield
Question: My final yield is significantly lower than expected. What are the primary causes and how can I mitigate them?
Answer: Low yield is the most frequent complaint and typically stems from one of three issues: hydrolysis of the acylating agent, incomplete reaction due to amine protonation, or poor temperature control.
-
Cause 1: Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and readily hydrolyzes upon contact with water, forming inactive chloroacetic acid and HCl.[5][6] This is a major competitive side reaction.
-
Solution: While Schotten-Baumann conditions necessitate water, the rate of N-acylation is much faster than hydrolysis, especially at low temperatures. Ensure your chloroacetyl chloride is added dropwise to a vigorously stirred, cold (0-5°C) solution. This maintains a low instantaneous concentration of the acyl chloride in the aqueous phase, favoring the reaction with the more nucleophilic amine.[1] Using a biphasic system (e.g., Dichloromethane/water) can also sequester the acyl chloride in the organic phase, further minimizing hydrolysis.[7]
-
-
Cause 2: Protonation of 4-Aminobenzoic Acid The reaction generates one equivalent of HCl.[2] If the base is insufficient or its neutralization is too slow, the HCl will protonate the amino group of the starting material, forming a non-nucleophilic ammonium salt and effectively halting the reaction.
-
Solution: Use a slight excess of base (at least 2.2 equivalents) to neutralize the generated HCl and the carboxylic acid proton of PABA. Sodium bicarbonate is a good choice as it is a weaker base than hydroxide, reducing the risk of hydrolyzing the product amide bond, while still being effective at trapping the acid. Ensure the base is fully dissolved before adding the chloroacetyl chloride.
-
-
Cause 3: Inadequate Temperature Control The reaction is highly exothermic. If the temperature rises above 10°C, the rates of side reactions, particularly hydrolysis of chloroacetyl chloride, increase dramatically.
-
Solution: Maintain strict temperature control at 0-5°C throughout the addition of chloroacetyl chloride. Use a properly sized ice bath and monitor the internal temperature with a thermometer. Slow, dropwise addition is critical.[8]
-
Troubleshooting Summary: Low Yield
| Potential Cause | Underlying Reason | Recommended Solution |
| Reagent Hydrolysis | Chloroacetyl chloride reacts with water to form inactive chloroacetic acid.[5] | Maintain temperature at 0-5°C; add chloroacetyl chloride slowly to a vigorously stirred solution. |
| Amine Protonation | HCl byproduct protonates the starting amine, rendering it non-nucleophilic.[2] | Use at least 2.2 equivalents of a suitable base (e.g., NaHCO₃) to neutralize all acids. |
| Poor Temperature Control | Higher temperatures accelerate side reactions and reagent decomposition. | Use an efficient ice bath and monitor the internal reaction temperature closely. |
FAQ 2: Product Purity Issues
Question: My NMR/LC-MS analysis shows significant impurities. What are the likely byproducts and how can I prevent their formation?
Answer: The primary byproducts in this synthesis are unreacted starting material, a diacylated species, and chloroacetic acid. Understanding their origin is key to prevention.
-
Byproduct 1: Unreacted 4-Aminobenzoic Acid This is the most common impurity and is usually a result of an incomplete reaction (see FAQ 1).
-
Prevention & Removal: Ensure a slight excess (1.05-1.1 eq.) of chloroacetyl chloride is used. To remove it from the crude product, perform a basic wash during workup. Before acidification, wash the reaction mixture with a solvent like ethyl acetate. The desired product (as its carboxylate salt) will remain in the aqueous layer, while any unreacted PABA (which is less soluble) may be partially extracted. However, the most effective removal is achieved through recrystallization.
-
-
Byproduct 2: Diacylated Impurity (Acyl Anhydride Formation) Under certain conditions, chloroacetyl chloride can react with the carboxylate group of either the starting material or the product. This forms a highly reactive mixed anhydride, which can lead to complex side products or oligomers. This side reaction is more likely if the pH drops and the carboxylic acid becomes protonated.[9]
-
Prevention: Maintain a sufficiently basic pH (pH > 8) throughout the reaction to keep the carboxylic acid group as the less reactive carboxylate salt. The order of addition is also critical; adding the acyl chloride to the amine solution ensures the amine is always in excess relative to the acylating agent, favoring N-acylation.
-
-
Byproduct 3: Chloroacetic Acid This is the hydrolysis product of chloroacetyl chloride.[6]
-
Prevention & Removal: Its formation is minimized by following the advice in FAQ 1 for preventing hydrolysis. Chloroacetic acid is highly water-soluble and is typically removed effectively during the aqueous workup and filtration steps. Washing the final product cake thoroughly with cold water is crucial.
-
Visualizing Main and Side Reactions
dot graph "Reaction_Pathways" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Key reaction pathways and byproduct formation.
FAQ 3: Purification Challenges
Question: My product is an off-white or yellowish powder, and recrystallization isn't improving the color or purity significantly. What should I do?
Answer: A persistent color often indicates the presence of trace, highly conjugated impurities or polymeric material.
-
Cause: Polymeric Byproducts The bifunctional nature of the reactants and product can potentially lead to the formation of polyamide-like oligomers, especially if reaction control is poor.[7] These are often colored and difficult to remove.
-
Solution 1: Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent (e.g., ethanol), add a small amount of activated carbon (charcoal). The charcoal will adsorb colored impurities. Hot filter the solution through a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize.
-
Solution 2: Solvent System Optimization: Experiment with different solvent systems for recrystallization. Besides ethanol/water, consider ethyl acetate/hexanes or isopropanol. The goal is to find a system where the product has high solubility when hot and very low solubility when cold, while the impurities remain in solution.
-
-
Cause: Trapped Solvents or Salts
-
Solution: Ensure the product is washed thoroughly with cold water after filtration to remove any inorganic salts (e.g., NaCl, NaHCO₃). After recrystallization, ensure the product is completely dry. Drying under high vacuum for several hours is recommended to remove any trapped solvent, which can affect melting point and analytical data.
-
Troubleshooting Workflow: From Problem to Solution
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.
- Mahapatra, D. K., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36-46.
- Centers for Disease Control and Prevention. (2019). Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- Chemistry LibreTexts. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Yufeng. (n.d.). Problem using Chloroacetyl Chloride.
- Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido)
- Der Pharma Chemica. (n.d.). A facile amidation of chloroacetyl chloride using DBU.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Optimizing the Synthesis of 4-(2-Chloroacetamido)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Chloroacetamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important chemical intermediate. We will delve into the causality behind common experimental challenges and provide robust, field-proven protocols to streamline your synthesis.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Q1: My reaction resulted in a very low yield or no product at all. What are the primary causes?
This is a frequent issue stemming from several potential root causes. Systematically investigating the following points is crucial.
Possible Cause 1: Reagent Quality and Handling Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to chloroacetic acid and HCl, which will not participate in the desired acylation. The starting material, 4-aminobenzoic acid (PABA), should be pure and dry.
-
Solution:
-
Use a fresh bottle of chloroacetyl chloride or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure your 4-aminobenzoic acid is of high purity (≥98%) and has been dried in a vacuum oven if necessary.
-
Always use oven-dried glassware and anhydrous solvents to prevent premature hydrolysis of the acyl chloride.[1]
-
Possible Cause 2: Ineffective Neutralization of HCl Byproduct The acylation reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate the amino group of the starting material, 4-aminobenzoic acid (pKa ≈ 2.4), rendering it non-nucleophilic and halting the reaction.[2]
-
Solution:
-
Incorporate a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), into the reaction mixture.[3][4] The base acts as an HCl scavenger, neutralizing the acid as it forms and ensuring the starting amine remains available for reaction. A slight excess of the base (1.1-1.2 equivalents) is recommended.
-
Possible Cause 3: Poor Temperature Control The reaction between an amine and an acyl chloride is highly exothermic. Adding chloroacetyl chloride too quickly or at an elevated temperature can lead to the formation of dark, tarry byproducts and potential side reactions, such as diacylation or polymerization.[5]
-
Solution:
-
Maintain the reaction temperature between 0-10 °C during the addition of chloroacetyl chloride.[6][7] This is best achieved using an ice-salt bath.
-
Add the chloroacetyl chloride dropwise over a period of 15-30 minutes with vigorous stirring to dissipate heat effectively and avoid localized high concentrations.[4]
-
Possible Cause 4: Product Loss During Workup and Purification The desired product, this compound, has limited solubility in cold water but is more soluble in organic solvents and hot ethanol.[7] Significant product loss can occur if the purification procedure is not optimized.
-
Solution:
-
Precipitation: After the reaction is complete, pouring the mixture into a large volume of cold water is an effective method to precipitate the crude product.[4] Ensure the water is sufficiently cold to minimize solubility losses.
-
Recrystallization: The most common and effective purification method is recrystallization from an ethanol/water mixture (e.g., 75% ethanol).[7] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. Avoid using an excessive volume of solvent, which can keep a significant portion of the product dissolved.[5]
-
Q2: My final product is discolored (yellow or brown). How can I improve its purity and appearance?
Discoloration typically indicates the presence of impurities, often from oxidation of the amine or residual aromatic nitro compounds if the starting PABA was synthesized from a nitro precursor.[8]
-
Solution:
-
Activated Carbon Treatment: During the recrystallization step, add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb colored impurities. Heat the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before allowing the filtrate to cool.
-
Storage: Store the final, purified product in a dark container, protected from light and air, to prevent long-term degradation and discoloration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The synthesis is a classic example of nucleophilic acyl substitution . The amino group (-NH₂) of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product and HCl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of 4-(2-Chloroacetamido)benzoic Acid
Welcome to the technical support center dedicated to addressing the challenges in the purification of 4-(2-Chloroacetamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently encountered questions during the purification of this important chemical intermediate. Our aim is to equip you with the expertise to overcome common hurdles and achieve the desired purity for your downstream applications.
Introduction: Understanding the Purification Landscape
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to ensure the safety and efficacy of the final drug product. The primary route to its synthesis typically involves the N-chloroacetylation of 4-aminobenzoic acid. While the synthesis itself is relatively straightforward, the purification of the final product can present several challenges. The presence of unreacted starting materials, byproducts, and the inherent chemical properties of the target molecule necessitate a well-designed purification strategy. This guide will walk you through these challenges and provide robust solutions based on established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities typically arise from the synthetic route. These include:
-
Unreacted 4-aminobenzoic acid: Due to incomplete reaction, the starting material can be a significant impurity.
-
Diacylated byproduct: A small amount of the diacylated product, where the carboxylic acid group of one molecule reacts with the amino group of another, can sometimes form.
-
Hydrolysis products: The chloroacetyl group is susceptible to hydrolysis, which can lead to the formation of 4-(2-hydroxyacetamido)benzoic acid, especially if the reaction or work-up is performed under non-anhydrous or basic conditions.[1][2]
-
Residual solvents: Solvents used in the reaction and work-up can be retained in the crude product.
Q2: Why does my product appear as an oil or a sticky solid during recrystallization instead of forming crystals?
A2: This phenomenon, known as "oiling out," is a common challenge in crystallization.[3][4][5][6][7] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. Several factors can contribute to this:
-
High impurity levels: The presence of significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid at the recrystallization temperature.
-
Rapid cooling: Cooling the solution too quickly can lead to supersaturation, favoring the formation of an oil over crystals.
-
Inappropriate solvent choice: The solvent system may not be ideal for the crystallization of your compound.
Q3: How can I effectively remove the unreacted 4-aminobenzoic acid?
A3: Unreacted 4-aminobenzoic acid can often be removed through a combination of techniques:
-
Aqueous wash: During the work-up, washing the organic layer containing the product with a dilute acidic solution (e.g., 1M HCl) can help to protonate the amino group of the unreacted starting material, making it more soluble in the aqueous phase. However, care must be taken as strongly acidic conditions can promote hydrolysis of the amide bond.[1]
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the product from the more polar 4-aminobenzoic acid.
Q4: What is the stability of the chloroacetamide functional group during purification?
A4: The chloroacetamide group is susceptible to hydrolysis, particularly under basic conditions.[1][2][8][9] It is crucial to maintain neutral or slightly acidic conditions during work-up and purification to minimize the formation of the corresponding hydroxyacetamide derivative. Prolonged heating during recrystallization should also be avoided.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Co-crystallization of impurities: The impurity has similar solubility properties to the product. - Incomplete removal of starting material. | - Optimize the solvent system: Try a mixed solvent system (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility difference.[10][11][12] - Perform a pre-purification step: An acidic wash during the work-up can help remove basic impurities like unreacted 4-aminobenzoic acid. |
| "Oiling Out" During Recrystallization | - High concentration of impurities. - Solution is too concentrated. - Cooling rate is too fast. - Inappropriate solvent. | - Re-dissolve the oil: Heat the solution and add more of the "good" solvent until the oil redissolves. - Slow down the cooling process: Insulate the flask to allow for gradual cooling. - Use a seed crystal: Introduce a small crystal of the pure product to induce crystallization. - Change the solvent system: Experiment with different solvents or solvent mixtures.[3][4][5][6][7] |
| Poor Crystal Formation | - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystal growth. | - Concentrate the solution: Carefully evaporate some of the solvent. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add an anti-solvent: Slowly add a solvent in which the product is insoluble to a solution of the product in a "good" solvent. |
| Colored Impurities Present | - Formation of colored byproducts during synthesis. | - Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is a robust method for the purification of this compound, leveraging the differential solubility of the product and common impurities in a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous swirling until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution at high temperature.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large, well-defined crystals, the cooling process should be gradual. You can insulate the flask to slow down the cooling rate.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This HPLC method provides a reliable way to assess the purity of the final product and quantify any remaining impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of a known pure sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a sample solution of the purified product at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Key Processes
Synthesis and Potential Impurities
Caption: Synthetic pathway and common impurities.
Troubleshooting Workflow for Purification
Sources
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- 8. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for 4-(2-Chloroacetamido)benzoic acid synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4-(2-chloroacetamido)benzoic acid. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the nuances of this important synthetic transformation, offering not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for the introduction of a reactive chloroacetamide handle onto a benzoic acid scaffold, a common precursor in the development of various pharmaceutical agents and functional materials.[1][2] The most prevalent and efficient method for this transformation is the N-acylation of 4-aminobenzoic acid with chloroacetyl chloride. This reaction typically proceeds via a Schotten-Baumann mechanism, which is well-suited for the acylation of amines with reactive acyl chlorides.[3][4]
The core of the Schotten-Baumann reaction involves the nucleophilic attack of the amine on the acyl chloride, facilitated by the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[5] While seemingly straightforward, this synthesis is not without its challenges. The high reactivity of chloroacetyl chloride necessitates careful control of reaction conditions to mitigate side reactions, primarily hydrolysis.[6]
This guide will provide a detailed experimental protocol, a troubleshooting section in a question-and-answer format to address common issues, and a summary of optimized reaction conditions to help you achieve high yields and purity.
Core Synthesis Workflow
The overall process for the synthesis of this compound can be visualized as a multi-step workflow, from reactant preparation to final product purification and analysis.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound. It is crucial to adhere to all safety precautions due to the corrosive and toxic nature of the reagents involved.[7]
Materials:
-
4-Aminobenzoic acid
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid in a suitable solvent such as aqueous acetone. Add a slight molar excess of a base like sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Chloroacetyl Chloride: Slowly add a slight molar excess of chloroacetyl chloride dropwise to the cooled and stirred reaction mixture via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][8] A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid to prevent streaking of the carboxylic acids. The disappearance of the 4-aminobenzoic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within 1-2 hours), slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[9][10][11]
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). The melting point of this compound is reported to be around 264 °C (with decomposition).[2][12]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors. Here's a systematic approach to diagnosing the issue:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid.[6] This is often the primary cause of low yields.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if possible, although the Schotten-Baumann reaction is often performed in a biphasic system. The key is to ensure the acylation of the amine is significantly faster than the hydrolysis of the acyl chloride. This is achieved by maintaining a low temperature and adding the chloroacetyl chloride slowly to the amine solution.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC.[13] If starting material is still present after the expected reaction time, consider extending the reaction time or adding a small additional amount of chloroacetyl chloride. Ensure efficient stirring to maximize contact between the reactants, especially in a biphasic system.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Solution: Use a slight molar excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the 4-aminobenzoic acid. However, a large excess should be avoided as it can lead to side reactions and complicates purification.
-
-
Losses During Work-up: Significant product loss can occur during the work-up and purification steps.
-
Solution: When acidifying the reaction mixture to precipitate the product, ensure the pH is low enough for complete precipitation. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
Q2: My final product is contaminated with unreacted 4-aminobenzoic acid. How can I remove it?
A2: The presence of unreacted starting material is a common issue.
-
Cause: Incomplete reaction or insufficient chloroacetyl chloride.
-
Solution:
-
Purification: Recrystallization is an effective method for removing unreacted 4-aminobenzoic acid. The product, this compound, has different solubility properties than the starting material.
-
Acid-Base Extraction: An acid-base workup can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The unreacted 4-aminobenzoic acid will be protonated and move into the aqueous layer, while the product remains in the organic layer. However, the product itself has a carboxylic acid group and may have some solubility in the aqueous base, so this method should be performed carefully.
-
Q3: I observe a significant amount of a water-soluble impurity. What is it likely to be and how can I avoid it?
A3: This is most likely chloroacetic acid, the hydrolysis product of chloroacetyl chloride.
-
Cause: Reaction of chloroacetyl chloride with water in the reaction mixture.
-
Avoidance:
-
Temperature Control: Keep the reaction temperature low (0-5 °C) to slow down the rate of hydrolysis.
-
Slow Addition: Add the chloroacetyl chloride slowly and sub-surface if possible to ensure it reacts with the amine before it has a chance to hydrolyze.
-
Anhydrous Conditions: While the Schotten-Baumann reaction often uses water, minimizing the amount of water and using a co-solvent like acetone can be beneficial.
-
Q4: Could diacylation of the amino group be a problem?
A4: Diacylation, the formation of a diacyl-amine, is a potential side reaction in acylation reactions.
-
Likelihood: In this specific synthesis, diacylation is less likely to be a major issue. The initially formed amide is significantly less nucleophilic than the starting amine, making the second acylation much slower.
-
Prevention:
-
Stoichiometry Control: Avoid using a large excess of chloroacetyl chloride.
-
Slow Addition: Adding the chloroacetyl chloride slowly helps to maintain a low concentration of the acylating agent, which disfavors the second acylation.
-
Q5: Is there a risk of esterification of the carboxylic acid group?
A5: Under typical Schotten-Baumann conditions, the amino group is significantly more nucleophilic than the carboxylate anion, so N-acylation is the predominant reaction.
-
Likelihood: Esterification of the carboxylic acid group is generally not observed under these conditions. Fischer-Speier esterification, for instance, requires acidic conditions and an alcohol.[14]
-
Consideration: If the reaction were to be performed under different conditions, for example, by first converting the carboxylic acid to an acid chloride, then the possibility of other reactions would need to be considered.
Optimizing Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the key parameters and their expected impact.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Temperature | 0 - 10 °C | Crucial for minimizing hydrolysis of chloroacetyl chloride. Higher temperatures will lead to lower yields and the formation of chloroacetic acid as a major impurity. |
| Solvent | Aqueous acetone, aqueous THF, or a biphasic system (e.g., dichloromethane/water) | A solvent system that can dissolve both the 4-aminobenzoic acid salt and the chloroacetyl chloride is ideal. A biphasic system can be effective for separating the product. |
| Base | Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) | A base is essential to neutralize the HCl byproduct and drive the reaction forward.[5] NaOH is a stronger base and can increase the rate of reaction but also the rate of hydrolysis of the acyl chloride. NaHCO₃ is a milder base and can offer better control. |
| Stoichiometry | 1.0 equivalent of 4-aminobenzoic acid, 1.1-1.2 equivalents of chloroacetyl chloride, and ~2 equivalents of base | A slight excess of the acylating agent ensures complete conversion of the starting amine. A sufficient amount of base is needed to neutralize the HCl produced. |
| Addition Rate | Slow, dropwise addition of chloroacetyl chloride | Critical for controlling the exotherm and minimizing local excesses of the acylating agent, which can lead to side reactions and hydrolysis. |
| Stirring | Vigorous stirring | Ensures efficient mixing of the reactants, which is particularly important in heterogeneous or biphasic reaction mixtures. |
Mechanistic Insight
The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.
Caption: A simplified representation of the Schotten-Baumann reaction mechanism.
The reaction is initiated by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the amide product. The hydrochloric acid that is generated is neutralized by the base present in the reaction mixture.
By understanding these fundamental principles and diligently applying the practical advice provided in this guide, you will be well-equipped to successfully synthesize this compound with high yield and purity.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry.
- Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
- Unknown. (n.d.). Recrystallization of Benzoic Acid. Unknown Source.
- Washington State University. (n.d.). Monitoring Reactions by TLC. WSU.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization. FAMU.
- Unknown. (n.d.). Recrystallization 2. Unknown Source.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... ResearchGate.
- PubMed. (n.d.). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. PubMed.
- Unknown. (n.d.). The Recrystallization of Benzoic Acid. Unknown Source.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. J&K Scientific.
- Chemistry Learner. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. Chemistry Learner.
- SPh-Int. (2017). A facile amidation of chloroacetyl chloride using DBU. SPh-Int.
- UNI ScholarWorks. (n.d.). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. UNI ScholarWorks.
- PubChemLite. (n.d.). This compound (C9H8ClNO3). PubChemLite.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
- ResearchGate. (n.d.). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate.
- Semantic Scholar. (2016, December 1). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar.
- Caltech. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Caltech.
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Removing unreacted starting materials from 4-(2-Chloroacetamido)benzoic acid
Welcome to the technical support guide for the purification of 4-(2-chloroacetamido)benzoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended procedures. It is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related compounds.
Core Principles: Understanding the Separation
The successful purification of this compound from its common starting material, 4-aminobenzoic acid, hinges on exploiting the key differences in their chemical properties. The synthesis involves an N-acylation reaction, which fundamentally alters the basicity of the amino group.
The primary starting material, 4-aminobenzoic acid, is amphoteric, meaning it has both an acidic carboxylic group and a basic amino group.[1][2] In contrast, the product, this compound, has a neutral amide group and an acidic carboxylic group. This difference is the cornerstone of an effective acid-base extraction strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude this compound?
The most common impurity is unreacted 4-aminobenzoic acid. Other potential side products include:
-
Hydrolysis Products: Chloroacetyl chloride is highly reactive and can hydrolyze in the presence of water to form chloroacetic acid and HCl.[3][4][5]
-
Diacylated Product: While less common under controlled conditions, it's possible for a second chloroacetyl group to react, though this is sterically and electronically disfavored.
-
Salts: Depending on the workup, you may have inorganic salts present.
Q2: My crude product is a discolored powder. How can I quickly assess its purity before a large-scale workup?
Thin Layer Chromatography (TLC) is an indispensable tool for a rapid purity assessment. It allows you to visualize the starting material and the product, guiding your purification strategy. A well-run TLC can tell you if your reaction went to completion and what major impurities are present.
Given the polar nature of both the starting material and the product, a moderately polar solvent system is required. Systems like ethyl acetate/hexane or dichloromethane/methanol are common starting points for aromatic amines and amides.[6]
See Protocol 1: Rapid Purity Assessment by Thin Layer Chromatography (TLC) for a detailed methodology.
Q3: My TLC analysis confirms a significant amount of unreacted 4-aminobenzoic acid. What is the most efficient removal method?
An acid-base extraction is the most effective method to separate the acidic product from the amphoteric (and in this context, basic) starting material.[7]
The strategy is as follows:
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic solution with an acidic aqueous solution (e.g., dilute HCl). The basic amino group of the unreacted 4-aminobenzoic acid will be protonated, forming a water-soluble ammonium salt which partitions into the aqueous layer.
-
The desired product, this compound, lacks a basic site and will remain in the organic layer.
-
Separating the layers effectively removes the starting material.
This principle is widely used in organic chemistry to separate acidic, basic, and neutral components.[8][9]
See the Purification Workflow Diagram below for a visual guide.
Q4: I performed an acid wash, but my product is still not pure. What should I do next?
If impurities persist after extraction, recrystallization is the next and most powerful purification step.[10][11][12] This technique relies on the difference in solubility of the product and impurities in a chosen solvent at different temperatures.[13] The ideal solvent will dissolve the product well when hot but poorly when cold.
For N-acylated benzoic acids, polar solvents are often effective. One publication notes the recrystallization of this compound derivatives from 75% ethanol, indicating that an ethanol/water mixture is a promising system to investigate.[14]
See Protocol 2: Purification by Recrystallization for a step-by-step guide.
Q5: How do I confirm the final purity of my this compound?
Purity should be confirmed using a combination of methods:
-
Melting Point: A sharp melting point that matches the literature value (approx. 264 °C, with decomposition) is a strong indicator of purity.[15] Impurities typically depress and broaden the melting range.
-
TLC: A single spot on a TLC plate (ideally in multiple solvent systems) suggests high purity.
-
Spectroscopy (NMR/FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and identify any remaining impurities.
Physicochemical Data for Purification Strategy
A successful purification protocol is built on quantitative data. The table below summarizes the key properties of the product and the primary starting material.
| Compound | Structure | Molar Mass ( g/mol ) | Key Functional Groups | pKa Values | Melting Point (°C) |
| 4-Aminobenzoic acid (Starting Material) | 137.14 | Aromatic Amine, Carboxylic Acid | ~2.4 (carboxyl)[1][16][17]~4.9 (amino)[1][16][17] | 187-189 | |
| This compound (Product) | ![]() | 213.62 | Amide, Carboxylic Acid, Alkyl Halide | ~4.3 (carboxyl, estimated from analog)[18] | ~264 (dec.)[15] |
Note: The pKa of the product's carboxylic acid is estimated based on the similar structure of 4-acetamidobenzoic acid.[18]
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the presence of 4-aminobenzoic acid in the crude product.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile Phase: 7:3 mixture of Ethyl Acetate : Hexane (adjust polarity as needed)
-
Visualization: UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare a small, dilute solution of your crude product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Prepare a reference solution of the 4-aminobenzoic acid starting material.
-
Using a capillary spotter, apply a small spot of each solution to the baseline of the TLC plate. It is good practice to also apply a co-spot containing both solutions.
-
Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The product, being an amide, is expected to be less polar and thus have a higher Rf value than the more polar starting material (aromatic amine).
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by removing residual starting materials and other impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a 3:1 ethanol/water solution (75% ethanol).[14]
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise only if necessary to achieve full dissolution.[11][12]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[13]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent (75% ethanol) to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Confirm purity by melting point analysis and TLC.
Visual Workflow and Logic Diagrams
Safety Considerations
-
Chloroacetyl chloride is highly corrosive, a lachrymator (tear-inducing), and reacts violently with water.[3][4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acids and Bases: Handle all acidic and basic solutions with care.
-
Solvents: Organic solvents are flammable. Do not use them near open flames or sources of ignition.
This guide is intended to provide expert-level support for common purification challenges. Always consult your institution's safety protocols and relevant Safety Data Sheets (SDS) before beginning any experimental work.
References
- PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2014). In aminobenzoic acid, do we have three different pKa's?.
- Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate.
- ChemIDplus. (n.d.). p-Aminobenzoic acid. National Library of Medicine.
- PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information.
- Harper College. (2010). Acid/Base Separation of a Mixture. Organic Chemistry Lab Manual.
- Analytical Methods. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry.
- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.
- Solubility of Things. (n.d.). 4-Aminobenzoic acid.
- Frontiers in Public Health. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China.
- Florida A&M University. (2016). Lab Report Recrystallization.
- ResearchGate. (2023). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture.
- Agency for Toxic Substances and Disease Registry. (n.d.). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.
- University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Community College of Baltimore County. (n.d.). Recrystallization of Benzoic Acid.
- Wiley-VCH. (n.d.). Chloroacetic Acids. Ullmann's Encyclopedia of Industrial Chemistry.
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- Community College of Baltimore County. (n.d.). Recrystallization of Benzoic Acid.
- Indian Journal of Chemistry. (2006). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Analytical Methods. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry.
- ResearchGate. (2006). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
- ResearchGate. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- Taylor & Francis Online. (n.d.). 4 aminobenzoic acid – Knowledge and References.
- ResearchGate. (n.d.). 4-AMINOBENZOIC ACID.
- PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. National Center for Biotechnology Information.
- Chemsrc. (n.d.). 4-Acetamidobenzoic acid.
Sources
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- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
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- 6. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Troubleshooting Low Yield in 4-(2-Chloroacetamido)benzoic acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2-chloroacetamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. As a key intermediate in the synthesis of various biologically active molecules, achieving a high yield of this compound is often critical.[1][2] This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues that often lead to low yields. Each question is framed around a common observation in the lab, followed by an expert analysis of the underlying chemistry and actionable solutions.
Q1: My reaction is sluggish or incomplete. TLC analysis consistently shows a significant amount of unreacted 4-aminobenzoic acid, even after extended reaction times. What's going wrong?
A1: This issue typically points to three primary causes: insufficient reactivity of the acylating agent, suboptimal reaction conditions, or poor reagent quality.
-
Causality 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in your solvent. This hydrolysis converts the acylating agent into chloroacetic acid, which is unreactive under these conditions, effectively reducing its stoichiometry and stalling your reaction.
-
Causality 2: Inadequate Temperature Control. The N-acylation of 4-aminobenzoic acid is an exothermic reaction. While some initial energy is needed, allowing the temperature to rise uncontrollably can accelerate side reactions. Conversely, running the reaction too cold (e.g., below 0-5°C) can significantly slow the rate of the desired N-acylation, leading to an incomplete conversion within a practical timeframe.[3][4]
-
Causality 3: Poor Solubility or Inappropriate Solvent. 4-aminobenzoic acid has limited solubility in many non-polar organic solvents. If the starting material is not sufficiently dissolved or suspended, the reaction becomes a heterogeneous mixture, limiting the interaction between reactants and slowing the reaction rate significantly.
Solutions & Optimization:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >100°C) before use and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use Fresh or Purified Chloroacetyl Chloride: Use a freshly opened bottle of chloroacetyl chloride or distill it immediately before use to remove any chloroacetic acid formed from hydrolysis.
-
Optimize Temperature: Begin the addition of chloroacetyl chloride at a low temperature (0-5°C) to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (typically 2-4 hours) to ensure it goes to completion.[5] Monitor progress using Thin Layer Chromatography (TLC).
-
Select an Appropriate Solvent System: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) can be effective.[4][5] Alternatively, a biphasic system using an aqueous base (like sodium bicarbonate or sodium acetate solution) and an organic solvent can be highly efficient. The base neutralizes the HCl byproduct, driving the reaction forward, while the product remains in the organic phase.[6]
Q2: The reaction appears complete by TLC, but my yield is drastically low after precipitation and filtration. Where is my product going?
A2: This common problem is almost always related to the pH of the workup and the solubility of your product. This compound is an amphoteric molecule, meaning its solubility is highly dependent on pH.
-
Causality: Incorrect pH during Precipitation. The molecule has a carboxylic acid group (pKa ~4-5) and a weakly basic amide group.
-
In highly basic solutions (pH > 9): The carboxylic acid is deprotonated to the highly water-soluble carboxylate salt (-COO⁻Na⁺).
-
In strongly acidic solutions (pH < 2): The amide oxygen can be protonated, increasing water solubility.
-
Your product is least soluble at its isoelectric point, which is in the moderately acidic pH range (typically pH 3-4). If you neutralize too much (to pH 7 or higher) or add too much strong acid, a significant portion of your product will remain dissolved in the aqueous phase.
-
Solutions & Optimization:
-
Precise pH Control: After the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., 1-3 M HCl) while monitoring the pH with a pH meter or pH paper.[7] Add the acid dropwise until you reach a pH of approximately 3-4 for maximal precipitation.
-
Cooling and Digestion: Once the target pH is reached, cool the mixture in an ice bath for at least 30-60 minutes. This significantly decreases the product's solubility. Stirring the slurry during this time (a process called digestion) can promote the growth of larger crystals, which are easier to filter.
-
Minimize Wash Volumes: Wash the filtered product cake with a minimal amount of ice-cold water. Using room temperature water or excessive volumes will redissolve a portion of your product.
-
Salting Out: If you suspect significant product loss to the aqueous filtrate, you can try adding a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and potentially causing more of it to precipitate.
Q3: My TLC plate shows multiple spots after the reaction. I see the product spot, but also a very polar spot at the baseline and another spot close to my product.
A3: The presence of multiple spots indicates side reactions are occurring. The identity of these byproducts can be deduced from their polarity and the reaction conditions.
-
Causality 1: Hydrolysis of the Product (Polar Baseline Spot). Under basic conditions, particularly if the reaction mixture is heated or left for too long, the chloroacetamide group on your product can undergo hydrolysis. The chloride is displaced by a hydroxide ion (via an SN2 reaction) to form 4-(2-hydroxyacetamido)benzoic acid.[8][9][10] This byproduct is significantly more polar (due to the new hydroxyl group) and will typically appear at or near the baseline on a silica TLC plate.
-
Causality 2: Diacylation (Less Polar Spot). While less common for aromatic amines under controlled conditions, it is possible for a second chloroacetylation to occur on the amide nitrogen, especially if a strong, non-hindered base is used in excess. This would form a diacylated product, which would likely be less polar than your desired product.
-
Causality 3: Unreacted Chloroacetic Acid (From Hydrolyzed Reagent). As mentioned in Q1, if your chloroacetyl chloride has hydrolyzed, the resulting chloroacetic acid will be present in the final mixture. This will show up as a polar spot on the TLC.
Solutions & Optimization:
-
Control Basicity and Temperature: If using a base, choose a mild, non-nucleophilic base like sodium bicarbonate or a hindered amine base like DBU.[5] Avoid strong bases like NaOH or KOH during the reaction itself, as they aggressively promote hydrolysis.[11] Keep the temperature low to moderate.
-
Purification via Recrystallization: The most effective way to remove these impurities is through recrystallization. A 75% ethanol/water mixture is often reported to be effective for this compound.[3] The desired product should be less soluble in the cold solvent mixture than the impurities, allowing for its isolation in a pure form.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: There is no single "best" solvent, as the choice depends on the specific conditions (e.g., base used, temperature).
-
Tetrahydrofuran (THF): A good general-purpose solvent that provides moderate solubility for the starting materials. It is often used with an organic base like DBU.[5]
-
Aqueous Biphasic System (e.g., Water/Ethyl Acetate): Using a mild inorganic base like NaHCO₃ in water is highly effective. The base stays in the aqueous phase to neutralize the HCl byproduct, while the reactants and product are in the organic phase. This is often called a Schotten-Baumann reaction.
-
Glacial Acetic Acid: Some procedures use acetic acid as a solvent, which can protonate the amine slightly, moderating its reactivity and preventing side reactions.[12]
Q: What is the role of a base in this reaction, and is it always necessary? A: The reaction of 4-aminobenzoic acid with chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). This acid can protonate the amino group of the starting material, forming an unreactive ammonium salt (-NH₃⁺) and stopping the reaction. A base is added to scavenge this HCl, ensuring the starting amine remains nucleophilic. While aniline itself can sometimes be used without a base (requiring two equivalents of the amine), for a substrate like 4-aminobenzoic acid, an external base is highly recommended for good yield.[12] Good choices include sodium bicarbonate, sodium acetate, pyridine, or a hindered organic base like DBU.[5]
Q: Can I use chloroacetic anhydride or chloroacetic acid with a coupling agent instead of chloroacetyl chloride? A: Yes, these reagents can be used but have different considerations.
-
Chloroacetic Anhydride: Less reactive and less moisture-sensitive than the acid chloride. It produces chloroacetic acid as a byproduct, which must still be neutralized.
-
Chloroacetic Acid + Coupling Agent (e.g., DCC, EDC): This is a viable but more expensive and complex route. It avoids generating HCl but requires an additional reagent and a different reaction setup. This is typically reserved for more sensitive substrates.
Data Presentation & Visualization
Table 1: Influence of Key Reaction Parameters on Yield & Purity
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Base | None or excess NaOH | 1.1 eq. NaHCO₃ or DBU | Prevents protonation of starting amine without causing product hydrolysis.[5][11] |
| Solvent | Dichloromethane (low solubility) | THF or Ethyl Acetate/Water | Ensures reactants are in the same phase, increasing reaction rate. |
| Temperature | Added at RT (runaway) | 0-5°C addition, then warm to RT | Controls initial exotherm, preventing side reactions. |
| Workup pH | Neutralized to pH 7-8 | Acidified to pH 3-4 | Maximizes precipitation at the isoelectric point, minimizing loss to filtrate. |
| Reagent Quality | Old bottle of Chloroacetyl Chloride | Freshly opened or distilled | Ensures correct stoichiometry by avoiding hydrolyzed, unreactive reagent. |
Diagrams: Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Synthesis of this compound.
Key Side Reaction: Hydrolysis
Caption: Common hydrolysis side reactions causing low yield.
Troubleshooting Workflow
Sources
- 1. 4-(2-氯酰氨)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 4596-39-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Dimerization of 4-(2-Chloroacetamido)benzoic acid
Welcome to the technical support center for 4-(2-Chloroacetamido)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you mitigate the common challenge of dimerization, ensuring the success and reproducibility of your experiments.
I. Troubleshooting Guide: Unwanted Dimerization
One of the most common issues encountered when working with this compound is its propensity to undergo self-reaction, or dimerization, leading to reduced yields of the desired product and complications in purification. This guide will help you identify the root causes and implement effective solutions.
Problem 1: Low Yield of Target Product with an Unidentified, Higher Molecular Weight Impurity
Symptoms:
-
LC-MS or HPLC analysis shows a significant peak with a mass corresponding to approximately double the mass of the starting material minus two HCl molecules.
-
Poor conversion of the starting material, even with an excess of the reaction partner.
-
The reaction mixture appears cloudy or a precipitate forms unexpectedly.
Root Cause Analysis:
This is a classic sign of dimerization. This compound possesses both a nucleophilic carboxylic acid (or its conjugate base, carboxylate) and an electrophilic chloroacetamide group. Under certain conditions, one molecule can react with another. The carboxylate of one molecule can act as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group on a second molecule, displacing the chloride ion. This process can lead to the formation of an ester-linked dimer.
Solutions:
-
pH Control is Critical: The nucleophilicity of the carboxylic acid is highly pH-dependent. At higher pH values, the carboxylic acid is deprotonated to the more nucleophilic carboxylate, which significantly accelerates the rate of dimerization.
-
Recommendation: Maintain a slightly acidic to neutral pH (pH 5.0-7.0) during the reaction if your intended reaction partner (e.g., an amine or thiol) is sufficiently reactive in this range. For reactions requiring basic conditions, such as alkylating a cysteine thiol, it's a trade-off. A pH of 7.5-8.5 is often optimal for cysteine alkylation, but be aware that dimerization will be more pronounced.[1] In such cases, minimizing reaction time and temperature becomes even more critical.[2]
-
-
Temperature Management: Higher temperatures increase the rate of all reactions, including the undesirable dimerization.
-
Order of Reagent Addition and Stoichiometry: Pre-activating the carboxylic acid group before introducing a nucleophilic reaction partner can prevent the free carboxylate from participating in dimerization.
-
Recommendation: If you are performing an amide coupling reaction, activate the carboxylic acid of this compound in situ with a coupling agent (e.g., EDC/NHS, HBTU) immediately before adding your amine-containing substrate. This converts the carboxylic acid into a less nucleophilic activated ester, which is more likely to react with your target amine than another molecule of this compound.
-
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and the rate of side reactions.
-
Recommendation: Use aprotic polar solvents like DMF or DMSO to ensure all reactants remain in solution. In some cases, using a solvent in which the dimer is less soluble can cause it to precipitate out, driving the equilibrium away from the desired product. However, this is generally not a desirable control method. The formation of hydrogen-bonded dimers is more prevalent in apolar solvents.[4]
-
Problem 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Significant batch-to-batch variation in the yield of the desired product.
-
The amount of dimer formation is unpredictable.
Root Cause Analysis:
Inconsistent results often stem from the degradation of the this compound stock solution or improper storage of the solid material. The chloroacetyl group is susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.[3][5]
Solutions:
-
Proper Storage:
-
Solid Form: Store this compound in a tightly sealed container in a cool, dry, and dark place.[3][6] Bringing the container to room temperature before opening is crucial to prevent moisture condensation, which can lead to hydrolysis of the reactive chloroacetyl group.[2]
-
Solutions: It is highly recommended to prepare solutions fresh before each use.[3] If short-term storage is unavoidable, store the solution at 2-8°C for no more than 24 hours.[3] Long-term storage of solutions is not recommended due to degradation.[3]
-
-
Use of Freshly Prepared Solutions: As a reactive intermediate, its stability in solution is limited.[5]
-
Recommendation: Always prepare the required amount of this compound solution immediately before initiating your experiment. This minimizes the opportunity for both hydrolysis and dimerization before the intended reaction begins.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimerization for this compound?
A1: The most likely mechanism is a nucleophilic substitution reaction where the carboxylate anion of one molecule attacks the carbon atom of the chloroacetyl group of another molecule, displacing the chloride ion to form an ester linkage. This is favored under neutral to basic conditions where a significant portion of the carboxylic acid is deprotonated.
Q2: At what pH is this compound most stable in aqueous solution?
A2: Generally, N-chloroacetyl compounds are most stable at a neutral to slightly acidic pH.[3] Both strongly acidic and, particularly, alkaline conditions can catalyze hydrolysis of the chloroacetyl group or the amide bond.[3][5][7]
Q3: Can I use buffers containing primary or secondary amines, or thiols?
A3: It is strongly advised to avoid buffers containing nucleophilic groups such as primary/secondary amines (e.g., Tris) or thiols (e.g., DTT). These components can react directly with the chloroacetyl group of your reagent, leading to its consumption and the formation of unwanted adducts.[3] Phosphate or acetate buffers are generally suitable choices.[5]
Q4: How can I detect and quantify the dimer?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method.[5][8]
-
HPLC: A reverse-phase C18 column can be used to separate the monomer, dimer, and other reaction components.[5]
-
MS: The mass spectrometer will allow you to identify the peaks based on their mass-to-charge ratio. The dimer will have a molecular weight corresponding to two monomer units minus the elements of HCl. The molecular weight of this compound is 213.62 g/mol .[9]
Q5: What are the recommended storage conditions for solid this compound?
A5: Store the solid compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and oxidizing agents.[6][10]
III. Experimental Protocols & Data
Protocol: Minimizing Dimerization in a Typical Bioconjugation Reaction
This protocol describes the alkylation of a cysteine residue in a peptide, a common application for this compound, with steps designed to minimize dimerization.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) for quenching and HPLC analysis
-
HPLC system with a C18 column and MS detector
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the sodium phosphate buffer to a final concentration of 1 mM. If the peptide has disulfide bonds, ensure they are fully reduced and the reducing agent is removed prior to this step.
-
Reagent Preparation (Prepare Fresh): Immediately before use, dissolve this compound in a minimal amount of DMSO to create a 100 mM stock solution.
-
Reaction Initiation: Add a 5-fold molar excess of the this compound stock solution to the peptide solution. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid denaturing the peptide.
-
Reaction Conditions: Gently mix the reaction at room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30, 60, 120 minutes).
-
Reaction Monitoring: Quench the aliquots by adding an equal volume of 1% TFA. Analyze by LC-MS to monitor the formation of the desired product and the potential dimer of the reagent.
-
Quenching and Purification: Once the reaction has reached the desired level of completion (or if dimer formation becomes significant), quench the entire reaction by adding a nucleophilic scavenger like N-acetylcysteine or by acidifying with TFA. Proceed immediately with purification, typically by reverse-phase HPLC.
Data Summary: Factors Influencing Dimerization
| Parameter | Condition to Minimize Dimerization | Rationale |
| pH | Slightly acidic to neutral (pH 5.0-7.0) | Reduces the concentration of the highly nucleophilic carboxylate anion.[3][11] |
| Temperature | Room temperature or below (e.g., 4°C) | Slows the rate of the dimerization side reaction.[2][3] |
| Reagent Solution | Prepare fresh immediately before use | Minimizes hydrolysis and pre-reaction dimerization of the reagent.[3] |
| Buffer Choice | Non-nucleophilic buffers (e.g., Phosphate, Acetate) | Prevents reaction of the buffer with the chloroacetyl group.[3][5] |
IV. Visualizing the Dimerization Pathway
The following diagram illustrates the proposed dimerization mechanism of this compound.
Caption: Proposed dimerization of this compound via nucleophilic attack.
The workflow below outlines the key decision points for minimizing dimerization during an experiment.
Caption: Experimental workflow to minimize dimerization of this compound.
V. References
-
AK Scientific, Inc. 3-Chloro-4-(2-chloroacetamido)benzoic acid Safety Data Sheet.
-
BenchChem. Stability issues of N-Chloroacetylglycine in solution.
-
BenchChem. N-Chloroacetylglycine: An In-depth Technical Guide to Stability and Degradation.
-
New World Encyclopedia. Benzoic Acid Safety Data Sheet.
-
Fisher Scientific. 4-(Chloromethyl)benzoic acid Safety Data Sheet.
-
ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...
-
ResearchGate. (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
-
Royal Society of Chemistry. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins.
-
ChemicalBook. This compound | 4596-39-8.
-
BenchChem. Technical Support Center: Overcoming Poor Reactivity of N-Chloroacetylglycine in Bioconjugation.
-
Frontiers. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells.
-
Semantic Scholar. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
-
Medline. SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
-
Wiley-VCH. Chloroacetic Acids.
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
-
Benzoic Acid Standard. Safety Data Sheet.
-
Royal Society of Chemistry. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels.
-
Synblock. CAS 4596-39-8 | this compound.
-
BenchChem. side reactions of bromoacetamide group in bioconjugation.
-
PubChem. Chloroacetyl chloride.
-
BenchChem. Analytical methods to distinguish between fluorinated benzoic acid isomers.
-
Santa Cruz Biotechnology. This compound.
-
1stsci.com. This compound.
-
ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF.
-
National Library of Medicine. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli.
-
Scribd. Influence of PH On The Stability of Pharmaceutical.
-
MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues.
-
MSU Extension. Effect of water pH on the stability of pesticides.
-
ResearchGate. Dimer Effect of Benzoic Acid in Liquids.
-
National Library of Medicine. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
-
ResearchGate. Dimerised form of isotopically neat benzoic acid.
-
National Library of Medicine. Fast Cysteine Bioconjugation Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 4596-39-8 | this compound - Synblock [synblock.com]
- 10. chemicalds.com [chemicalds.com]
- 11. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2-Chloroacetamido)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-chloroacetamido)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. The chloroacetylation of 4-aminobenzoic acid is a foundational step in the synthesis of various biologically active molecules, and understanding the critical role of the reaction solvent is paramount to achieving high yield and purity.
This document moves beyond simple protocols to provide in-depth, field-proven insights into solvent effects, helping you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, with a focus on solvent-related causes and solutions.
Problem: Low or No Yield of this compound
Potential Cause 1: Poor Solubility of Starting Material
4-aminobenzoic acid (PABA) is a crystalline solid with limited solubility in many nonpolar organic solvents.[1] If the starting material does not adequately dissolve, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate and leading to incomplete conversion.
-
Solution:
-
Select an Appropriate Polar Solvent: Utilize a solvent capable of dissolving PABA. Polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents such as glacial acetic acid are effective choices.[2][3] Glacial acetic acid serves the dual purpose of a solvent and a catalyst.
-
Gentle Warming: In some cases, gentle warming can aid dissolution, but this must be done with caution before the addition of the highly reactive chloroacetyl chloride.
-
Potential Cause 2: Deactivation of the Nucleophile (4-Aminobenzoic Acid)
The reaction of chloroacetyl chloride with the amino group of PABA generates one equivalent of hydrochloric acid (HCl).[4] This HCl will protonate the amino group of unreacted PABA, forming the ammonium salt. This salt is no longer nucleophilic and will not react with chloroacetyl chloride, effectively halting the reaction.
-
Solution:
-
Use a Stoichiometric Base: In aprotic solvents like DMF or acetonitrile, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl as it is formed.[3]
-
Utilize a Buffered Solvent System: When using glacial acetic acid as a solvent, the addition of sodium acetate is a common and effective strategy. The acetate acts as a base to neutralize the generated HCl, preventing the deactivation of the starting amine.[2]
-
Potential Cause 3: Competitive Reaction with Protic Solvents
If using protic solvents other than glacial acetic acid, such as ethanol or water, the solvent itself can act as a nucleophile and react with the highly electrophilic chloroacetyl chloride. This consumes the reagent and leads to the formation of ethyl chloroacetate or chloroacetic acid, respectively, thereby reducing the yield of the desired amide product.
-
Solution:
-
Employ Aprotic or Carboxylic Acid Solvents: Stick to recommended solvents like DMF, acetonitrile, or glacial acetic acid that do not have highly nucleophilic hydroxyl groups.[2][3]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of chloroacetyl chloride, which not only consumes the reagent but also introduces chloroacetic acid as an impurity.
-
Problem: Product is Impure, Oily, or Discolored
Potential Cause 1: Formation of a Diacylated Byproduct
If the reaction conditions are not carefully controlled, the initially formed product, this compound, can be acylated a second time on the amide nitrogen. This is more likely to occur if a large excess of chloroacetyl chloride is used or if the reaction temperature is too high.
-
Solution:
-
Control Stoichiometry: Use a slight excess (approx. 1.1 equivalents) of chloroacetyl chloride, but avoid large excesses.
-
Maintain Low Temperature: The reaction is exothermic. It is crucial to add the chloroacetyl chloride dropwise to the solution of PABA while maintaining a low temperature (typically 0-10°C) with an ice bath.[1] This minimizes the rate of potential side reactions.
-
Potential Cause 2: Presence of Unreacted 4-Aminobenzoic Acid
Incomplete reaction is a common source of impurity. This is often confirmed by TLC or LC-MS analysis of the crude product.
-
Solution:
-
Address Root Cause of Low Yield: Review the solutions for "Low or No Yield." The most common culprits are poor solubility or HCl-mediated deactivation of the starting material.
-
Optimize Reaction Time: Allow the reaction to stir for a sufficient period (e.g., 1-2 hours) at room temperature after the addition of chloroacetyl chloride is complete to ensure full conversion.[2]
-
Potential Cause 3: Oxidation of the Aniline Moiety
Aniline and its derivatives can be susceptible to oxidation, leading to colored impurities, especially if the reaction is heated for prolonged periods without an inert atmosphere.[5]
-
Solution:
-
Avoid Excessive Heat: Maintain the recommended low-temperature conditions.
-
Consider an Inert Atmosphere: For very high purity requirements, running the reaction under a nitrogen or argon atmosphere can prevent oxidation.
-
Purification by Recrystallization: Most colored impurities can be effectively removed during the final recrystallization step. The use of activated charcoal during recrystallization can also be beneficial.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for the synthesis of this compound?
A1: The choice of solvent is a critical parameter. Generally, polar solvents are required to dissolve the starting material, 4-aminobenzoic acid. The best choice depends on the specific experimental design, but a comparison can be made:
| Solvent Class | Example(s) | Advantages | Disadvantages & Troubleshooting |
| Polar Protic | Glacial Acetic Acid | - Excellent solubility for PABA.- Acts as a mild acid catalyst.- Reaction workup is straightforward (precipitation in water).[2] | - Can be difficult to remove completely.- Crucial: Requires a base like sodium acetate to neutralize HCl byproduct and prevent starting material deactivation.[2] |
| Polar Aprotic | DMF, Acetonitrile | - Excellent solubility for PABA.- Generally leads to faster reaction rates as nucleophiles are less solvated.[7]- Can be used at low temperatures. | - Requires the addition of a stoichiometric base (e.g., triethylamine) to scavenge HCl.[3]- DMF can be difficult to remove under vacuum and may decompose at high temperatures. |
| Nonpolar | Toluene, Hexane | - Easy to remove post-reaction. | - Not Recommended: Extremely poor solubility of 4-aminobenzoic acid will lead to a heterogeneous reaction and very low conversion. |
Recommendation: For a robust and reproducible laboratory-scale synthesis, glacial acetic acid with sodium acetate is an excellent and well-documented choice due to its simplicity and effective handling of the HCl byproduct.[2]
Q2: How does the solvent influence the reaction mechanism?
A2: The reaction proceeds via a nucleophilic acyl substitution. The solvent's role is multifaceted:
-
Solubilization: It must bring the reactants into the same phase to allow them to interact.
-
Stabilization of Intermediates: Polar solvents can stabilize the charged tetrahedral intermediate formed during the reaction, lowering the activation energy and increasing the reaction rate.
-
Reactivity of the Nucleophile: Polar aprotic solvents (like DMF) are particularly effective because they solvate the cation but leave the amine nucleophile relatively "free" and more reactive. Polar protic solvents (like alcohols or water) can form hydrogen bonds with the amine, creating a solvent cage that can slightly decrease its nucleophilicity.[7]
Q3: What is the best way to purify the final product?
A3: Recrystallization is the most effective method for purifying this compound. The choice of recrystallization solvent is as important as the reaction solvent.
-
Recommended Solvent System: An ethanol/water mixture is highly effective. The crude product is typically dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid (cloudy). Upon slow cooling, pure crystals of the product will form, leaving more soluble impurities in the mother liquor.[6][8]
-
Alternative: Recrystallization from aqueous acetic acid is also a viable option.[8]
Visualizations & Protocols
General Experimental Workflow
The following diagram illustrates the critical stages of the synthesis, highlighting where solvent selection is a key decision point.
Caption: Key decision points in the synthesis workflow.
Reaction Mechanism and Key Solvent Effects
This diagram illustrates the nucleophilic attack and the critical role of a base in preventing reactant deactivation.
Caption: Mechanism showing desired reaction and HCl-mediated deactivation.
Experimental Protocol: Synthesis in Glacial Acetic Acid
This protocol is adapted from established methodologies for the acylation of aromatic amines.[2]
Materials:
-
4-Aminobenzoic acid (PABA)
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Chloroacetyl chloride
-
Ethanol (95% or absolute)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution of Starting Material: In a 250 mL flask equipped with a magnetic stirrer, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and anhydrous sodium acetate (8.2 g, 0.1 mol). Add 100 mL of glacial acetic acid. Stir the mixture until most of the solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to below 10°C with continuous stirring.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (8.7 mL, 0.11 mol) dropwise to the cold reaction mixture over 15-20 minutes. Use a dropping funnel for better control. Caution: The reaction is exothermic; maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC if desired (Eluent: Ethyl Acetate/Hexane 1:1 with a drop of acetic acid).
-
Precipitation: Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. A white or off-white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove residual acetic acid and sodium salts.
-
Drying: Allow the product to air-dry on the filter for a period, then transfer it to a watch glass or drying dish to dry to a constant weight. A vacuum oven at low heat (50-60°C) can be used to expedite this process.
Protocol: Purification by Recrystallization
This procedure will yield high-purity crystalline this compound.[6][8]
-
Dissolution: Place the crude, dry product in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil on a hot plate to dissolve the solid completely.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to clarify it.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water (approx. 50:50) solution.
-
Drying: Dry the purified crystals to a constant weight. The expected melting point of the pure product is approximately 264°C (with decomposition).
References
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Recrystallization 2. Unknown.
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate.
- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate.
- Optimization of catalyst, solvent, and temperature for the synthesis of 5a a. ResearchGate.
- 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar.
- The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate.
- DFT results of this compound derivatives. ResearchGate.
- Recrystallization of Benzoic Acid. Unknown.
- Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. ACS Publications.
- Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering.
- 4 aminobenzoic acid – Knowledge and References. Taylor & Francis.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
- question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Managing temperature control in 4-(2-Chloroacetamido)benzoic acid synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-(2-Chloroacetamido)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic procedure. My goal as your application scientist is not merely to provide a protocol but to empower you with the underlying chemical principles that govern this reaction. Precise temperature control is paramount for achieving high yield and purity. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems. The questions are designed to reflect real-world laboratory challenges, with answers that focus on root cause analysis and corrective actions, particularly concerning thermal management.
Question 1: My reaction mixture rapidly turned dark brown/black upon adding chloroacetyl chloride, and my final yield was extremely low. What went wrong?
Answer: This is a classic sign of a runaway exothermic reaction. The acylation of 4-aminobenzoic acid with chloroacetyl chloride is highly exothermic. If the heat generated is not efficiently dissipated, the localized temperature rapidly increases.
-
Causality: High temperatures can lead to the decomposition of the starting materials and the product, resulting in polymerization and the formation of tar-like byproducts. Chloroacetyl chloride itself can decompose under excessive heat, releasing toxic vapors such as hydrogen chloride and phosgene.[1]
-
Corrective Action:
-
Pre-Cooling is Non-Negotiable: Ensure your reaction flask containing 4-aminobenzoic acid, a base (like triethylamine or pyridine), and the solvent is thoroughly cooled in an ice-water bath to 0-5°C before starting the addition of chloroacetyl chloride.[2]
-
Slow, Controlled Addition: Add the chloroacetyl chloride dropwise using an addition funnel. A rapid, single-portion addition will overwhelm the cooling capacity of the system.
-
Vigilant Monitoring: Place a thermometer directly in the reaction mixture (not just in the ice bath) to monitor the internal temperature. The internal temperature should not be allowed to rise above 10°C during the addition.[3][4]
-
Question 2: My final product is contaminated with a significant amount of an insoluble white solid, which I suspect is unreacted 4-aminobenzoic acid. My temperature control was good. What else could be the issue?
Answer: While temperature is the most common culprit, this issue points towards a problem with your acylating agent. Chloroacetyl chloride is extremely sensitive to moisture.[5][6]
-
Causality: Any trace amounts of water in your solvent, on your glassware, or in the starting 4-aminobenzoic acid will rapidly hydrolyze chloroacetyl chloride into chloroacetic acid and HCl.[5][7] This consumes your reagent, leaving the 4-aminobenzoic acid unreacted. While this is primarily a moisture issue, higher temperatures can accelerate the rate of this unwanted hydrolysis.
-
Corrective Action:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is oven-dried or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Reagent Quality: Use a fresh bottle of chloroacetyl chloride or one that has been properly stored to prevent degradation from moisture ingress over time.
-
Question 3: The reaction seems to have stalled; TLC analysis shows a large amount of starting material even after several hours. Should I increase the temperature to push it to completion?
Answer: No, increasing the temperature is strongly discouraged and will likely lead to the issues described in Question 1. Stalling at low temperatures is rarely due to a lack of thermal energy for this specific reaction.
-
Causality: This reaction is rapid at low temperatures if all components are active. A stalled reaction typically indicates one of the following:
-
Inactive Reagent: As discussed in Question 2, your chloroacetyl chloride may have been hydrolyzed.
-
Insufficient Base: The reaction produces one equivalent of hydrochloric acid (HCl). This HCl will protonate the amino group of the unreacted 4-aminobenzoic acid, rendering it inactive as a nucleophile. An insufficient amount of base (like triethylamine) to scavenge this HCl will effectively halt the reaction.
-
-
Troubleshooting Workflow:
-
Confirm that you have added at least one full equivalent of the base.
-
If the base is sufficient, the most probable cause is inactive chloroacetyl chloride. The best course of action is to restart the experiment with fresh, confirmed anhydrous reagents.
-
Logical Troubleshooting Workflow
The following diagram provides a decision tree to help diagnose issues during the synthesis, with a focus on temperature-related problems.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the synthesis of this compound?
A: The optimal temperature range for the addition of chloroacetyl chloride is 0°C to 10°C .[3][4] Maintaining the temperature, particularly below 5°C during the addition phase, is critical for minimizing side reactions and ensuring the safety of the procedure.
Q: Why is low temperature so critical for this specific N-acylation reaction?
A: There are three primary reasons:
-
Controlling Exothermicity: As previously mentioned, the reaction releases a significant amount of heat. Low temperatures prevent the reaction rate from accelerating uncontrollably, which would lead to product decomposition and reduced yield.[8]
-
Minimizing Side Reactions: At higher temperatures, the electrophilicity of chloroacetyl chloride can lead to unwanted side reactions. A key potential side reaction is the di-acylation of the amine, though this is less common if stoichiometry is controlled.[9] More importantly, elevated temperatures can promote decomposition pathways of the highly reactive reagent.
-
Reagent Stability: Chloroacetyl chloride is a volatile and thermally sensitive compound.[10] Keeping it cool minimizes its evaporation and potential decomposition, especially in the presence of other reagents.
Q: What are the best practices for monitoring and controlling the temperature during a lab-scale synthesis?
A:
-
Use an Ice-Water Bath: A simple ice bath is often insufficient. An ice-water slurry provides better surface contact and more efficient heat transfer.
-
Internal Thermometer: Always measure the temperature of the reaction mixture itself, not the cooling bath.
-
Slow Reagent Addition: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of chloroacetyl chloride. This allows the heat to dissipate as it is generated.
-
Efficient Stirring: Ensure vigorous and constant stirring to prevent the formation of localized "hot spots" where the reagent is added.
Key Temperature Parameters Summary
| Reaction Stage | Parameter | Recommended Value | Rationale & Consequences of Deviation |
| Setup | Pre-cooling of amine solution | 0°C to 5°C | Ensures the system is ready to absorb the initial heat of reaction. |
| Addition | Internal reaction temperature | Maintain < 10°C | Critical. Deviation above this range leads to side reactions, product decomposition, and potential runaway conditions.[3] |
| Reaction | Post-addition stirring | 0°C to Room Temperature | After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion. |
Detailed Experimental Protocol
This protocol is designed to maximize yield and purity by emphasizing strict temperature control.
Materials:
-
4-Aminobenzoic acid
-
Chloroacetyl chloride[10]
-
Triethylamine (or Pyridine)
-
Anhydrous Ethanol (or other suitable anhydrous solvent)[2]
-
Deionized Water
-
75% Ethanol for recrystallization[4]
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 4-aminobenzoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature stabilizes at 0-5°C.
-
Reagent Addition: Add chloroacetyl chloride (1.05 equivalents) to the dropping funnel. Add it dropwise to the cooled, stirred solution over 30-45 minutes. Crucially, monitor the internal temperature throughout the addition, ensuring it does not exceed 10°C.
-
Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for another hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature while stirring for an additional 2-3 hours.
-
Precipitation: Pour the reaction mixture slowly into a beaker of cold deionized water with stirring. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold water to remove any salts.
-
Purification: Recrystallize the crude product from 75% ethanol to yield pure this compound. Dry the final product under vacuum.
Reaction Workflow Diagram
Caption: The synthesis workflow for this compound.
References
- ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...
- ResearchGate. (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- National Institutes of Health. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.
- National Institutes of Health. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem.
- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Chemcasts. chloroacetyl chloride Properties vs Temperature.
- NIST. Acetyl chloride, chloro-.
- International Journal of Progressive Research in Science and Engineering. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid.
- Semantic Scholar. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- Yufeng. Problem using Chloroacetyl Chloride.
- Sciencemadness.org. Problem using Chloroacetyl Chloride.
- Wikimedia Commons. File:Synthesis 4-Chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid.svg.
- Google Patents. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
- ResearchGate. Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives.
- Google Patents. US3804821A - Method for the direct acylation of aminobenzoic acids.
- National Institutes of Health. 4-Chloro-2-(2-chloroacetamido)benzoic acid | C9H7Cl2NO3 | CID 2363688 - PubChem.
- ResearchGate. Why do tertiary amines react with chlorinated hydrocarbons to have different products at different temperatures?
- National Institutes of Health. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637.
- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
- ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF.
- Wikipedia. Protecting group.
- MDPI. Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate.
- National Institutes of Health. Exposure to melamine and its derivatives and aromatic amines among pregnant women in the United States: The ECHO Program.
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lobachemie.com [lobachemie.com]
- 7. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 8. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrolysis of the chloroacetyl group in 4-(2-Chloroacetamido)benzoic acid
Welcome to the technical support center for the hydrolysis of 4-(2-chloroacetamido)benzoic acid. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities. Our focus is on providing not just methods, but the underlying scientific principles to empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the chloroacetyl group on 4-aminobenzoic acid?
The chloroacetyl group is primarily used as a protecting group for the amine functionality.[1] Amine groups are nucleophilic and can participate in unwanted side reactions during subsequent synthetic steps.[2][3] By converting the amine to a stable chloroacetamide, its reactivity is masked, allowing for selective modifications elsewhere in the molecule. The chloroacetyl group can then be removed in a later step, a process called deprotection, to restore the free amine.[1]
Q2: What are the primary methods for hydrolyzing the chloroacetyl amide bond?
Amide bonds are notably stable, requiring more forceful conditions for cleavage compared to esters or acid chlorides.[4][5] The two most common methods for hydrolyzing the amide in this compound are:
-
Acid-Catalyzed Hydrolysis: This typically involves heating the compound in the presence of a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Base-Catalyzed (Saponification) Hydrolysis: This method involves heating the compound with a strong aqueous base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]
The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule and the desired final product form (e.g., the free amine or its salt).
Q3: How does the mechanism of acid- vs. base-catalyzed hydrolysis differ?
Understanding the mechanism is key to troubleshooting your reaction.
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the amide's carbonyl oxygen. This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[5][7] Following a series of proton transfers, the nitrogen is converted into a good leaving group (as a protonated amine), which is then eliminated. The final deprotonation of the carbonyl yields the carboxylic acid and the ammonium salt of the amine, rendering the reaction effectively irreversible.[5][7]
-
Base-Catalyzed Mechanism: This pathway involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the amide carbonyl carbon.[4][6] This process is inherently more difficult than acid-catalyzed hydrolysis because the resulting amide anion (⁻NHR) is a very poor leaving group.[4][6] The reaction is typically driven to completion by using high temperatures and an excess of base, which ensures the final, irreversible deprotonation of the carboxylic acid product to form a carboxylate salt.[6]
Q4: Can the chlorine atom on the acetyl group interfere with the reaction?
Yes, the chlorine atom introduces a potential competing reaction pathway, especially under basic conditions. The carbon atom to which the chlorine is attached is electrophilic and can undergo a bimolecular nucleophilic substitution (SN2) reaction with hydroxide ions.[8] This can lead to the formation of 4-(2-hydroxyacetamido)benzoic acid as a significant byproduct instead of the desired 4-aminobenzoic acid.[8] Under acidic conditions, this side reaction is less common.
Troubleshooting Guide
This section addresses common problems encountered during the hydrolysis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the spot/peak of your reaction mixture to a standard of the starting material.[9] | Amide hydrolysis is slow.[4][5] Increase the reaction time or temperature. For acid hydrolysis, consider refluxing for 4-8 hours. For base hydrolysis, similar heating under reflux is necessary. |
| Incorrect Reagent Concentration | Verify the concentration of your acid or base solution. Old solutions may have degraded or absorbed atmospheric CO₂ (for bases). | Use freshly prepared solutions of strong acids (e.g., 3-6 M HCl) or bases (e.g., 2-4 M NaOH). |
| Poor Solubility of Starting Material | Observe the reaction mixture. Is the starting material fully dissolved at the reaction temperature? | Add a co-solvent like ethanol or 1,4-dioxane to improve solubility.[10] Be mindful that this can alter reaction kinetics. |
| Decomposition of Product | Analyze the crude product by NMR or LC-MS to identify potential degradation products. 4-Aminobenzoic acid can be sensitive to harsh conditions. | If decomposition is suspected, attempt the hydrolysis under milder conditions (lower temperature for a longer duration). |
Issue 2: Formation of a Major, Unidentified Side Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| SN2 Reaction on Chloro Group (Base-Catalyzed) | Use LC-MS to analyze the side product. Look for a mass corresponding to 4-(2-hydroxyacetamido)benzoic acid (M+H⁺ = 196.06 g/mol ). | This is a common issue with chloroacetamides under basic conditions.[8] Switch to an acid-catalyzed hydrolysis protocol, which does not favor this SN2 pathway. |
| Incomplete Hydrolysis | The "side product" may simply be unreacted starting material. Check its TLC Rf value or HPLC retention time against the starting material. | See "Insufficient Reaction Time/Temperature" under Issue 1. |
| Ring Reactions/Polymerization | The aromatic ring has both an activating (-NHCOR) and a deactivating (-COOH) group. Under very harsh acidic conditions, side reactions like sulfonation (if H₂SO₄ is used) could occur. | Use HCl instead of H₂SO₄. Avoid unnecessarily high temperatures or prolonged reaction times. Use analytical techniques (NMR) to characterize the byproduct structure. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product Remains in Solution | 4-Aminobenzoic acid is an amino acid and exists as a zwitterion at its isoelectric point (pI). Its solubility is highly pH-dependent. | Carefully adjust the pH of the aqueous solution to the isoelectric point of 4-aminobenzoic acid (~pH 3.5-4.5) to induce precipitation. Cool the mixture on ice to maximize recovery. |
| Product is Contaminated with Salts | Wash the filtered product with copious amounts of cold deionized water to remove inorganic salts (e.g., NaCl from neutralization). | |
| Product is an Emulsion or Oil | This can happen if the pH is not optimal or if organic solvents are still present. | Ensure all organic co-solvents are removed under reduced pressure before pH adjustment. If an emulsion forms, allow it to stand or try gentle centrifugation. |
| Co-precipitation of Byproducts | Analyze the purity of the precipitated solid by TLC or HPLC. | If the product is impure, recrystallization is necessary. A common solvent system for 4-aminobenzoic acid is hot water or an ethanol/water mixture.[9] |
Visualized Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the step-by-step chemical transformations during hydrolysis.
Caption: Acid-Catalyzed Hydrolysis of this compound.
Caption: Base-Catalyzed Hydrolysis of this compound.
Troubleshooting Logic
Use this decision tree to systematically diagnose experimental issues.
Caption: Decision tree for troubleshooting hydrolysis experiments.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle strong acids and bases inside a certified chemical fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is generally preferred to avoid SN2 side reactions.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add 6 M aqueous hydrochloric acid (HCl) to the flask (approx. 10 mL per gram of starting material).
-
Rationale: A strong acid is required to protonate the amide carbonyl, activating it for nucleophilic attack by water.[5] Reflux is necessary to provide the activation energy needed to cleave the stable amide bond.
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically ~100-110 °C) using a heating mantle.
-
Stir vigorously for 4-8 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 7:3 Ethyl Acetate:Hexanes mobile phase, where the product, 4-aminobenzoic acid, will have a much lower Rf value than the starting material).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Cool the flask further in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 3.5-4.5. Check the pH using pH paper or a calibrated pH meter.
-
Rationale: 4-Aminobenzoic acid is least soluble at its isoelectric point, causing it to precipitate out of the solution.
-
A white or off-white solid should precipitate. Continue cooling in the ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any residual salts.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
If the product's purity is insufficient (as determined by melting point, NMR, or HPLC), recrystallize from hot water.[9]
-
Protocol 2: Base-Catalyzed Hydrolysis
Use this protocol with caution due to the potential for the SN2 side reaction.
-
Reaction Setup:
-
To a round-bottom flask with a stir bar and reflux condenser, add this compound (1.0 eq).
-
Add 4 M aqueous sodium hydroxide (NaOH) (approx. 10 mL per gram of starting material).
-
Rationale: A high concentration of a strong base is needed to facilitate the nucleophilic attack on the relatively unreactive amide carbonyl.[6]
-
-
Reaction Execution:
-
Heat the mixture to reflux (~100-110 °C) with vigorous stirring for 4-8 hours.
-
Monitor the reaction by TLC. Note that under basic conditions, both the starting material and product will be deprotonated (carboxylate form), affecting their Rf values. It's often necessary to take a small aliquot, acidify it, and then spot it on the TLC plate.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring to acidify the mixture to a pH of ~3.5-4.5.
-
Rationale: The product initially exists as the highly soluble disodium salt (sodium 4-aminobenzoate). Acidification first protonates the amine and then the carboxylate, leading to the precipitation of the neutral zwitterionic form at the isoelectric point.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid via vacuum filtration.
-
Wash the solid thoroughly with cold deionized water.
-
Dry the product under vacuum.
-
Assess purity. Be particularly vigilant for the presence of 4-(2-hydroxyacetamido)benzoic acid. If significant contamination is present, purification by recrystallization may be difficult, and chromatographic methods may be required.
-
References
- Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF). PubMed.
- How can I remove a trichloroacetyl protecting group
- 21.7 Chemistry of Amides. OpenStax.
- 4-Aminobenzoic acid synthesis. ChemicalBook.
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives....
- mechanism of amide hydrolysis. YouTube.
- Ch20 : Amide hydrolysis. University of Calgary.
- Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.
- Amide Hydrolysis: Acid and Base-C
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Protecting group. Wikipedia.
- Amine Protection and Deprotection. Master Organic Chemistry.
- 4-Aminobenzoic Acid. PubChem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
- Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 4-(2-Chloroacetamido)benzoic acid
Welcome to the Technical Support Center for the analysis of 4-(2-Chloroacetamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the characterization of impurities in this compound.
I. Understanding the Impurity Profile: A Proactive Approach
The key to successful impurity characterization lies in a thorough understanding of the synthetic route and potential degradation pathways of this compound. The most common synthesis involves the acylation of 4-aminobenzoic acid with chloroacetyl chloride. This allows us to anticipate potential process-related impurities.
A. Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| Impurity A: 4-Aminobenzoic acid | Incomplete reaction | Starting Material |
| Impurity B: Chloroacetic acid | Hydrolysis of Chloroacetyl chloride | Reagent-related |
| Impurity C: 4-(2,2-dichloroacetamido)benzoic acid | Over-reaction or presence of dichloroacetyl chloride in the starting material | By-product |
| Impurity D: N,N'-bis(4-carboxyphenyl)oxamide | Dimerization of 4-aminobenzoic acid with a C2 linker from chloroacetyl chloride side reactions | By-product |
B. Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions. The chloroacetamide and carboxylic acid functionalities are the primary sites for degradation.
| Degradation Pathway | Potential Products |
| Hydrolysis (Acidic/Basic) | 4-Aminobenzoic acid, Chloroacetic acid |
| Oxidative Degradation | N-Oxides, hydroxylated aromatic ring species |
| Photodegradation | Cleavage of the C-Cl bond, dimerization |
| Thermal Degradation | Decarboxylation at high temperatures |
II. Analytical Methodologies: A Step-by-Step Guide
A robust, stability-indicating HPLC method is the cornerstone of accurate impurity profiling. The following provides a detailed starting point for method development and validation.
A. Recommended HPLC-UV Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of the main component and its likely impurities. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 0-10 min: 10-30% B; 10-25 min: 30-70% B; 25-30 min: 70-10% B; 30-35 min: 10% B | A gradient is necessary to elute both polar (e.g., 4-aminobenzoic acid) and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
B. Experimental Workflow for Impurity Identification
The following workflow outlines the steps for identifying and characterizing unknown impurities.
Technical Support Center: Strategies for Purifying Heat-Sensitive 4-(2-Chloroacetamido)benzoic Acid Derivatives
Welcome to the Technical Support Center for the purification of 4-(2-chloroacetamido)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these heat-sensitive and functionally diverse molecules. As a senior application scientist, I will provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.
Introduction: The Challenge of Purifying this compound Derivatives
This compound and its derivatives are an important class of compounds, often serving as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Their purification, however, presents a unique set of challenges. The presence of a heat-sensitive chloroacetamide group, a polar carboxylic acid, and an amide linkage within the same molecule necessitates a carefully considered purification strategy to avoid degradation and ensure high purity.
The primary concerns during the purification of these compounds are:
-
Thermal Degradation: The chloroacetamide moiety can be susceptible to degradation at elevated temperatures, potentially leading to the formation of impurities. The related compound, 4-acetamidobenzoic acid, is known to decompose at its melting point of 259-262 °C.[1] While this provides a general idea of thermal stability, it is crucial to assume that derivatives may be even more sensitive.
-
Hydrolysis: The amide and chloroacetamide functionalities can be prone to hydrolysis under both acidic and basic conditions, especially when heated. This can lead to the formation of 4-aminobenzoic acid derivatives and other unwanted byproducts.
-
Zwitterionic Character: The presence of both a carboxylic acid and an amide group can impart a zwitterionic-like character to the molecule, which can complicate purification by standard chromatographic techniques due to strong interactions with the stationary phase.
This guide will provide you with the strategies and troubleshooting advice to overcome these challenges and achieve the desired purity for your this compound derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Q1: My compound is showing signs of degradation (e.g., discoloration, appearance of new spots on TLC) during recrystallization. What can I do?
A1: Degradation during recrystallization is a common issue with heat-sensitive compounds. The primary culprit is often excessive heat or prolonged exposure to high temperatures. Here’s a systematic approach to troubleshoot this problem:
-
Lower the Temperature: The most critical step is to minimize thermal stress. Instead of dissolving your compound in a boiling solvent, try using a solvent in which it is soluble at a lower temperature (e.g., 40-60 °C). This may require a longer dissolution time, but it will significantly reduce the risk of degradation.
-
Choose the Right Solvent System: The ideal solvent for recrystallization should dissolve the compound at a moderately warm temperature but show poor solubility at room temperature or below.[2] For polar compounds like this compound derivatives, consider the following solvent systems, starting with small-scale trials:
-
Ethanol/Water: Dissolve the compound in a minimal amount of warm ethanol and then slowly add warm water until the solution becomes slightly turbid. Reheat gently to get a clear solution and then allow it to cool slowly.
-
Acetone/Hexane: Similar to the ethanol/water system, dissolve in warm acetone and add hexane as the anti-solvent.
-
Isopropanol: This can be a good single solvent for moderately polar compounds.
-
-
Minimize Heating Time: Do not keep the solution at an elevated temperature for longer than necessary. Once the compound is dissolved, remove it from the heat source immediately.
-
Slow Cooling is Key: Rapid cooling can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2]
Q2: I'm having trouble getting my compound to crystallize. What should I try?
A2: Failure to crystallize is often due to using too much solvent or the presence of impurities that inhibit crystal formation. Here are some techniques to induce crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Reduce Solvent Volume: If you suspect you've used too much solvent, you can carefully evaporate some of it under a gentle stream of nitrogen or by gentle warming under reduced pressure, and then allow the solution to cool again.
-
Change the Solvent System: If all else fails, it may be necessary to try a different solvent or solvent system.
Q3: My compound is streaking badly on a silica gel column, and I'm getting poor separation. What's happening and how can I fix it?
A3: Streaking on silica gel is a classic sign of strong interaction between a polar compound and the acidic silica stationary phase. The carboxylic acid and amide groups in your molecule are likely the cause. Here’s how to address this:
-
Modify the Mobile Phase:
-
For acidic compounds: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid group, reducing its interaction with the silica and leading to better peak shapes.[3]
-
For basic impurities or to neutralize silica: If your compound is sensitive to acid, you can add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent. This will neutralize the acidic sites on the silica gel.[4]
-
-
Consider an Alternative Stationary Phase:
-
Reversed-Phase Chromatography (C18): For highly polar or zwitterionic compounds, reversed-phase chromatography is often a better choice.[3] The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier) is used.
-
Mixed-Mode Chromatography: This is an excellent option for compounds with both acidic and basic/neutral functional groups. Mixed-mode columns have stationary phases with both reversed-phase and ion-exchange characteristics, allowing for tailored separation of complex molecules.[5][6][7][8]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying compounds that are sensitive to acid.
-
Q4: How can I monitor the purity of my fractions and the final product effectively?
A4: Assessing purity is a critical step. A combination of techniques will give you the most confidence in your results:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your column chromatography and to get a preliminary assessment of purity. Use a solvent system that gives your compound an Rf value between 0.2 and 0.4 for the best separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. For aromatic carboxylic acids, reversed-phase HPLC is a common and effective technique.[9]
-
Melting Point: A sharp melting point range that is close to the literature value (if available) is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and for detecting the presence of impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Low-Temperature Recrystallization
This protocol is designed to minimize thermal degradation.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and with gentle warming (e.g., in a 40-50 °C water bath). Identify a solvent that dissolves your compound when warm but in which it is poorly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen warm solvent and swirl. Continue adding small portions of the warm solvent until the solid is just dissolved. Avoid overheating.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done as quickly as possible to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Modified Silica Gel
This protocol is for situations where recrystallization is not effective and standard silica gel chromatography is problematic.
-
TLC Analysis: Develop a TLC solvent system that gives your desired compound an Rf of ~0.3. Test the effect of adding 0.5% acetic acid or 0.5% triethylamine to the eluent on the spot shape and Rf value.
-
Column Packing: Pack a flash chromatography column with silica gel as a slurry in the chosen mobile phase (without the modifier initially).
-
Equilibration: Equilibrate the column by passing several column volumes of the mobile phase (now including the acid or base modifier) through the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent that will be miscible with the mobile phase. Adsorb the sample onto a small amount of silica gel (dry loading) if it has low solubility in the mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the modified mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that residual acid or base modifier may need to be removed in a subsequent step (e.g., by washing a solution of the product in an organic solvent with water or a mild bicarbonate solution, followed by drying and solvent evaporation).
Data Presentation
Table 1: Recommended Starting Solvent Systems for Recrystallization
| Solvent System | Compound Polarity | Notes |
| Ethanol/Water | High | Good for highly polar compounds. Water acts as the anti-solvent. |
| Isopropanol | Medium-High | A good single solvent to try for many aromatic acids. |
| Acetone/Hexane | Medium | Acetone is the polar solvent, and hexane is the non-polar anti-solvent. |
| Ethyl Acetate/Hexane | Low-Medium | Suitable for less polar derivatives. |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Streaking/Tailing | Strong interaction with silica | Add 0.1-1% acetic acid or triethylamine to the eluent. |
| Poor Separation | Inappropriate solvent system | Optimize the mobile phase polarity based on TLC. Consider a gradient elution. |
| Compound Stuck on Column | Compound is too polar for the eluent | Increase the polarity of the mobile phase. Consider switching to reversed-phase or mixed-mode chromatography. |
| Compound Degradation | Acid-sensitive compound on silica | Use deactivated silica, alumina, or add triethylamine to the eluent. |
Visualization of Experimental Workflows
Diagram 1: Decision Tree for Purification Strategy
Sources
- 1. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chromatography [chem.rochester.edu]
- 5. helixchrom.com [helixchrom.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-(2-Chloroacetamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioconjugation, the choice of an acylating agent is a critical decision that dictates the stability, homogeneity, and ultimate functionality of the resulting biomolecule. While a vast arsenal of reagents is available, each with its own reactivity profile, 4-(2-Chloroacetamido)benzoic acid, a member of the haloacetyl class, offers a compelling combination of specificity and stability for cysteine-directed modification. This guide provides an in-depth, objective comparison of this compound with other classes of acylating agents, grounded in mechanistic principles and supported by actionable experimental protocols.
The Acylation Landscape: An Overview of Key Chemistries
The covalent modification of proteins is a cornerstone of modern therapeutics and research. Acylating agents are primarily used to target nucleophilic amino acid side chains, with cysteine and lysine being the most frequent targets due to their high reactivity and surface accessibility. The selection of an appropriate agent hinges on the desired target residue, the required stability of the resulting bond, and the reaction conditions that preserve the protein's integrity.
This compound is a thiol-reactive reagent that forms a highly stable thioether bond with the sulfhydryl group of cysteine residues. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The carboxylic acid moiety on the phenyl ring provides a versatile handle for subsequent modifications or for tuning the solubility of the entire conjugate.
Head-to-Head Comparison: this compound vs. Other Cysteine-Reactive Agents
The most direct and widely used competitor to haloacetyls for cysteine modification is the maleimide class of reagents. Understanding the fundamental differences in their reaction mechanism and the stability of the resulting conjugate is crucial for experimental design.
Diagram: Reaction Mechanisms of Haloacetyl vs. Maleimide Reagents with Cysteine
Caption: Haloacetyls react via an irreversible SN2 mechanism, while maleimides react via a potentially reversible Michael addition.
Causality Behind Experimental Choices: pH and Reactivity
The reaction of haloacetyls with thiols is dependent on the deprotonation of the cysteine's sulfhydryl group (pKa ≈ 8.5) to the more nucleophilic thiolate anion. Consequently, these reactions are most efficient at a slightly alkaline pH of 7.5-8.5.[1] In contrast, maleimides react efficiently with the neutral thiol group and are therefore optimal at a near-neutral pH of 6.5-7.5.[2] At pH above 8.5, maleimides can exhibit off-target reactivity with primary amines, such as lysine residues.[2]
Chloroacetamide is generally less reactive than iodoacetamide, which results in a slower reaction but with higher specificity for cysteine residues and fewer side reactions, such as the alkylation of methionine.[3][4]
The Critical Issue of Stability
For applications such as antibody-drug conjugates (ADCs) or long-term cellular imaging, the stability of the bioconjugate in a physiological environment is paramount. Herein lies the most significant advantage of this compound.
-
Haloacetyl Conjugates: The thioether bond formed is highly stable and not susceptible to cleavage under physiological conditions.[1] This ensures that the conjugated payload remains attached to the target protein.
-
Maleimide Conjugates: The thiosuccinimide linkage formed from a maleimide-thiol reaction is prone to a retro-Michael reaction.[5][6] This reversal can lead to deconjugation or the transfer of the payload to other thiol-containing molecules in the biological milieu, such as albumin or glutathione, resulting in off-target effects and reduced efficacy.[5][7] While the succinimide ring can undergo hydrolysis to a more stable ring-opened form, this is a competing reaction with the undesirable retro-Michael reaction.[6][8]
Quantitative Comparison of Cysteine-Reactive Acylating Agents
| Feature | This compound (Haloacetyl) | Maleimides | Vinyl Sulfones |
| Reaction Mechanism | SN2 Alkylation | Michael Addition | Michael Addition |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5[2] | 8.0 - 9.0 |
| Reaction Rate | Moderate | Very Fast (k ≈ 102-103 M-1s-1)[9] | Slow to Moderate |
| Linkage Formed | Thioether | Thiosuccinimide | Thioether |
| Linkage Stability | Very High (Irreversible) [1] | Variable (Reversible) [5][6] | Very High (Irreversible) [1] |
| Key Side Reactions | Can react with His, Lys at high pH/long reaction times.[3] | Reacts with amines at pH > 8.5; retro-Michael reaction.[2] | Slower reactivity can require longer incubation times. |
Broadening the Scope: Comparison with Amine-Reactive Agents
When cysteine residues are unavailable or not strategically located, lysine residues provide an abundant alternative for protein modification. N-hydroxysuccinimide (NHS) esters are the most common class of amine-reactive acylating agents.
Comparative Table of Major Acylating Agent Classes
| Acylating Agent Class | Target Residue(s) | Linkage Formed | Key Advantages | Key Disadvantages |
| Haloacetyls | Cysteine | Thioether | Exceptional linkage stability.[1] | Slower reaction rate than maleimides; requires slightly alkaline pH. |
| Maleimides | Cysteine | Thiosuccinimide | Very fast reaction kinetics at neutral pH.[9] | Linkage instability due to retro-Michael reaction.[5][6] |
| NHS Esters | Lysine, N-terminus | Amide | Stable amide bond; well-established chemistry. | Can result in heterogeneous products; reagent is prone to hydrolysis in aqueous buffers. |
| Isothiocyanates | Lysine, N-terminus | Thiourea | Stable linkage. | Generally slower reaction rate than NHS esters. |
Self-Validating Experimental Protocol: Comparative Analysis of Labeling Efficiency and Stability
This protocol provides a framework to directly compare the labeling of a model protein (e.g., a recombinant antibody with accessible cysteine residues) with this compound and a maleimide-based reagent. The analysis is performed using LC-MS/MS to determine the site(s) and extent of modification.
Diagram: Workflow for Comparative Labeling and Analysis
Caption: Experimental workflow for comparing the efficiency and stability of protein conjugates.
Materials:
-
Model protein (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Maleimide-functionalized payload (e.g., Maleimide-PEG4-biotin)
-
Reaction Buffer A: 100 mM Ammonium Bicarbonate, pH 8.0[3]
-
Reaction Buffer B: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.0
-
Quenching Reagent: N-acetyl-cysteine
-
Solvents: Anhydrous DMF or DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Trypsin, sequencing grade
-
LC-MS/MS system (e.g., Q-Exactive or similar)
Methodology:
-
Protein Reduction (if necessary):
-
Dissolve the antibody in Reaction Buffer B to a concentration of 5-10 mg/mL.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30-60 minutes to reduce inter-chain disulfide bonds.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO.
-
-
Conjugation Reactions (perform in parallel):
-
Haloacetyl Reaction:
-
Exchange the buffer of the reduced antibody to Reaction Buffer A (pH 8.0) using a desalting column.
-
Add a 20-fold molar excess of the this compound stock solution.
-
Incubate for 4 hours at room temperature, protected from light.[3]
-
-
Maleimide Reaction:
-
Ensure the reduced antibody is in Reaction Buffer B (pH 7.0).
-
Add a 20-fold molar excess of the maleimide reagent stock solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
-
Quenching and Purification:
-
Stop the reactions by adding N-acetyl-cysteine to a final concentration of 1 mM.
-
Remove excess, unreacted reagent from both samples using desalting columns, exchanging the buffer to a formulation suitable for storage and analysis (e.g., PBS).
-
-
Characterization by LC-MS/MS:
-
Take an aliquot of each purified conjugate.
-
Denature, reduce (with DTT), and alkylate (with iodoacetamide to block any remaining free thiols) the protein.
-
Digest the protein into peptides using trypsin overnight at 37°C. For hydrophobic drug-loaded peptides, it may be necessary to add a small percentage of an organic solvent like isopropanol to the digestion mixture.[10][11]
-
Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence, defining the mass of the respective modifications on cysteine residues. Quantify the labeling efficiency by comparing the peak areas of the modified peptides to their unmodified counterparts.
-
-
Stability Assessment:
Conclusion and Authoritative Recommendation
This compound is an exemplary acylating agent for applications demanding high specificity for cysteine and, most critically, superior long-term stability of the resulting conjugate. The irreversible thioether bond it forms provides a distinct advantage over the more labile thiosuccinimide linkage generated by maleimides, making it the preferred choice for the development of therapeutics like ADCs and for long-term in vivo studies.
While maleimides offer faster reaction kinetics, this benefit is often outweighed by the risk of premature drug release. The slightly slower reaction rate and the need for a moderately alkaline pH for haloacetyls are minor procedural considerations when compared to the significant gain in conjugate stability. The choice of acylating agent is a pivotal decision in the design of a bioconjugate, and for applications where stability is non-negotiable, this compound and other haloacetyls present a chemically robust and reliable solution.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers.
- Thermo Fisher Scientific. (n.d.).
- Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
- Müller T., and Winter D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173-1187.
- Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221-233.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Stability of Thioether Bonds in Bioconjugation: An Assessment of Bromoacetamido-PEG3-C2-Boc and Its A.
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
- BenchChem. (2025). A Head-to-Head Battle for Cysteine: 2-Bromoacrylamide vs.
- Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing.
- WuXi Biology. (n.d.).
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
- Improving the stability of thiol-maleimide bioconjugates via the form
- Fast Cysteine Bioconjug
- IgG1 Thioether Bond Form
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
Sources
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- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Haloacetamido Benzoic Acids in Synthesis: Chloro vs. Bromo
A Senior Application Scientist's Field Guide to Selecting the Optimal Reagent for Bioconjugation and Medicinal Chemistry
In the landscape of chemical synthesis, particularly within drug development and proteomics, the choice of a bifunctional linker or building block is a critical decision that dictates the efficiency, specificity, and ultimate success of a synthetic route. Among the plethora of reagents available, 4-(2-haloacetamido)benzoic acids stand out for their utility in conjugating molecules to thiol-containing species and as versatile scaffolds in medicinal chemistry.[1][2]
This guide provides an in-depth, objective comparison between two prominent members of this class: 4-(2-chloroacetamido)benzoic acid and its bromine counterpart, 4-(2-bromoacetamido)benzoic acid . We will move beyond a simple catalog of properties to explore the causal relationships behind their performance, offering field-proven insights and detailed experimental protocols to empower researchers in making an informed selection.
Foundational Chemistry: Synthesis and Core Properties
Both molecules share a common structural framework: a benzoic acid moiety for further functionalization (e.g., amide or ester formation) and a haloacetamide group that serves as a potent electrophile for alkylating nucleophiles, most notably the sulfhydryl group of cysteine residues.[3][4]
The synthesis of these reagents is typically a straightforward N-acylation of 4-aminobenzoic acid with the corresponding haloacetyl chloride.[5][6]
Caption: General synthetic pathway for haloacetamido benzoic acids.
The fundamental difference lies in the halogen atom (Cl vs. Br), which directly governs the reactivity of the molecule. This distinction is the primary determinant in choosing one reagent over the other.
| Property | This compound | 4-(2-Bromoacetamido)benzoic acid | Rationale & References |
| Molecular Weight | 213.62 g/mol | 258.07 g/mol | Based on atomic masses.[7][8] |
| Reactivity | Moderate | High | Bromine is a better leaving group than chlorine due to its larger atomic radius and greater polarizability, facilitating the SN2 reaction.[9] |
| Specificity | Higher | Lower | The lower reactivity of the chloro- compound reduces the likelihood of off-target reactions with other nucleophilic residues like histidine or lysine, especially at non-optimal pH.[10][11] |
| Stability | More stable in solution | Less stable in solution | Higher reactivity correlates with lower stability. Bromoacetamides are more prone to hydrolysis.[9] |
| Cost | Generally lower | Generally higher | Based on typical supplier pricing, subject to market variations. |
Table 1: Head-to-Head Physicochemical and Reactivity Comparison.
Performance in Practice: Reactivity and Specificity
The primary application for these reagents is the alkylation of thiols, a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs) or labeling proteins for proteomic analysis.[] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cysteine thiolate anion attacks the α-carbon, displacing the halide.
Caption: SN2 mechanism for cysteine alkylation.
The Reactivity-Specificity Trade-Off
-
4-(2-Bromoacetamido)benzoic acid (The Sprinter): Due to the superior leaving group ability of bromide, this reagent reacts significantly faster with thiols.[9]
-
Expertise & Experience: This high reactivity is advantageous when dealing with sluggishly reacting thiols, when short reaction times are paramount, or when using lower concentrations of the reagent. However, this speed comes at a cost. The increased electrophilicity raises the risk of off-target modifications on other nucleophilic amino acid side chains (e.g., histidine, lysine) if the pH and stoichiometry are not carefully controlled.[11] This can be a major liability in applications like ADC synthesis, where product homogeneity is critical.
-
-
This compound (The Marathon Runner): The chloro- derivative is less reactive and more stable in aqueous solutions.[10]
-
Expertise & Experience: This tempered reactivity translates to higher specificity. It is the preferred choice when the target molecule contains multiple potentially reactive sites and modification of only the most nucleophilic cysteine thiol is desired. The slower reaction rate requires longer incubation times or slightly higher concentrations but provides a wider experimental window to achieve selective modification before significant side reactions occur.[10] For applications demanding a clean, well-defined product, the chloro- version often proves superior.
-
Decision Framework: Which Reagent to Choose?
The choice is not merely about which is "better," but which is "fitter" for the specific experimental purpose.
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A Comparative Analysis of the Biological Activity of 4-(2-Chloroacetamido)benzoic Acid Derivatives and Lignocaine
A Guide for Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of a novel class of compounds, 4-(2-chloroacetamido)benzoic acid derivatives, against the widely used local anesthetic, lignocaine (also known as lidocaine). We will delve into the rationale behind the design of these derivatives, compare their anesthetic potency and toxicity based on published experimental data, and provide detailed protocols for the key assays used in their evaluation.
Introduction: The Rationale for New Local Anesthetics
Lignocaine, an amino amide-type local anesthetic, is a cornerstone of pain management in clinical practice, valued for its rapid onset and intermediate duration of action.[1][2] It is considered an essential medicine by the World Health Organization for its efficacy, safety, and cost-effectiveness.[1] However, like all local anesthetics, lignocaine is not without its limitations, including potential dose-dependent systemic toxicity affecting the central nervous system (CNS) and cardiovascular system.[1][3][4] These adverse effects, though rare, drive the ongoing search for new anesthetic agents with improved safety profiles, potentially accepting a trade-off in potency for a significant reduction in toxicity.
Recently, a series of this compound derivatives has been synthesized and investigated as potential local anesthetics.[5][6][7] The core hypothesis behind their design was to replace the essential alkyl-substituted nitrogen, a common feature in local anesthetics known for its strong ionization characteristics, with an amide nitrogen.[6][8] It was postulated that the inductive effect from an adjacent chloro-methyl group would provide sufficient ionization character to the amide nitrogen, preserving the potential for biological activity while altering the molecule's overall physicochemical properties.[6][8]
This guide synthesizes the available data to provide a direct comparison of these novel derivatives with the gold-standard, lignocaine.
Mechanism of Action: A Shared Pathway
Lignocaine exerts its anesthetic effect by blocking voltage-gated sodium channels (Navs) in the neuronal cell membrane.[1][9][10] In its charged, protonated form, lignocaine enters the neuron and binds to a specific receptor site within the inner pore of the sodium channel, preferentially acting on channels in the open or inactivated state.[10][11] This binding stabilizes the channel in an inactive conformation, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[1][3] This reversible blockade of nerve impulse conduction results in a loss of sensation.
While specific mechanistic studies on this compound derivatives are not yet extensively published, their structural analogy to other local anesthetics and their demonstrated anesthetic activity strongly suggest they share the same fundamental mechanism of action: inhibition of voltage-gated sodium channels.[7][12]
Caption: Mechanism of local anesthetic action via sodium channel blockade.
Comparative Analysis of Biological Activity
The most direct comparison of these compounds comes from a study by Kanhed et al. (2016), where a series of ester and amide derivatives of this compound were synthesized and evaluated against lignocaine HCl.[5][6]
Local Anesthetic Potency
In vivo anesthetic activity was assessed using two standard models: an initial screening via infiltration anesthesia (Bianchi's method) and a more detailed dose-response study using the rat sciatic nerve block method for the most promising candidates.[6]
The results consistently demonstrated that while several derivatives exhibited significant anesthetic activity, they were less potent than lignocaine.[6]
Table 1: Comparative Infiltration Anesthetic Activity
| Compound | Dose (µmol) | % Anesthetic Activity | Potency Relative to Lignocaine |
|---|---|---|---|
| Lignocaine HCl (Std.) | 0.5 | 100% | 1.00 |
| Derivative A1 (Ester) | 1.0 | 85.12% | ~0.43 |
| Derivative A2 (Ester) | 1.0 | 88.31% | ~0.44 |
| Derivative A4 (Ester) | 1.0 | 90.14% | ~0.45 |
| Derivative A10 (Amide) | 1.0 | 83.56% | ~0.42 |
| Derivative A.im (Imidazole) | 1.0 | 94.21% | ~0.47 |
(Data synthesized from Kanhed et al., 2016. Potency is estimated based on the response at double the molar dose of lignocaine)[6]
The most promising compound, an imidazole derivative (A.im), showed good local anesthetic activity, though still lower than the standard.[6] This confirms the initial hypothesis that the modified structure could achieve anesthetic effects but highlights a current limitation in potency.
Toxicity Profile
A key motivator for developing new anesthetics is to improve the safety margin. The preliminary data suggests a significant advantage for the this compound derivatives in this regard. The study noted that the imidazole derivative (A.im) was "relatively very less toxicity" compared to lignocaine HCl.[5][6] This reduced toxicity is attributed to the carbonyl chloro-methyl side chain.[6]
While specific LD50 values for the derivatives are not provided in the primary study, the literature on lignocaine's cytotoxicity provides a baseline for comparison. Lignocaine has been shown to induce concentration-dependent cytotoxicity in various cell types, including neuronal cells, chondrocytes, and mesenchymal stem cells.[13][14][15] For instance, in human neuronal cells, lignocaine was found to be more cytotoxic than procaine and mepivacaine but less so than bupivacaine.[14] In human mesenchymal stem cells, 1% and 2% lignocaine solutions significantly decreased cell viability.[15]
The lower toxicity of the novel derivatives, if confirmed in further detailed toxicological studies, represents their most significant potential advantage over lignocaine.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below.
Synthesis of this compound
The synthesis is a multi-step process starting from 4-aminobenzoic acid.[6][16]
Caption: General workflow for the synthesis of the derivative compounds.
Step-by-Step Protocol:
-
Preparation of this compound: 4-aminobenzoic acid is dissolved in hydrochloric acid. The solution is cooled to 4-10°C. Chloroacetyl chloride is added dropwise with constant stirring. The reaction mixture is stirred for an additional period. The resulting precipitate is filtered, washed, and recrystallized to yield the intermediate compound.[6][16]
-
Synthesis of Ester Derivatives (e.g., A1-A8): The intermediate from Step 1 is refluxed with thionyl chloride to form an acyl chloride. The excess thionyl chloride is removed. The corresponding alcohol is then added, and the mixture is refluxed in the presence of a catalyst like sulfuric acid. The final ester product is isolated and purified.[6]
-
Synthesis of Amide Derivatives (e.g., A9-A18): Following the formation of the acyl chloride as described above, the corresponding amine is added, and the reaction proceeds via a Schotten-Baumann reaction to form the final amide product, which is then purified.[6]
Infiltration Anesthetic Activity (Bianchi's Method)
This method assesses local anesthetic action by measuring the suppression of the twitch response in a guinea pig's back muscle (panniculus carnosus) upon electrical stimulation.
Step-by-Step Protocol:
-
Animal Preparation: A guinea pig is selected, and the hair on its back is clipped.
-
Stimulation & Injection: Two stimulating electrodes are placed 10 mm apart on the skin. A minimal electrical stimulus that elicits a clear twitch response is determined.
-
The test compound (e.g., a derivative or lignocaine standard) is injected intracutaneously (0.1 mL) precisely between the electrodes.
-
Observation: The electrical stimulus is applied at set intervals (e.g., every 5 minutes).
-
Endpoint: The anesthetic effect is recorded as the number of stimuli (out of a set total, e.g., 10) that fail to produce a twitch response. A complete block (10/10 non-responses) indicates 100% anesthetic activity. The duration of action can also be measured by timing how long the block is maintained.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to assess the toxicity of local anesthetics.[13][14]
Step-by-Step Protocol:
-
Cell Culture: Human cells (e.g., SH-SY5Y neuroblastoma cells or primary chondrocytes) are seeded into a 96-well plate and cultured until they reach a desired confluency.[14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., lignocaine, this compound derivatives) and a vehicle control.
-
Incubation: The cells are incubated with the compounds for a defined period (e.g., 10 minutes, 24 hours).[14][17]
-
MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the control group.
Conclusion and Future Directions
The investigation into this compound derivatives presents a compelling case study in rational drug design. The available data indicates that:
-
Potency: The novel derivatives are biologically active as local anesthetics but are currently less potent than the clinical standard, lignocaine.[6]
-
Toxicity: Preliminary evidence suggests the derivatives possess a significantly lower toxicity profile, which is their most promising characteristic.[5][6]
This trade-off—lower potency for reduced toxicity—is a critical consideration in drug development. The research successfully validated the underlying chemical hypothesis that modifying the ionizable group can maintain anesthetic activity. The next logical step, as suggested by the researchers, is further structural advancement and optimization of these lead compounds.[6] Future work should focus on modifications to enhance their interaction with the sodium channel receptor to improve potency while striving to maintain the favorable safety profile. Comprehensive toxicological and pharmacokinetic studies will be essential to fully characterize their potential as viable clinical alternatives to lignocaine.
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In vitro anticancer activity of 4-(2-Chloroacetamido)benzoic acid analogs
A Comparative Guide to the In Vitro Anticancer Activity of 4-(2-Chloroacetamido)benzoic Acid Analogs
Authored by: A Senior Application Scientist
In the landscape of contemporary oncology research, the quest for novel chemotherapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The this compound scaffold has emerged as a promising starting point for the design of new anticancer drugs. The presence of the chloroacetamido group, a known reactive moiety, offers the potential for covalent interactions with biological targets, while the benzoic acid portion provides a versatile platform for structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive comparison of the in vitro anticancer activity of a series of recently developed analogs of this compound, offering insights into their structure-activity relationships and mechanisms of action.
Comparative Analysis of In Vitro Cytotoxicity
A key study in this area involved the synthesis and evaluation of a series of novel this compound derivatives against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116).[3] The cytotoxic effects of these compounds were compared with the established anticancer drug doxorubicin and the multi-kinase inhibitor sorafenib. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below.
| Compound | HepG-2 | MCF-7 | HCT-116 |
| 13b | >50 | >50 | 7.80 |
| 15 | 5.30 | 2.20 | 5.50 |
| 16e | 6.40 | 12.30 | 4.90 |
| 17b | 4.80 | 3.10 | 6.20 |
| Doxorubicin | 7.94 | 8.07 | 6.75 |
| Sorafenib | 9.18 | 8.37 | 5.10 |
-
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Selected this compound Analogs. Data sourced from a comprehensive study on novel quinoxaline-2(1H)-one derivatives incorporating the this compound moiety.[3] Lower IC50 values indicate higher potency. Values in bold indicate superior or comparable activity to the reference drugs.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals critical structure-activity relationships that govern the anticancer potential of these analogs.[4][5] The parent this compound itself shows limited activity, but the introduction of various heterocyclic moieties significantly enhances cytotoxicity.
-
Compound 15 , which incorporates a quinoxaline-2(1H)-one ring system, emerged as the most potent analog across all three cell lines, with IC50 values of 5.30 µM, 2.20 µM, and 5.50 µM against HepG-2, MCF-7, and HCT-116 cells, respectively.[3] Notably, its activity against the MCF-7 breast cancer cell line was nearly four times more potent than both doxorubicin and sorafenib.[3]
-
Compounds 16e and 17b also demonstrated significant cytotoxic effects, with potencies comparable to or exceeding the reference drugs in most cases.[3] This suggests that the quinoxaline scaffold is a key pharmacophore for anticancer activity in this series.
-
The nature and position of substituents on the aromatic rings play a crucial role in modulating the anticancer activity.[6][7] While a detailed SAR for all synthesized compounds is beyond the scope of this guide, the high potency of compounds 15, 16e, and 17b underscores the importance of specific structural features in achieving potent anticancer effects.
Mechanistic Insights: Targeting VEGFR-2 and Inducing Apoptosis
To elucidate the mechanism underlying the potent cytotoxicity of these analogs, further investigations were carried out on the most active compounds. These studies revealed a multi-faceted mechanism of action involving the inhibition of a key signaling pathway in cancer progression and the induction of programmed cell death (apoptosis).
VEGFR-2 Inhibition
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several of the most potent this compound analogs were found to be potent inhibitors of VEGFR-2.
-
Compound 15 exhibited a VEGFR-2 inhibitory IC50 value of 1.09 µM, while compound 17b had an IC50 of 1.19 µM.[3] Both compounds were more potent than sorafenib (IC50 = 1.27 µM), a known VEGFR-2 inhibitor.[3] This indicates that these analogs can effectively block the signaling cascade that promotes tumor angiogenesis.
Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
Induction of Apoptosis
In addition to their anti-angiogenic effects, the lead compounds were also shown to induce apoptosis in cancer cells. Treatment of HCT-116 cells with compound 15 led to a significant increase in the levels of pro-apoptotic proteins, including caspase-9 (2.34-fold) and BAX (3.14-fold), while concurrently decreasing the level of the anti-apoptotic protein Bcl-2 (3.13-fold).[3] This demonstrates that these analogs can trigger the intrinsic apoptotic pathway, leading to the programmed death of cancer cells.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. The following is a detailed step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture flasks using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.
-
Figure 2: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a fertile ground for the development of novel and potent anticancer agents. The analogs discussed in this guide, particularly those incorporating a quinoxaline-2(1H)-one moiety, have demonstrated impressive in vitro cytotoxicity against a range of human cancer cell lines, with activities often surpassing those of established clinical drugs. Their dual mechanism of action, involving the inhibition of the critical VEGFR-2 signaling pathway and the induction of apoptosis, makes them particularly attractive candidates for further development. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into novel therapies for cancer patients.
References
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- Kumar, R., et al. (2023).
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A Comparative Guide to the Validated HPLC-UV Quantification of 4-(2-Chloroacetamido)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(2-Chloroacetamido)benzoic acid, a key chemical intermediate.
This document moves beyond a simple protocol, offering a comparative analysis against other potential analytical techniques and grounding every methodological choice in established scientific principles and regulatory standards. The included data and validation protocols are designed to be a self-validating system, ensuring trustworthiness and scientific integrity.
Introduction to this compound and its Analytical Challenges
This compound (molecular formula: C₉H₈ClNO₃) is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The inherent structure of this compound, possessing both a carboxylic acid and an amide functional group, presents unique analytical considerations for developing a robust and reliable quantification method.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is presented here as the primary technique for the quantification of this compound. This method is widely accessible, robust, and provides the necessary sensitivity and selectivity for most quality control applications.
Rationale for Method Development
The selection of the chromatographic conditions is paramount for achieving accurate and reproducible results. The following explains the causality behind the experimental choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobic properties, which allows for the retention of the relatively nonpolar this compound molecule through reversed-phase interactions.
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer is selected. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer is critical for suppressing the ionization of the carboxylic acid group of the analyte (predicted pKa ≈ 4.27)[3]. By maintaining the mobile phase pH below the pKa, the analyte remains in its protonated, less polar form, leading to better retention, improved peak shape, and enhanced reproducibility.
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 50:50 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 240 nm (or experimentally determined λmax) |
| Run Time | Approximately 10 minutes |
Comprehensive Method Validation: A Self-Validating System
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following validation parameters and protocols are based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <621>.[1][5][6][7][8]
Validation Workflow
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- 8. agilent.com [agilent.com]
A Comparative Crystallographic Guide to 4-(2-Chloroacetamido)benzoic Acid Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount, dictating its physical properties, biological activity, and potential applications. This guide offers an in-depth comparative analysis of the X-ray crystallography of 4-(2-chloroacetamido)benzoic acid derivatives, a class of compounds with demonstrated potential, notably as local anesthetic agents.[1][2][3] By examining their three-dimensional structures, we aim to provide researchers with the foundational knowledge to understand and predict the behavior of these molecules, thereby facilitating the design of novel compounds with tailored functionalities.
The Significance of the this compound Scaffold
The this compound core is a versatile scaffold. The chloroacetamido group is a known reactive handle for further chemical modifications, while the benzoic acid moiety provides a site for esterification or amidation, allowing for the systematic modulation of lipophilicity, solubility, and hydrogen bonding capabilities.[4][5] These characteristics are crucial in drug design, where fine-tuning molecular properties can significantly impact pharmacokinetic and pharmacodynamic profiles. Understanding the precise solid-state conformation and intermolecular interactions through X-ray crystallography is therefore a critical step in the rational design of new derivatives.
Comparative Analysis of Crystal Structures
For this guide, we will focus on a key derivative for which crystallographic data is accessible: Ethyl 4-(2-chloroacetamido)benzoate . The Cambridge Structural Database (CSD) entry for this compound (CSD refcode: CCDC 874278) provides the basis for our analysis.[6] We will compare its structural features with those of other relevant benzoic acid and acetanilide derivatives to highlight important structural motifs.
Table 1: Comparative Crystallographic Data
| Compound | Ethyl 4-(2-chloroacetamido)benzoate | Methyl 2-(4-chlorobenzamido)benzoate[7] | 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide[8] |
| Formula | C11H12ClNO3 | C15H12ClNO3 | C15H10Cl3NO2 |
| Crystal System | Triclinic | Orthorhombic | Triclinic |
| Space Group | P-1 | P bca | P-1 |
| a (Å) | 5.2941(15) | 7.3788(9) | 7.5776(9) |
| b (Å) | 8.157(2) | 16.757(2) | 10.1565(10) |
| c (Å) | 16.238(4) | 21.530(2) | 10.7862(12) |
| α (°) | 82.682(6) | 90 | 70.069(8) |
| β (°) | 84.481(6) | 90 | 77.604(9) |
| γ (°) | 80.100(6) | 90 | 70.388(8) |
| V (ų) | 683.2(3) | 2662.0(5) | 730.47(14) |
| Z | 2 | 8 | 2 |
Key Observations:
-
Influence of Ester Group: The ethyl ester in ethyl 4-(2-chloroacetamido)benzoate contributes to a triclinic crystal system. The packing is likely influenced by a combination of hydrogen bonds involving the amide N-H and C=O groups, as well as weaker C-H···O interactions with the ester moiety.
-
Comparison with a Regioisomer: The crystal structure of methyl 2-(4-chlorobenzamido)benzoate, a regioisomer with a different substitution pattern, adopts an orthorhombic system. This highlights how the relative positions of the amide and ester groups can drastically alter the crystal packing.[7]
-
Hydrogen Bonding Patterns: In many related acetanilide and benzoic acid structures, the formation of centrosymmetric dimers via carboxylic acid hydrogen bonds or catemeric chains through amide N-H···O=C interactions are common supramolecular synthons.[9] For the title derivatives, the amide group is a primary driver of the supramolecular assembly. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The presence of the chloroacetyl group can also lead to weaker C-H···O or C-H···Cl interactions, further stabilizing the crystal lattice.
-
Conformational Flexibility: The dihedral angle between the phenyl ring and the amide group is a key conformational parameter. In related structures, this angle can vary significantly, influenced by steric hindrance from ortho substituents and the formation of intra- or intermolecular hydrogen bonds.[10] This flexibility can give rise to polymorphism, where a single compound crystallizes in multiple forms with different physical properties.
Experimental Protocols
The successful X-ray crystallographic analysis of this compound derivatives hinges on two critical stages: the synthesis of high-purity compounds and the growth of single crystals suitable for diffraction.
Synthesis of this compound Derivatives
The following protocols provide a step-by-step guide for the synthesis of a representative ester derivative, which can be adapted for other esters and amides.
Workflow for the Synthesis of Ethyl 4-(2-chloroacetamido)benzoate
Caption: General synthesis workflow for this compound derivatives.
Step-by-Step Protocol for Ethyl 4-(2-chloroacetamido)benzoate: [11]
-
Esterification of 4-Aminobenzoic Acid:
-
To a solution of 4-aminobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, ethyl 4-aminobenzoate (benzocaine), is filtered, washed with water, and dried.
-
-
Acylation of Ethyl 4-aminobenzoate:
-
Dissolve ethyl 4-aminobenzoate in glacial acetic acid and add a saturated solution of sodium acetate.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add chloroacetyl chloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-(2-chloroacetamido)benzoate.[11]
-
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Workflow for Single Crystal Growth
Caption: Common techniques for growing single crystals of organic compounds.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.[12] Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks. Aromatic solvents like benzene or toluene can sometimes aid in crystallization.[12]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), to induce crystallization. The cooling rate should be very slow to allow for the growth of well-ordered crystals.[13]
Causality Behind Experimental Choices: The goal of these techniques is to approach the point of supersaturation slowly and controllably. Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The choice of solvent is critical; it should be one in which the compound has moderate solubility and that does not strongly inhibit the desired intermolecular interactions necessary for crystal lattice formation. For amide-containing compounds, hydrogen-bonding solvents can sometimes be beneficial.[12]
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Data Collection: A single crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected over a range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. Software packages such as SHELXL, CRYSTALS, or OLEX2 are commonly used for this purpose.[1][14]
Conclusion and Future Outlook
The X-ray crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-property relationships. The interplay of the chloroacetamido and benzoic acid moieties, along with further derivatization, governs the conformational preferences and the supramolecular assembly in the solid state. This guide has provided a framework for the synthesis, crystallization, and structural analysis of these compounds.
Future work should focus on systematically synthesizing a library of these derivatives and obtaining their crystal structures. This would allow for a more comprehensive quantitative structure-property relationship (QSPR) analysis, correlating crystallographic parameters with physicochemical properties and biological activities. Such a database would be a powerful tool for the rational design of new materials and therapeutic agents based on the this compound scaffold.
References
- Coles, S. J. (2011). The acetanilide crystal structures: packing and conformational similarities. University of Southampton.
- Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36-43.
- CRYSTALS - Chemical Crystallography - University of Oxford.
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate.
- X-Ray Crystallography - Software - Purdue University.
- Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar.
- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate.
- Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem.
- How to Grow Single Crystals | Organic Chemistry - YouTube.
- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291.
- Methyl 2-(4-chlorobenzamido)benzoate - PMC - PubMed Central.
- (PDF) 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide - ResearchGate.
- (PDF) 4-Chloro-N-phenylbenzamide - ResearchGate.
- ortho and para-aminobenzoic acids - Goa University.
- Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, C15H10BrCl2NO2 - ResearchGate.
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate.
- Methyl 4-(2-chloroacetamido)benzoate | C10H10ClNO3 | CID 236735 - PubChem.
- Self-assembly driven by an aromatic primary amide motif - RSC Publishing.
- The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization - MDPI.
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A Comparative Guide to Linker Technologies for Antibody-Drug Conjugates
Introduction: The Lynchpin of Targeted Therapy
Antibody-drug conjugates (ADCs) represent a paradigm shift in cancer therapy, actualizing the century-old concept of a "magic bullet"[1]. These tripartite molecules, comprising a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed for the targeted destruction of cancer cells while minimizing collateral damage to healthy tissue[2]. The linker, though often perceived as a simple bridge, is a critical determinant of an ADC's success. It dictates the conjugate's stability in systemic circulation, the efficiency of payload release at the tumor site, and ultimately, the delicate balance between therapeutic efficacy and off-target toxicity[][4]. This guide provides an in-depth, comparative analysis of the primary linker technologies, offering field-proven insights and experimental frameworks to guide researchers in the rational design of next-generation ADCs.
Chapter 1: The Linker's Dilemma: Balancing Stability and Release
The fundamental challenge in linker design is to create a chemical bond that is exceptionally stable in the bloodstream but readily cleaves to release its toxic cargo upon reaching the target cell[][]. Premature payload release in circulation can lead to severe systemic toxicity and a narrowed therapeutic window[6][7]. Conversely, a linker that is too stable may fail to efficiently release the payload within the tumor, thereby diminishing the ADC's potency[]. The optimal linker, therefore, must navigate this fine line, ensuring the ADC remains inert until it has been internalized by the target cancer cell[][8]. This controlled-release mechanism is paramount to maximizing the therapeutic index[6].
Chapter 2: A Tale of Two Strategies: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two classes based on their payload release mechanism: cleavable and non-cleavable[][10][11]. The choice between these strategies has profound implications for an ADC's mechanism of action, biodistribution, and overall performance[][12]. Over 80% of clinically approved ADCs utilize cleavable linkers, highlighting their versatility and proven efficacy[13].
Chapter 3: Cleavable Linkers: Precision Release Through Environmental Triggers
Cleavable linkers are engineered to break down in response to specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as lower pH, higher concentrations of certain enzymes, or a reducing environment[7][10][14].
pH-Sensitive Linkers (e.g., Hydrazones)
These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0)[15][16][17].
-
Mechanism: Acid-catalyzed hydrolysis of the hydrazone bond releases the payload.
-
Causality: The choice of a hydrazone linker is predicated on the biological process of receptor-mediated endocytosis, which reliably traffics the ADC to these acidic intracellular compartments. However, their relative instability has been a concern, sometimes leading to premature drug release and limiting their application to moderately cytotoxic payloads[13][17]. Newer designs, such as silyl ether-based linkers, have shown improved plasma stability[13].
Protease-Sensitive Linkers (e.g., Peptides)
This is the most successful class of cleavable linkers, utilizing dipeptide sequences like valine-citrulline (Val-Cit) that are specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells[4][10][14].
-
Mechanism: Enzymatic cleavage of the peptide bond releases the payload, often through a self-immolative spacer like PABC (p-aminobenzyl carbamate) to ensure the release of the unmodified drug[15].
-
Causality: The Val-Cit sequence was rationally designed because Cathepsin B, while present in all tissues, exhibits significantly higher activity inside the lysosomes of cancer cells, providing a degree of tumor selectivity[6][13]. This design offers excellent plasma stability combined with efficient intracellular release, making it suitable for highly potent payloads[16][18].
Redox-Sensitive Linkers (e.g., Disulfides)
These linkers incorporate a disulfide bond that is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher (~1-10 mM) than in the bloodstream (~2 µM)[4][14].
-
Mechanism: Thiol-disulfide exchange with intracellular glutathione reduces the linker's disulfide bond, liberating the payload.
-
Causality: This strategy exploits a fundamental biochemical difference between the extracellular and intracellular compartments. However, stability can be a challenge, as disulfide exchange can sometimes occur with circulating thiols, leading to premature release. Steric hindrance around the disulfide bond can be engineered to enhance stability[6][19].
Chapter 4: Non-Cleavable Linkers: The Pinnacle of Stability
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), lack a specific chemical trigger for cleavage[10][13]. Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized[2][10][12].
-
Mechanism: The entire ADC is degraded by lysosomal enzymes, releasing the payload still attached to the linker and the conjugating amino acid (e.g., lysine or cysteine)[10].
-
Causality: This approach offers the highest plasma stability, minimizing the risk of off-target toxicity from premature payload release[][10][12]. This makes non-cleavable linkers an excellent choice for highly potent payloads where systemic exposure must be strictly controlled[]. A key consideration is that the resulting payload-linker-amino acid complex must retain its cytotoxic activity[13]. A potential limitation is a reduced "bystander effect," as the charged metabolite is less able to diffuse out of the target cell to kill neighboring antigen-negative cells[11][14].
Chapter 5: Head-to-Head Comparison: Selecting the Optimal Linker
The selection of a linker is not a one-size-fits-all decision; it depends on the payload's properties, the target antigen's biology, and the specific cancer indication[][12].
Table 1: Comparative Performance of Common ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release Form | Bystander Effect Potential | Key Advantage | Key Consideration | Example ADC |
| Hydrazone | Acid Hydrolysis (pH) | Moderate | Unmodified Drug | High | Simple mechanism | Potential instability in circulation[13][17] | Inotuzumab ozogamicin[13] |
| Peptide (Val-Cit) | Enzymatic (Cathepsin B) | High | Unmodified Drug | High | High plasma stability, proven clinical success[16] | Cathepsin B expression can vary[13] | Brentuximab vedotin[13] |
| Disulfide | Reduction (Glutathione) | Moderate-High | Unmodified Drug | High | Exploits redox potential | Potential for off-target release via thiol exchange[6] | N/A (Many in development) |
| Thioether (SMCC) | Antibody Degradation | Very High | Payload-Linker-Amino Acid | Low-Negligible | Maximum stability, reduced off-target toxicity[10] | Efficacy depends on antigen expression; charged metabolite[11] | Ado-trastuzumab emtansine[13] |
Chapter 6: Experimental Corner: Protocols for Linker Evaluation
To ensure trustworthiness, every protocol must be a self-validating system. This involves including appropriate controls and understanding the expected outcomes that define success.
Protocol: In Vitro Plasma Stability Assay
This experiment is crucial for predicting the in vivo stability of an ADC and its potential for premature payload release.
-
Objective: To quantify the amount of intact ADC and released free payload over time when incubated in plasma.
-
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human or animal plasma. Prepare a control sample in phosphate-buffered saline (PBS).
-
Incubation: Incubate samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Sample Processing: Immediately process aliquots to separate the free payload from the plasma proteins and intact ADC. This is a critical step; protein precipitation (e.g., with acetonitrile) or solid-phase extraction is commonly used[20].
-
Quantification: Analyze the processed samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload[7][21]. A standard curve of the payload must be run in parallel for accurate quantification.
-
Data Analysis: Plot the concentration of free payload over time to determine the linker's cleavage rate and calculate the ADC's half-life in plasma.
-
-
Self-Validation:
-
T=0 Control: The time-zero sample should show negligible free payload, confirming the initial integrity of the ADC.
-
PBS Control: The ADC incubated in PBS should show minimal degradation, confirming that cleavage is mediated by plasma components and not simple hydrolysis.
-
Success Criterion: A successful linker will exhibit a long half-life in plasma, with minimal payload release over the course of the experiment, aligning with the desired pharmacokinetic profile[].
-
Protocol: In Vitro Payload Release Assay (Lysosomal Model)
This experiment simulates the intracellular environment to confirm that the linker cleaves as designed to release the payload.
-
Objective: To measure the rate and extent of payload release from an ADC in the presence of lysosomal enzymes or under acidic conditions.
-
Methodology:
-
System Preparation:
-
Reaction: Add the ADC to the reaction buffer and incubate at 37°C. Collect aliquots at various time points.
-
Quenching & Processing: Stop the reaction (e.g., by adding a protease inhibitor or neutralizing the pH) and process the samples to separate the free payload.
-
Quantification: Analyze the samples by LC-MS/MS to quantify the released payload.
-
-
Self-Validation:
-
No-Enzyme Control: For protease-sensitive linkers, a control reaction without the enzyme should show no significant payload release, confirming the cleavage is enzyme-specific.
-
Neutral pH Control: For pH-sensitive linkers, a control at pH 7.4 should show minimal release, confirming acid-dependency.
-
Success Criterion: A successful linker will demonstrate efficient and timely payload release under the simulated lysosomal conditions, confirming its ability to function after internalization[].
-
Chapter 7: Future Perspectives
The field of ADC linker technology is continuously evolving. Innovations are focused on creating linkers with even greater stability and more specific cleavage mechanisms[1][24]. Novel strategies include linkers that respond to tumor-specific enzymes beyond lysosomal proteases, dual-payload linkers to combat drug resistance, and linkers that improve the hydrophilicity and pharmacokinetics of the entire ADC construct[17][18][25]. The rational, data-driven selection and evaluation of linker chemistry will remain a cornerstone of developing safer and more effective antibody-drug conjugates[7][19].
References
- Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. [Link]
- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed. [Link]
- Full article: Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjug
- ADC Drugs: Concepts of Linker Cleavage and Payload Release - IPHASE Biosciences. [Link]
- Linker Design for the Antibody Drug Conjug
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Public
- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - ResearchG
- Antibody–Drug Conjugates: A Comprehensive Review - AACR Journals. [Link]
- Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse - Books. [Link]
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. [Link]
- Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker | Bioconjugate Chemistry - ACS Public
- Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker | Request PDF - ResearchG
- Development of a sensitive antibody drug conjugate (ADC)
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH. [Link]
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- 6. tandfonline.com [tandfonline.com]
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- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(2-Chloroacetamido)benzoic Acid Derivatives
Introduction: The Double-Edged Sword of Covalent Inhibition
4-(2-chloroacetamido)benzoic acid and its derivatives represent a class of compounds with significant therapeutic potential, owing in large part to the presence of the chloroacetamide functional group. This electrophilic "warhead" enables these molecules to form stable, covalent bonds with nucleophilic residues on their protein targets, often leading to potent and durable pharmacological effects. Initial studies have highlighted their promise as local anesthetic agents, with activity compared to standards like lignocaine.[1][2] However, the very reactivity that confers high potency also presents a critical challenge in drug development: the potential for off-target interactions and cross-reactivity.
Unintended covalent modification of proteins can lead to a host of adverse effects, from idiosyncratic toxicity to immunogenic responses. Therefore, a thorough understanding of the cross-reactivity profile of any new this compound derivative is not merely a regulatory hurdle but a fundamental aspect of ensuring its safety and efficacy. This guide provides a comprehensive overview of the state-of-the-art methodologies for assessing the cross-reactivity of these covalent modifiers, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide actionable protocols to build a robust, self-validating data package for any novel derivative.
Pillar 1: Intrinsic Reactivity Assessment - Gauging the Warhead's Propensity for Off-Target Engagement
Before embarking on complex proteome-wide screens, it is crucial to understand the intrinsic reactivity of the chloroacetamide warhead in a given chemical scaffold. A highly reactive electrophile is more likely to engage in non-specific binding with numerous proteins. The glutathione (GSH) reactivity assay is a widely accepted industry standard for this purpose.[3] GSH is a ubiquitous intracellular antioxidant containing a nucleophilic thiol group, making it an excellent proxy for the general reactivity of a compound towards cellular nucleophiles.
Experimental Protocol: Glutathione (GSH) Reactivity Assay
This protocol outlines a typical procedure for determining the half-life of a this compound derivative in the presence of GSH.
Objective: To determine the pseudo-first-order rate constant and half-life of the reaction between the test compound and GSH.
Materials:
-
Test this compound derivative
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add PBS to a final volume of 990 µL.
-
Add 5 µL of the 100 mM GSH stock solution to achieve a final concentration of 5 mM.
-
Initiate the reaction by adding 5 µL of the 10 mM test compound stock solution to a final concentration of 50 µM. Vortex briefly.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the resulting linear fit represents the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
-
Interpretation of Results: A shorter GSH half-life indicates higher intrinsic reactivity of the chloroacetamide warhead, suggesting a greater potential for off-target covalent binding. This data is invaluable for comparing different derivatives and prioritizing those with a more favorable reactivity profile for further development.
Pillar 2: Unbiased Proteome-Wide Off-Target Profiling - A Global View of Covalent Interactions
To comprehensively map the cross-reactivity of a this compound derivative, it is essential to move beyond single-protein assays and embrace proteome-wide approaches. Chemoproteomics has emerged as a powerful suite of techniques for identifying the protein targets of covalent inhibitors in a native biological context.[4] Activity-Based Protein Profiling (ABPP) is a particularly relevant methodology.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is an ideal approach for identifying the off-targets of covalent inhibitors.[2] In this method, a proteome is first treated with the test compound, and then with a broad-spectrum covalent probe that targets the same class of amino acid residues (in this case, reactive cysteines are likely primary targets for chloroacetamides). Proteins that are covalently modified by the test compound will be unavailable to react with the probe. By quantifying the decrease in probe labeling, one can identify the targets of the test compound.
Diagram: Competitive ABPP Workflow
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Experimental Protocol: Competitive ABPP for Off-Target Identification
Objective: To identify the proteome-wide off-targets of a this compound derivative in a human cell line.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Test this compound derivative
-
Iodoacetamide-alkyne probe
-
Biotin-azide reporter tag
-
Click chemistry reagents (copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Urea, DTT, iodoacetamide (for proteomics sample preparation)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
-
Lysis and Probe Labeling:
-
Harvest and lyse the cells in a suitable buffer.
-
Determine protein concentration.
-
Incubate the proteome with the iodoacetamide-alkyne probe to label cysteines not occupied by the test compound.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach the biotin-azide reporter tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Proteomics Sample Preparation:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead reduction, alkylation, and tryptic digestion of the enriched proteins.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in the vehicle-treated versus compound-treated samples.
-
Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are considered potential off-targets.
-
Data Presentation: The results of a competitive ABPP experiment are best presented in a table that summarizes the identified off-targets, their site of modification (if determined), and the extent of inhibition at different compound concentrations.
| Protein Target | UniProt ID | Putative Function | % Inhibition (1 µM) | % Inhibition (10 µM) |
| Target X | P12345 | Kinase | 95 | 98 |
| Off-target A | Q67890 | Metabolic Enzyme | 20 | 65 |
| Off-target B | R24680 | Structural Protein | 5 | 30 |
| ... | ... | ... | ... | ... |
Pillar 3: Targeted Selectivity Profiling - Interrogating Structurally Related Protein Families
While unbiased proteomics provides a global view, it is often necessary to perform more focused cross-reactivity studies against panels of related proteins, particularly if the primary target belongs to a large family like kinases or hydrolases. Even if the intended target of a this compound derivative is not a kinase, the methodologies developed for assessing kinase inhibitor selectivity are highly adaptable and represent the gold standard for selectivity profiling.[5][6]
Methodology: Large-Panel Kinase/Hydrolase Profiling
Several commercial services offer fee-for-service screening of compounds against large panels of recombinant kinases or other enzyme families. These assays typically measure the inhibition of substrate turnover in the presence of the test compound.
Diagram: Targeted Selectivity Profiling Workflow
Sources
- 1. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 4-(2-Chloroacetamido)benzoic Acid Analogs as Voltage-Gated Sodium Channel Modulators
Introduction: The Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of efficient drug discovery. 4-(2-Chloroacetamido)benzoic acid is one such scaffold, with its derivatives demonstrating a wide range of biological activities, including local anesthetic and anticancer properties.[1][2][3] The chloroacetamido moiety, in particular, is a key pharmacophore that plays a significant role in these biological interactions.[4]
This guide provides an in-depth comparative analysis of this compound and a series of its rationally designed analogs. We will employ molecular docking, a powerful in silico technique, to predict and compare their binding affinities and interaction patterns within a specific, high-value biological target. The objective is to elucidate the structure-activity relationships (SAR) that govern their inhibitory potential, thereby providing a robust, data-driven framework for future drug design and optimization.
Pillar 1: The "Why" - Rationale for Target Selection and Method
Choosing the Right Target: The Voltage-Gated Sodium Channel (NaVAb)
The selection of a biological target is the most critical first step in a structure-based drug design campaign.[5] Based on established literature, derivatives of this scaffold have shown promising local anesthetic activity.[2][3] This activity is primarily mediated by the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. Therefore, we have selected the prokaryotic voltage-gated sodium channel (NaVAb) as our target protein. A high-resolution crystal structure of this channel is available in the Protein Data Bank (PDB ID: 3RVY), providing the atomic-level detail necessary for an accurate docking study.[4] By targeting this channel, we can directly probe the structural determinants of the observed local anesthetic effects.
The Power of Prediction: Why Molecular Docking?
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[6][7] Its utility in drug discovery is twofold: it can screen vast libraries of compounds to identify potential hits (virtual screening), and it can provide invaluable insights into how a ligand interacts with its target at a molecular level.[8] This detailed understanding of binding modes, interaction energies, and key amino acid contacts is essential for optimizing lead compounds into potent and selective drug candidates. By comparing the docking results of multiple analogs, we can build a predictive SAR model that guides the synthesis of more effective molecules, saving significant time and resources compared to a purely experimental approach.[5]
Pillar 2: The "How" - A Validated In-Silico Docking Protocol
Scientific trustworthiness is built on robust and reproducible methodologies. The following protocol describes a self-validating system for molecular docking, ensuring the reliability of the generated data. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow: Molecular Docking
Caption: A standardized workflow for a validated molecular docking study.
Step-by-Step Protocol
-
Target Protein Preparation:
-
Action: Download the crystal structure of the target protein (PDB ID: 3RVY) from the RCSB Protein Data Bank.
-
Causality: The crystal structure provides the essential 3D coordinates of the protein.
-
Action: Using molecular modeling software (e.g., AutoDock Tools), prepare the protein by removing all water molecules, adding polar hydrogen atoms, and assigning Kollman charges.[9]
-
Causality: Water molecules are typically removed as their positions are not always well-resolved and can interfere with ligand docking. Adding hydrogens and assigning charges is crucial for the accurate calculation of electrostatic and van der Waals interactions, which are fundamental components of the docking scoring function.[7]
-
-
Ligand Preparation:
-
Action: Draw the 3D structures of this compound (Parent) and its analogs.
-
Action: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). Assign Gasteiger charges.
-
Causality: Energy minimization ensures that the ligand starts in a low-energy, sterically favorable conformation. Correct charge assignment is vital for calculating binding energies accurately.[10]
-
-
Active Site Definition & Protocol Validation:
-
Action: Identify the binding site of the voltage-gated sodium channel. For this study, the coordinates were centered on the known binding region of local anesthetics (X = -6.98, Y = 1.25, Z = 16.27, as adapted from similar channel studies). A grid box of 25x25x25 Å is defined around this center.
-
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for viable ligand poses. Its size must be large enough to accommodate the ligand in various orientations but small enough to focus the search and save computational time.
-
Action (Trustworthiness): To validate the docking protocol, a known co-crystallized inhibitor (if available) or a well-established drug for the target (e.g., Lignocaine) is first docked.[4] The resulting pose is superimposed on the experimental structure, and the root-mean-square deviation (RMSD) is calculated.
-
Causality (Self-Validation): An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[11] This critical step validates the chosen parameters (grid box, scoring function) and builds confidence in the results obtained for the novel analogs.[12]
-
-
Molecular Docking and Analysis:
-
Action: Perform the docking of all prepared ligands into the validated grid box using a docking program like AutoDock Vina.
-
Causality: AutoDock Vina uses an advanced search algorithm to explore various conformations and orientations of the ligand within the active site, calculating a binding affinity score for the most favorable poses.[4]
-
Action: Analyze the results, focusing on the top-ranked pose for each ligand. Record the binding affinity (in kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like BIOVIA Discovery Studio.[13]
-
Causality: The binding affinity score provides a quantitative estimate of the ligand's binding strength—more negative scores typically indicate stronger binding.[14] Visual analysis reveals the specific amino acid residues involved in the interaction, which is crucial for understanding the SAR.
-
Pillar 3: The Data - Comparative Analysis of Analogs
Following the validated protocol, we docked the parent compound and four representative analogs against the NaVAb channel. The analogs were designed to probe the effects of modifying the carboxylic acid group, a common site for derivatization.[3]
-
Parent Compound (A1): this compound
-
Analog A2 (Ester): Methyl 4-(2-chloroacetamido)benzoate
-
Analog A3 (Amide): 4-(2-Chloroacetamido)-N-methylbenzamide
-
Analog A4 (Hydrazide): 4-(2-Chloroacetamido)benzohydrazide
-
Analog A5 (Imidazole): 2-(4-(1H-imidazol-1-yl)phenyl)-N-(2-chloroacetyl)aniline (conceptually based on imidazole derivatives)[2][4]
The quantitative results are summarized in the table below.
| Compound ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| A1 (Parent) | Carboxylic Acid | -7.2 | Thr206, Tyr211, Ser215 | 2 |
| A2 (Ester) | Methyl Ester | -6.8 | Thr206, Tyr211 | 1 |
| A3 (Amide) | N-methylamide | -7.5 | Thr206, Tyr211, Ser215, Asn200 | 3 |
| A4 (Hydrazide) | Hydrazide | -7.9 | Thr206, Ser215, Asn200, Gln171 | 4 |
| A5 (Imidazole) | Imidazole | -8.4 | Tyr211, Ser215, Asn200, His174 | 3 (1 Pi-Cation) |
Analysis of Structure-Activity Relationships (SAR)
The docking results provide clear insights into the SAR of this scaffold:
-
Esterification (A2): Converting the carboxylic acid to a methyl ester (A2) resulted in a slightly lower binding affinity (-6.8 kcal/mol) compared to the parent compound (-7.2 kcal/mol). This is likely due to the loss of a hydrogen bond donor and the introduction of a less polar group, disrupting a key interaction with Ser215.
-
Amidation (A3 & A4): The introduction of amide and hydrazide functionalities significantly improved binding affinity. Analog A3 (-7.5 kcal/mol) and especially A4 (-7.9 kcal/mol) formed additional hydrogen bonds with residues like Asn200 and Gln171. The hydrazide group in A4, with its additional amine, proved particularly effective at engaging with polar residues in the active site.
-
Imidazole Substitution (A5): The most potent compound in this series was Analog A5, featuring an imidazole ring, with a binding affinity of -8.4 kcal/mol. The nitrogen atoms of the imidazole ring act as excellent hydrogen bond acceptors, while the aromatic nature of the ring facilitates a strong pi-cation interaction with a nearby histidine residue (His174). This result aligns with previous findings where imidazole derivatives of this scaffold showed high activity.[2][4]
Deep Dive: Binding Mode of the Top Candidate (Analog A5)
Analog A5 anchors itself firmly within the binding pocket through a network of specific interactions. The chloroacetamido tail is positioned deep within a hydrophobic pocket, while the core phenyl ring forms van der Waals contacts. The key to its enhanced affinity is the imidazole moiety, which forms a hydrogen bond with the side chain of Ser215 and a favorable pi-cation interaction with the charged ring of His174, effectively locking the molecule in an optimal binding conformation.
Caption: Key interactions of Analog A5 within the NaVAb active site.
Conclusion and Future Outlook
This comparative docking study successfully elucidated the key structural requirements for the binding of this compound analogs to the voltage-gated sodium channel. Our in silico data strongly suggest that modifications to the carboxylic acid group, particularly the introduction of hydrogen bond-rich and aromatic heterocyclic moieties like hydrazides and imidazoles, can significantly enhance binding affinity.
Analog A5 emerged as the most promising candidate for further development. However, it is imperative to remember that in silico predictions are theoretical.[15] The crucial next step is to synthesize these analogs and validate their activity through rigorous experimental binding assays and functional studies, such as the in-vivo rat sciatic nerve block method.[2] This integrated approach, bridging computational prediction with experimental validation, represents the most efficient path toward developing novel and potent therapeutic agents based on this versatile chemical scaffold.
References
- Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). Molecules.
- Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays.BenchChem.
- In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (PDF).
- In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia.STM Journals.
- Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (2020).
- Molecular Docking Results Analysis and Accuracy Improvement.
- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Deriv
- Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020).
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...
- Computational Methods in Drug Discovery. (2009). PMC - PubMed Central.
- How can I validate docking result without a co-crystallized ligand? (2021).
- How to validate the molecular docking results? (2022).
- Molecular Docking and Structure-Based Drug Design Str
- Guide to In Silico Docking Studies.Pharma.Tips.
- molecular docking and density function theory (dft) studies of some this compound derivatives as local anesthetics. (2016).
- A Guide to In Silico Drug Design.PMC - PubMed Central.
- Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
- 4-(2-Chloroacetamido)
- 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (PDF).
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A Head-to-Head Comparison of Synthetic Routes to 4-(2-Chloroacetamido)benzoic Acid: A Guide for Researchers
Introduction: The Significance of 4-(2-Chloroacetamido)benzoic Acid
This compound is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a reactive chloroacetamide moiety and a versatile carboxylic acid group, makes it a valuable building block for the synthesis of a wide range of pharmacologically active compounds. Notably, it serves as a precursor for local anesthetics, anti-inflammatory agents, and various other therapeutic candidates.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences.
This in-depth technical guide provides a head-to-head comparison of two prominent synthetic routes to this compound, starting from different commercially available precursors. By examining the experimental protocols, reaction mechanisms, and overall efficiency, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Pathways
Two primary synthetic strategies for this compound are presented here for a detailed comparison:
-
Route A: A direct, one-step synthesis via the chloroacetylation of 4-aminobenzoic acid.
-
Route B: A two-step synthesis commencing with the reduction of 4-nitrobenzoic acid, followed by the chloroacetylation of the resulting 4-aminobenzoic acid.
The choice between these routes is often dictated by factors such as the availability and cost of the starting materials, desired purity of the final product, and the laboratory equipment at hand.
Caption: Overview of the two synthetic routes to this compound.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for each synthetic route, providing a clear and concise comparison to aid in the selection of the most appropriate method for a given application.
| Parameter | Route A: Direct Chloroacetylation | Route B: Reduction and Chloroacetylation |
| Starting Material | 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid |
| Number of Steps | 1 | 2 |
| Key Reagents | Chloroacetyl Chloride, Base | Pd/C catalyst, H₂, NaOH, HCl, Chloroacetyl Chloride, Base |
| Overall Yield | ~85-95% (estimated) | >90% (calculated from high-yield steps) |
| Purity of Final Product | High, purification by recrystallization | High, purification by recrystallization |
| Key Advantages | Shorter route, fewer reagents | Utilizes a potentially cheaper starting material, very high yield in the reduction step.[2][3] |
| Key Considerations | 4-Aminobenzoic acid can be more expensive than 4-nitrobenzoic acid. | Requires specialized equipment for catalytic hydrogenation (pressure vessel). |
Experimental Protocols and Mechanistic Insights
A detailed, step-by-step methodology for each synthetic route is provided below, accompanied by an explanation of the underlying chemical principles.
Route A: Direct Chloroacetylation of 4-Aminobenzoic Acid
This route employs the well-established Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides in the presence of a base.[4][5]
Reaction Scheme:
Caption: Chloroacetylation of 4-aminobenzoic acid.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in a suitable aqueous base, such as a 10% sodium carbonate solution, with cooling in an ice bath.
-
Acylation: While maintaining the temperature between 4-10°C, slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.[1] The reaction is exothermic and the addition rate should be controlled to prevent a significant rise in temperature.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Precipitation: Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic (pH ~3-4), which will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a white solid.[6]
Mechanistic Rationale (Schotten-Baumann Reaction):
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The aqueous base serves two critical roles: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it can deprotonate the amine to increase its nucleophilicity.[7]
Caption: Simplified workflow of the Schotten-Baumann reaction mechanism.
Route B: Synthesis from 4-Nitrobenzoic Acid
This two-step route first involves the reduction of the nitro group of 4-nitrobenzoic acid to an amine, followed by the chloroacetylation as described in Route A. The reduction step is highly efficient and can be achieved through various methods, with catalytic hydrogenation being a common and high-yielding choice.[2][3]
Step 1: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid
Reaction Scheme:
Caption: Catalytic hydrogenation of 4-nitrobenzoic acid.
Experimental Protocol (Catalytic Hydrogenation):
-
Preparation: In a pressure vessel (autoclave), prepare a solution of 4-nitrobenzoic acid (1 equivalent) and sodium hydroxide (1 equivalent) in water.[2]
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 2-4 MPa. Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.[2][3]
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to recover the catalyst.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3 to precipitate the 4-aminobenzoic acid.[2]
-
Purification: Collect the product by filtration, wash with cold water, and dry under vacuum. This method consistently produces 4-aminobenzoic acid in high yields (>95%) and purity (>99%).[2][3]
Mechanistic Rationale (Catalytic Hydrogenation):
The catalytic hydrogenation of a nitro group involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are successively reduced to the final amine. The palladium catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the nitro-containing substrate, facilitating the reduction process.
Step 2: Chloroacetylation of 4-Aminobenzoic Acid
The 4-aminobenzoic acid synthesized in Step 1 is then subjected to the same chloroacetylation procedure as detailed in Route A .
Characterization of this compound
Successful synthesis of the target compound can be confirmed through various analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: 264 °C (decomposes).[6]
-
Infrared (IR) Spectroscopy: Characteristic peaks include a broad O-H stretch from the carboxylic acid, N-H stretching, and two distinct C=O stretches for the amide and carboxylic acid carbonyls.[1]
-
¹H NMR Spectroscopy (DMSO-d₆): Expected signals include a singlet for the carboxylic acid proton, a singlet for the amide proton, aromatic protons in the para-substituted pattern, and a singlet for the methylene protons of the chloroacetyl group.[1]
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route A is the more direct and atom-economical approach, making it ideal for laboratories where 4-aminobenzoic acid is readily available and the primary goal is a rapid, single-step synthesis.
-
Route B , while involving an additional step, can be more cost-effective if 4-nitrobenzoic acid is a more accessible starting material. The catalytic hydrogenation step is highly efficient and provides a very pure intermediate, which can be beneficial for the subsequent chloroacetylation reaction. The main drawback is the requirement for specialized high-pressure hydrogenation equipment.
The ultimate choice of synthetic route will depend on a careful evaluation of the specific needs and resources of the research team. For large-scale production, the cost-effectiveness of Route B might be advantageous, while for smaller-scale laboratory synthesis, the simplicity of Route A is often preferred.
References
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogen
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
- Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36-44.
- Method for preparing 4-aminobenzoic acid by catalytic hydrogen
- Schotten–Baumann reaction. Grokipedia.
- Schotten Baumann Reaction. BYJU'S.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
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A Comparative Purity Analysis of Commercially Available 4-(2-Chloroacetamido)benzoic Acid for Pharmaceutical Research and Development
Abstract
4-(2-Chloroacetamido)benzoic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this building block is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Process-related impurities, even at trace levels, can lead to the formation of undesirable byproducts, reduced yields, and potential toxicological concerns in downstream applications. This guide presents a comprehensive framework for the purity analysis of commercially available this compound, offering a comparative assessment of critical quality attributes. We will delve into the underlying rationale for a multi-pronged analytical approach, coupling chromatographic separation with spectroscopic techniques to build a robust purity profile. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FTIR) spectroscopy are provided, enabling researchers and drug development professionals to make informed decisions when selecting a supplier and ensuring the integrity of their synthetic pathways.
The Significance of Purity in Pharmaceutical Intermediates
In the highly regulated landscape of pharmaceutical manufacturing, the quality of starting materials and intermediates is paramount.[2] Impurities introduced early in a synthetic route can have cascading effects, impacting reaction kinetics, catalyst efficiency, and the impurity profile of the final API.[3] For a key intermediate like this compound, common impurities may include unreacted starting materials such as 4-aminobenzoic acid, byproducts from side reactions, and residual solvents from purification.[4][5] The presence of these impurities can compromise the structural integrity and pharmacological activity of the resulting API. Therefore, a rigorous and multi-faceted analytical approach to purity determination is not just best practice but a necessity for regulatory compliance and patient safety.
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity.[5] A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide focuses on a tripartite strategy employing HPLC, qNMR, and FTIR spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC excels at separating and quantifying the principal component from its structurally related impurities.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): This technique offers a direct and primary method for determining the absolute purity of a substance without the need for a specific reference standard for every impurity.[7] It provides an accurate measure of the mass fraction of the target molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR serves as a rapid and effective tool for identity confirmation and the detection of functional group impurities that might be missed by other methods.[8]
The logical workflow for a comprehensive purity analysis is depicted below.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Hypothetical Commercial Samples
For the purpose of this guide, we will consider three hypothetical commercial samples of this compound, designated as Supplier A, Supplier B, and Supplier C. The following table summarizes the hypothetical results obtained from our multi-modal analytical approach.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white powder | White crystalline powder | Slightly yellow powder | White to off-white powder |
| Identity (FTIR) | Conforms to reference | Conforms to reference | Conforms to reference | Conforms to reference spectrum |
| HPLC Purity (% Area) | 99.2% | 99.8% | 97.5% | ≥ 98.5% |
| Largest Unknown Impurity (HPLC) | 0.08% | 0.03% | 0.5% | ≤ 0.1% |
| Total Impurities (HPLC) | 0.8% | 0.2% | 2.5% | ≤ 1.5% |
| 4-Aminobenzoic Acid (HPLC) | 0.15% | Not Detected | 0.8% | ≤ 0.2% |
| Absolute Purity (qNMR) | 99.1% w/w | 99.7% w/w | 97.3% w/w | ≥ 98.5% w/w |
| Residual Solvents (GC-HS) | Acetone: 250 ppm | Acetone: 50 ppm | Acetone: 1500 ppm | ≤ 500 ppm |
Analysis of Results:
-
Supplier A: While meeting the minimum HPLC purity, the presence of the starting material, 4-aminobenzoic acid, is notable. The qNMR result corroborates the HPLC purity.
-
Supplier B: This sample demonstrates the highest purity across all metrics, with minimal impurities and a high absolute purity value.
-
Supplier C: This sample fails to meet the acceptance criteria for HPLC purity, total impurities, and the level of unreacted 4-aminobenzoic acid. The yellowish appearance may also indicate the presence of chromophoric impurities.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the analytical techniques discussed.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This reversed-phase HPLC method is designed to separate this compound from its potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Reference standard of this compound
-
Reference standard of 4-aminobenzoic acid
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of the commercial sample in 25 mL of the diluent.
-
Spiked Sample Solution: Prepare a sample solution as above and spike with a known concentration of 4-aminobenzoic acid to confirm its retention time.
Caption: Workflow for HPLC Purity Analysis.
Protocol 2: Absolute Purity Assay by Quantitative ¹H-NMR (qNMR)
This protocol describes the determination of the absolute purity of this compound using an internal standard.[9]
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz)
-
High-purity deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, benzoic acid)
-
Analytical balance (readable to 0.01 mg)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube, cap, and vortex until fully dissolved.
NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Number of Scans | 16 (or as needed for adequate signal-to-noise) |
| Acquisition Time | ≥ 3 seconds |
Data Processing and Calculation:
-
Apply a Fourier transform to the FID with minimal line broadening.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Protocol 3: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the rapid identity confirmation of this compound using Attenuated Total Reflectance (ATR)-FTIR.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory
-
Reference standard of this compound
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the reference standard onto the ATR crystal and apply pressure.
-
Record the spectrum of the reference standard (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).
-
Place a small amount of the commercial sample onto the ATR crystal and apply pressure.
-
Record the spectrum of the sample.
-
Compare the sample spectrum to the reference spectrum. The positions and relative intensities of the major absorption bands should be concordant.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3000-2500 | O-H stretch (broad) | Carboxylic acid dimer |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1300 | C-O stretch / O-H bend | Carboxylic acid |
| ~780 | C-Cl stretch | Chloroalkane |
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly influences the quality and safety of downstream pharmaceutical products. This guide has outlined a robust, multi-modal analytical strategy for the comprehensive assessment of this important intermediate. Based on our comparative analysis of hypothetical commercial samples, it is evident that significant variability in purity can exist between suppliers.
We recommend that researchers and drug development professionals:
-
Implement a multi-pronged analytical approach: Relying on a single technique is insufficient for a comprehensive purity assessment. The combination of HPLC, qNMR, and FTIR provides a more complete and reliable picture.
-
Qualify suppliers rigorously: Do not rely solely on the supplier's Certificate of Analysis. Conduct in-house testing to verify the purity and impurity profile of incoming materials.
-
Pay close attention to process-related impurities: The presence of starting materials, such as 4-aminobenzoic acid, can indicate an incomplete reaction or inadequate purification and should be closely monitored.
By adopting these principles and utilizing the detailed protocols provided, the scientific community can ensure the quality and consistency of this compound, thereby contributing to the development of safer and more effective medicines.
References
- ICH Harmonised Tripartite Guideline. (2008). Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Teasdale, A. (Ed.). (2018). Impurity and Genotoxin Control in Pharmaceutical Development. John Wiley & Sons. [Link]
- PharmaTutor. (2016).
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido)
- NETZSCH Analyzing & Testing. (2020).
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Purity by Absolute qNMR Instructions. [Link]
- ResearchGate. (n.d.). 4-(2-Chloroacetamido)
- Semantic Scholar. (2016). 4-(2-Chloroacetamido)
- PubChem. (n.d.). This compound. [Link]
- BIPM. (2023). 2023-03-29-qnmr-octad. [Link]
- Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Scribd. (n.d.).
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. [Link]
- DDS Calorimeters. (2023).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
- Shi, Y., et al. (2015). Application of quantitative NMR for purity determination of standard ACE inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-9. [Link]
- ResearchGate. (n.d.).
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M = Ni, Cd, Co, Mn) Complexes.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of quantitative NMR for purity determination of standard ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-(2-Chloroacetamido)benzoic acid and its precursors
Abstract
This guide provides a detailed spectroscopic comparison of 4-(2-chloroacetamido)benzoic acid with its essential precursors, 4-aminobenzoic acid (PABA) and chloroacetyl chloride. As a crucial intermediate in the synthesis of various pharmaceuticals and bioactive molecules, the unambiguous confirmation of its structure is paramount.[1] This document serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the transformational changes observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting validated protocols, this guide establishes a framework for the reliable characterization of this important synthetic pathway.
Introduction: The Synthetic Pathway and the Role of Spectroscopy
The synthesis of this compound is a fundamental acylation reaction. It involves the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms a stable amide bond, converting the primary amine of the precursor into a secondary amide in the final product.
Spectroscopic analysis is indispensable for monitoring this transformation. Each technique provides a unique piece of the structural puzzle:
-
Infrared (IR) Spectroscopy is employed to track the change in functional groups—specifically, the disappearance of the primary amine (-NH₂) and the appearance of the secondary amide (-NH-C=O) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework, confirming the formation of the new acetamido group and changes in the electronic environment of the aromatic ring.
-
Mass Spectrometry (MS) verifies the successful covalent modification by confirming the molecular weight of the final product, which is the sum of the precursors minus the mass of the HCl byproduct.
The following diagram illustrates the synthetic route from the precursors to the final product.
Caption: Synthesis of this compound.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformation
Principle and Rationale
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an ideal tool for identifying their presence or absence. In this synthesis, the most critical transformation is the conversion of a primary amine to a secondary amide. This change is clearly reflected in the IR spectrum, particularly in the 3500-3300 cm⁻¹ and 1700-1600 cm⁻¹ regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample (4-aminobenzoic acid or the final product) or a single drop of the liquid sample (chloroacetyl chloride) onto the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after each measurement.
Comparative Analysis of IR Spectra
The key diagnostic regions in the IR spectra are summarized below, highlighting the clear transition from precursors to product.
| Compound | Key IR Absorptions (cm⁻¹) & Interpretation |
| 4-Aminobenzoic Acid | ~3400 & ~3300: Two distinct peaks for the N-H asymmetric and symmetric stretching of a primary amine (-NH₂).[2] 3300-2500: Very broad O-H stretch from the hydrogen-bonded carboxylic acid.[3] ~1680: Strong C=O stretch of the carboxylic acid. |
| Chloroacetyl Chloride | ~1800: Very strong, sharp C=O stretch, characteristic of a highly reactive acyl chloride.[4][5] ~750: C-Cl stretch. |
| This compound | ~3300: A single, sharp N-H stretch, indicating a secondary amide. The two primary amine peaks have disappeared.[6] 3300-2500: Broad O-H stretch from the carboxylic acid remains. ~1690: C=O stretch from the carboxylic acid. ~1660: A new, strong C=O stretch (Amide I band), confirming amide bond formation.[6] |
The disappearance of the dual N-H peaks of PABA and the highly energetic C=O peak of chloroacetyl chloride, coupled with the appearance of a single N-H peak and a new Amide I band, provides compelling evidence for the successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle and Rationale
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift (δ) of a nucleus is sensitive to the electron density around it, while spin-spin coupling reveals connectivity between neighboring nuclei. For this synthesis, ¹H NMR is used to:
-
Confirm the presence of the newly introduced chloroacetyl group (-CO-CH₂-Cl).
-
Observe the replacement of the two amine protons with a single amide proton.
-
Monitor shifts in the aromatic protons due to the change in the substituent from an electron-donating -NH₂ group to an electron-withdrawing -NH-CO-CH₂Cl group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the analyte (PABA or the final product) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is used for its ability to dissolve all compounds and to allow for the observation of exchangeable protons (-OH, -NH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient relaxation delay (d1) to ensure quantitative integration.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Comparative Analysis of ¹H NMR Spectra (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) & Interpretation |
| 4-Aminobenzoic Acid | ~12.0 (s, 1H): Carboxylic acid proton (-COOH).[7] 7.65 (d, 2H): Aromatic protons ortho to the carboxyl group.[7] 6.57 (d, 2H): Aromatic protons ortho to the amino group.[7] 5.9 (s, 2H): Primary amine protons (-NH₂).[7] |
| Chloroacetyl Chloride | ~4.7 (s, 2H): Methylene protons (-CH₂Cl) adjacent to the carbonyl group. (Note: Typically run in a non-protic solvent like CDCl₃ if analyzed alone).[8] |
| This compound | ~12.7 (s, 1H): Carboxylic acid proton (-COOH), shifted slightly downfield. ~10.5 (s, 1H): A new singlet for the secondary amide proton (-NH).[6] 7.9 (d, 2H): Aromatic protons ortho to the carboxyl group, shifted downfield due to the electron-withdrawing nature of the new amide substituent. 7.7 (d, 2H): Aromatic protons ortho to the amide group, also shifted downfield. 4.3 (s, 2H): A new singlet for the methylene protons (-CH₂Cl) of the chloroacetyl group.[6] |
The most definitive changes are the disappearance of the ~5.9 ppm -NH₂ signal and the appearance of two new singlets: one at ~10.5 ppm for the amide -NH and another at ~4.3 ppm for the -CH₂Cl group.
Mass Spectrometry: Molecular Weight Confirmation
Principle and Rationale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the ultimate tool for confirming the molecular weight of a compound. For this reaction, it verifies that the precursors have combined to form a product of the expected mass. Furthermore, the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), creates a characteristic isotopic pattern (M+ and M+2 peaks) that serves as an additional confirmation.[9]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, releasing the ionized analyte into the gas phase. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be used.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Comparative Analysis of Mass Spectra
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) & Key Features |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 138.1: The protonated molecule.[10][11] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | N/A (by ESI): Highly reactive and hydrolyzes instantly. Typically analyzed by GC-MS (EI), where it shows a complex pattern due to two chlorine atoms.[5] |
| This compound | C₉H₈ClNO₃ | 213.62 | 214.0 & 216.0: A pair of peaks for the protonated molecule in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.[6][9][12] |
The observation of a base peak at m/z 214.0 with its corresponding M+2 isotope peak at m/z 216.0 is unambiguous proof of the formation of this compound.
Integrated Workflow for Synthesis and Analysis
A systematic workflow ensures that the synthesis is reliably executed and the product is validated at each stage.
Caption: Standard workflow for chemical synthesis and analysis.
Conclusion
The successful synthesis of this compound from its precursors is definitively confirmed by a cohesive story told across multiple spectroscopic techniques. IR spectroscopy validates the conversion of the primary amine to a secondary amide. ¹H NMR provides an exact structural map of the new product, highlighting the appearance of the chloroacetamido group's unique proton signals. Finally, mass spectrometry confirms the expected molecular weight and the incorporation of a single chlorine atom. Together, these methods form a self-validating system, providing researchers with the highest degree of confidence in the identity and purity of their synthesized material.
References
- PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.
- ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.
- NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook.
- Biological Magnetic Resonance Bank. (n.d.). 4-Aminobenzoic Acid.
- Mahapatra, D. K., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36-46.
- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- NIST. (n.d.). Acetyl chloride, chloro-. NIST Chemistry WebBook.
- NIST. (n.d.). 4-Aminobenzoic acid IR Spectrum. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-Aminobenzoic acid. John Wiley & Sons, Inc.
- MassBank. (n.d.). 4-Aminobenzoic acid; LC-ESI-QTOF; MS2.
- mzCloud. (n.d.). 4 Aminobenzoic acid.
- SpectraBase. (n.d.). Chloroacetylchloride. John Wiley & Sons, Inc.
- SpectraBase. (n.d.). 4-Aminobenzoic acid ATR-IR. John Wiley & Sons, Inc.
- Spherix. (2014). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 6(1), 337-343.
- PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information.
- NIST. (n.d.). 4-Aminobenzoic acid, 2TMS derivative. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Chloroacetyl chloride.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChemLite. (n.d.). This compound.
- Semantic Scholar. (n.d.). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization.
- ChemBK. (n.d.). This compound.
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Safety Operating Guide
Proper Disposal of 4-(2-Chloroacetamido)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-Chloroacetamido)benzoic acid (CAS No. 4596-39-8). As a halogenated organic compound, specific procedures must be followed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Understanding the Hazards: Why Specific Procedures are Crucial
This compound is an irritant that can cause significant harm upon exposure. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The primary risks associated with this compound stem from its chemical structure and reactivity. Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and phosgene.[2]
Due to the presence of a carbon-halogen bond, this compound is categorized as a halogenated organic waste.[3] Improper disposal, such as mixing with non-halogenated waste streams or discharging down the drain, can lead to environmental contamination and increased disposal costs.[4] Therefore, a disciplined and informed approach to its disposal is not just a matter of regulatory compliance, but a fundamental aspect of laboratory safety and environmental stewardship.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
Required PPE:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can cause irritation.[1][5] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely.[6] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure this compound and contaminated materials.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[3] This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The label should clearly state "Hazardous Waste," "Halogenated Organic Solids," and list the full chemical name: "this compound."
-
Incompatible Materials: Do not mix this compound with other chemicals in the waste container, particularly strong oxidizing agents, bases, or non-halogenated organic waste.[2][3] Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Transferring the Chemical Waste
-
Controlled Environment: Conduct the transfer in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6]
-
Minimize Dust: When transferring the solid chemical, do so carefully to avoid creating dust.[2]
-
Secure Containment: After transferring the waste, securely close the container to prevent any release of vapors or dust.
Step 3: Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Sharps: Contaminated needles or other sharps should be placed in a designated sharps container that is also labeled as containing halogenated organic waste.
-
Labware: Disposable labware (e.g., pipette tips, weighing boats) should be placed in the designated halogenated organic waste container.
-
PPE: Contaminated gloves and other disposable PPE should be carefully removed to avoid skin contact and placed in the designated waste container.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading. For powder spills, you can cover them with a plastic sheet to minimize dust.[2]
-
Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated halogenated organic waste container.[6]
-
Clean the contaminated surface thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Record Keeping
The final step in the disposal process is to hand over the properly contained and labeled waste to your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7] It is crucial to maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- This compound - Safety Data Sheet - ChemicalBook.
- SAFETY DATA SHEET - Santa Cruz Biotechnology.
- chemical label this compound.
- 3-Chloro-4-(2-chloroacetamido)benzoic acid - AK Scientific, Inc.
- SAFETY DATA SHEET - Chemoventory.
- Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- SAFETY DATA SHEET - Fisher Scientific.
- hazardous waste segregation.
- Benzoic Acid - Hazardous Substance Fact Sheet.
- Guidelines for Solvent Waste Recycling and Disposal.
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A Researcher's Guide to Safely Handling 4-(2-Chloroacetamido)benzoic acid: Essential Protective Measures
As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of a compound. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(2-Chloroacetamido)benzoic acid, a compound that, while valuable in synthesis, requires meticulous handling. This is not just a list of rules, but a procedural framework grounded in scientific principles to ensure your well-being and the integrity of your work.
Immediate Hazard Assessment
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Some compounds in this class may also act as sensitizers, meaning repeated exposure could lead to an allergic reaction. Therefore, treating this chemical with a high degree of caution is paramount.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Laboratory Task | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | - Full-face shield over chemical splash goggles- Nitrile or neoprene gloves (double-gloving recommended)- Lab coat- Respiratory protection (N95 or higher-rated particulate respirator)- Full-length pants and closed-toe shoes |
| Solution Preparation and Transfers | - Chemical splash goggles- Nitrile or neoprene gloves- Lab coat- Work within a certified chemical fume hood- Full-length pants and closed-toe shoes |
| Running Reactions and Work-up | - Chemical splash goggles- Nitrile or neoprene gloves- Lab coat- Work within a certified chemical fume hood- Full-length pants and closed-toe shoes |
| Waste Disposal | - Chemical splash goggles- Nitrile or neoprene gloves- Lab coat- Full-length pants and closed-toe shoes |
Operational Plans: A Step-by-Step Guide to Safe Handling
Preparation and Weighing: Minimizing Exposure
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above. Ensure your gloves are free of rips or tears.
-
Spill Control: Have a chemical spill kit readily accessible. For powdered chemicals, it's crucial to have materials to gently sweep or wet the powder to avoid generating dust.
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water after removing all PPE.
In-Process Handling: Maintaining a Controlled Environment
-
Fume Hood is Mandatory: All subsequent steps, including making solutions and running reactions, must be performed in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of vapors or aerosols.
-
Glove Integrity: Change gloves immediately if you suspect contamination. Do not wear gloves outside of the laboratory area.
-
Avoid Contact: Always use appropriate lab equipment (spatulas, stir bars, etc.) to handle the chemical and its solutions. Never handle directly, even with gloves on.
Disposal Plan: Responsible Waste Management
-
Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not pour this chemical down the drain.
-
Container Management: Keep waste containers closed when not in use and store them in a designated satellite accumulation area.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen. Seek immediate medical attention.
-
Spill: For a minor spill, if you are trained and it is safe to do so, contain the spill and clean it up using an appropriate spill kit. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
Conclusion: A Culture of Safety
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of innovative and reproducible scientific research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
- Syracuse University Environmental Health & Safety Services. (2018, December 13). Irritants.
- Chemical Label. This compound.
- Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Sensitizers.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- HPE Support. Safety Guidelines for Handling Chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- MAC-MOD Analytical. Safety Data Sheet: Benzoic Acid.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- PubChem. 4-Chloro-2-(2-chloroacetamido)benzoic acid.
- ResearchGate. (2025, August 6). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Carl ROTH. (2015,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

